Bromperidol-d4
Description
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Properties
IUPAC Name |
4-[4-(4-bromophenyl)-2,2,6,6-tetradeuterio-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i14D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLNONIVDFXQRX-QZPARXMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1CCCC(=O)C2=CC=C(C=C2)F)([2H])[2H])(C3=CC=C(C=C3)Br)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Bromperidol-d4 for Research Applications
This guide provides a comprehensive overview of the synthesis, purification, and characterization of Bromperidol-d4, a deuterated analog of the typical antipsychotic drug Bromperidol. This isotopically labeled compound is of significant value to the scientific community, particularly for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical chemistry. Its primary application is as an internal standard in quantitative bioanalysis by mass spectrometry, where it ensures accuracy and precision in the determination of Bromperidol levels in biological matrices.[1]
The strategic placement of four deuterium atoms on the bromophenyl ring of the molecule provides a stable isotopic label with a sufficient mass shift for clear differentiation from the unlabeled drug in mass spectrometric analyses, without significantly altering its chemical and physical properties. This guide will delve into the scientific rationale behind the synthetic strategy, provide detailed experimental protocols, and discuss the analytical techniques required for the comprehensive characterization of the final product.
Rationale for Deuteration and Synthetic Strategy
The use of stable isotopically labeled (SIL) internal standards is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] SIL internal standards, such as this compound, co-elute with the analyte of interest and exhibit similar ionization efficiency, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[1] The four-dalton mass difference in this compound provides a clear and distinct mass signal, preventing isotopic cross-talk with the unlabeled analyte.
The IUPAC name for this compound is 4-(4-(4-bromophenyl-2,3,5,6-d4)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one. This indicates that the deuterium atoms are located on the aromatic ring containing the bromine atom. The synthetic approach, therefore, focuses on the preparation of a deuterated key intermediate, which is then elaborated to the final product.
A logical and efficient synthetic strategy involves a two-step process:
-
Synthesis of the Deuterated Precursor: Preparation of 4-(4-bromophenyl-d4)-4-hydroxypiperidine. This step is the core of the deuteration process.
-
N-Alkylation: Coupling of the deuterated piperidine intermediate with 4-chloro-1-(4-fluorophenyl)butan-1-one to yield the final this compound.
This convergent approach allows for the introduction of the isotopic label early in the synthesis, followed by a well-established final coupling reaction.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is presented as a two-stage process, commencing with the preparation of the crucial deuterated intermediate.
Stage 1: Synthesis of 4-(4-bromophenyl-d4)-4-hydroxypiperidine
The introduction of deuterium atoms onto the bromophenyl ring can be achieved through various methods, including catalytic hydrogen-deuterium exchange. A plausible approach involves the use of a suitable catalyst, such as an iridium complex, in the presence of a deuterium source.
Diagram of the Synthetic Workflow for the Deuterated Precursor:
Sources
The Unseen Anchor: A Technical Guide to Bromperidol-d4 as an Internal Standard in Bioanalytical Assays
Abstract
In the landscape of quantitative bioanalysis, particularly within the realm of therapeutic drug monitoring and pharmacokinetic studies, the pursuit of precision and accuracy is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the bedrock of reliable bioanalytical methods. This technical guide provides an in-depth exploration of Bromperidol-d4, a deuterium-labeled analogue of the antipsychotic drug bromperidol. We will dissect the core mechanism by which this compound functions as an internal standard, offering a robust framework for researchers, scientists, and drug development professionals to understand and implement this critical tool for accurate quantification of bromperidol in complex biological matrices. This guide will delve into the causality behind experimental choices, present a self-validating experimental protocol, and ground all claims in authoritative scientific principles and regulatory standards.
Introduction: The Imperative for an Ideal Internal Standard
The quantification of xenobiotics in biological fluids is an analytical challenge fraught with potential for variability. Sample loss during extraction, fluctuations in instrument response, and the confounding influence of matrix effects can all contribute to erroneous results. An internal standard (IS) is a compound added in a known, constant amount to all samples, calibrators, and quality controls. The fundamental premise is that the IS will experience the same analytical variations as the analyte of interest. By measuring the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to a more accurate and precise measurement.
The ideal internal standard is a close chemical and physical analogue of the analyte. A stable isotope-labeled version of the analyte, such as this compound for the analysis of bromperidol, represents the gold standard. These SIL-ISs co-elute with the analyte, experience similar ionization efficiency and suppression, and are readily distinguishable by the mass spectrometer due to their mass difference. This near-identical behavior provides the most effective compensation for analytical variability.
Bromperidol: A Snapshot of its Pharmacological Profile
Bromperidol is a typical antipsychotic of the butyrophenone class, structurally similar to haloperidol.[1] Its primary mechanism of action involves the potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3] This blockade of dopaminergic neurotransmission is believed to be responsible for its therapeutic effects in managing the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][3] Given its therapeutic importance, the ability to accurately measure its concentration in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.
The Core Mechanism of this compound as an Internal Standard
The utility of this compound as an internal standard is rooted in its structural and mass spectrometric properties.
Structure and Isotopic Labeling
The IUPAC name for this compound is 4-(4-(4-bromophenyl-2,3,5,6-d4)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one. This reveals that four hydrogen atoms on the bromophenyl ring have been replaced with deuterium atoms. This placement is critical, as these C-D bonds are not readily exchangeable with protons from the solvent or matrix, ensuring the isotopic purity and stability of the internal standard throughout the analytical process.
The molecular formula of Bromperidol is C₂₁H₂₃BrFNO₂, with a molecular weight of approximately 420.3 g/mol .[4] The molecular formula of this compound is C₂₁H₁₉D₄BrFNO₂, with a molecular weight of approximately 424.35 g/mol . This mass difference of 4 Da allows for clear differentiation between the analyte and the internal standard by the mass spectrometer, while their chemical structures remain virtually identical.
Caption: Chemical structures of Bromperidol and this compound.
Co-elution and Matrix Effect Compensation
During liquid chromatography, Bromperidol and this compound exhibit nearly identical retention times due to their similar physicochemical properties. This co-elution is crucial because it ensures that both compounds are subjected to the same matrix effects at the same point in time as they enter the mass spectrometer's ion source. Matrix effects, caused by co-eluting endogenous components of the biological sample, can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because this compound is affected in the same manner as bromperidol, the ratio of their peak areas remains constant, thus negating the impact of matrix effects.
Caption: Bioanalytical workflow and mechanism of matrix effect compensation.
Field-Proven Experimental Protocol: A Representative LC-MS/MS Method
Materials and Reagents
-
Bromperidol reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free)
-
Methyl tert-butyl ether (MTBE)
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of bromperidol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the bromperidol stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and QC samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the bromperidol working solutions into drug-free human plasma to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 0.3, 8, 80 ng/mL).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample and vortex.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system capable of binary gradient elution |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Bromperidol: Precursor ion (m/z) 420.1 -> Product ion (m/z) 165.1This compound: Precursor ion (m/z) 424.1 -> Product ion (m/z) 165.1 (or a fragment containing the deuterium labels if more stable) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Method Validation
A bioanalytical method must be validated to ensure its reliability. The validation should be performed according to regulatory guidelines from agencies such as the FDA or EMA and should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Trustworthiness: The Self-Validating Nature of the System
The use of a stable isotope-labeled internal standard like this compound creates a self-validating system for each sample analysis. Any unforeseen issues during the analytical run, such as a partial clog in the injector leading to a smaller injection volume or a dip in the ion source efficiency, will affect both bromperidol and this compound proportionally. A significant deviation in the internal standard's peak area compared to the average of the calibrators and QCs can serve as a flag for a potential issue with that specific sample, allowing for its re-analysis and ensuring the integrity of the reported data.
Conclusion: The Indispensable Role of this compound
In the rigorous and highly regulated field of bioanalysis, the quest for data of the highest quality is unending. This compound, as a stable isotope-labeled internal standard, is an indispensable tool for the accurate and precise quantification of bromperidol in biological matrices. Its mechanism of action, rooted in its near-identical physicochemical properties to the analyte and its distinct mass, allows for the effective compensation of analytical variability, particularly the insidious effects of the sample matrix. The implementation of a well-validated LC-MS/MS method employing this compound, as outlined in this guide, provides researchers and drug development professionals with the confidence that their bioanalytical data is robust, reliable, and defensible.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Bromperidol?
-
PubChem. (n.d.). Bromperidol. National Center for Biotechnology Information. Retrieved from [Link]
- Benfield, P., Ward, A., Clark, B. G., & Jue, S. G. (1988). Bromperidol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in psychoses. Drugs, 35(6), 670–684.
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
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- 1. Supported liquid extraction and LC-MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Simultaneous determination of haloperidol and bromperidol and their reduced metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Distinction: A Guide to Bromperidol and its Deuterated Analog, Bromperidol-d4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: From Therapeutic Agent to Analytical Standard
In the landscape of neuropsychopharmacology and bioanalysis, precision is paramount. Bromperidol, a potent butyrophenone antipsychotic, has a well-documented history in the management of schizophrenia through its potent antagonism of dopamine D2 receptors.[1][2][3][4] Developed by Janssen Pharmaceutica in the 1960s, its therapeutic efficacy is rooted in its ability to modulate dopaminergic neurotransmission in the brain's mesolimbic pathway, thereby alleviating the positive symptoms of psychosis.[2][3][5] However, the journey of a drug from clinical application to the research bench often requires a different set of tools. The reliable quantification of Bromperidol in complex biological matrices—a cornerstone of pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies—necessitates an analytical counterpart that can ensure accuracy and reproducibility.
This is the role of Bromperidol-d4. It is not a new drug, but a sophisticated analytical tool born from the principles of isotopic labeling.[6] This guide delves into the core technical differences between these two molecules, moving beyond a simple structural comparison to explain the fundamental principles that make one a therapeutic agent and the other the gold standard for its quantification. We will explore their subtle yet critical physicochemical distinctions, the implications of deuteration on metabolism, and the practical application of this compound as an internal standard in modern bioanalytical workflows.
Section 1: The Pharmacological Agent - Bromperidol
Bromperidol is a first-generation antipsychotic structurally and pharmacologically similar to haloperidol.[5][7][8] Its primary mechanism of action is the high-affinity blockade of postsynaptic dopamine D2 receptors.[1][2] In conditions like schizophrenia, which are hypothesized to involve hyperactivity of dopaminergic pathways, Bromperidol acts to normalize this neurotransmission.[3]
The binding of Bromperidol to the D2 G-protein coupled receptor (GPCR) inhibits the enzyme adenylyl cyclase, modulating downstream signaling cascades involving cyclic adenosine monophosphate (cAMP) and Protein Kinase A (PKA).[3] While its primary efficacy is linked to D2 antagonism, it also exhibits lesser affinity for serotonin (5-HT2), alpha-adrenergic, and histaminergic receptors, which can contribute to its overall therapeutic and side-effect profile.[1]
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A Technical Guide to Commercial Suppliers of High-Purity Bromperidol-d4 for Research Applications
This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on sourcing high-purity Bromperidol-d4. The focus is on ensuring the quality and reliability of this critical reagent for analytical and pharmacokinetic studies.
Introduction: The Role of this compound in Advanced Research
Bromperidol is a butyrophenone antipsychotic drug utilized in the treatment of schizophrenia.[1] Its deuterated analog, this compound, serves as an indispensable tool in bioanalytical assays. As a stable isotope-labeled internal standard, it is crucial for achieving accurate quantification of Bromperidol in complex biological matrices such as plasma and tissue samples.[2] The use of a deuterated standard is paramount in techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variability during sample preparation and analysis, thereby ensuring the precision and reliability of pharmacokinetic and metabolic studies.[2]
Key Suppliers and Product Overview
Several reputable suppliers offer this compound for research purposes. The following section provides a comparative overview of the main suppliers identified in the market. It is important to note that detailed specifications such as exact chemical purity and isotopic enrichment are typically provided on the Certificate of Analysis (CoA) which should be requested from the supplier.
| Supplier | Product Name/Number | CAS Number | Molecular Formula | Notes |
| LGC Standards (Distributor for Toronto Research Chemicals - TRC) | This compound (TRC-B689222) | 1216919-75-3 | C₂₁D₄H₁₉BrFNO₂ | Often available via custom synthesis, which may impact lead times.[3] |
| Santa Cruz Biotechnology, Inc. | This compound | 1216919-75-3 | C₂₁H₁₉D₄BrFNO₂ | Offered as a biochemical for proteomics research.[4] |
| Veeprho | This compound | Not specified on product page | Not specified on product page | Marketed as a deuterium-labeled analog for use as an internal standard in analytical and pharmacokinetic research.[2] |
Critical Quality Attributes for this compound
When sourcing this compound, it is imperative to assess several key quality attributes. These are critical for ensuring the integrity of your experimental results.
Chemical Purity
The chemical purity of the standard is a fundamental requirement. Impurities can interfere with the analytical measurement of both the analyte and the internal standard. A high-purity standard, typically >98%, ensures that the response measured is attributable to the compound of interest.
Isotopic Enrichment
Isotopic enrichment refers to the percentage of the deuterated compound relative to its unlabeled counterpart. High isotopic enrichment is crucial to prevent "crosstalk" between the mass channels of the analyte and the internal standard. A generally accepted minimum for isotopic enrichment is 98%.
Documentation and Traceability
A comprehensive Certificate of Analysis (CoA) is a non-negotiable document that must accompany the product. The CoA should provide detailed information on:
-
Chemical purity (determined by methods such as HPLC or NMR)
-
Isotopic enrichment (determined by mass spectrometry)
-
Identity confirmation (e.g., by ¹H-NMR, MS)
-
Lot number and date of analysis
LGC Standards, for its reference materials, often undertakes characterization in accordance with ISO 17025, which is a recognized standard for the competence of testing and calibration laboratories.[5] Veeprho also states that their working standards are supplied with a comprehensive Certificate of Analysis detailing the assay and impurity profile.[6]
Workflow for Procurement and Quality Verification
The process of acquiring and verifying a high-purity standard involves several critical steps to ensure the material is fit for its intended purpose.
Caption: Procurement and Verification Workflow for this compound.
Experimental Protocol: Verification of this compound Identity and Purity
Upon receipt, it is best practice to perform in-house verification of the standard. The following is a general protocol for this purpose.
Objective: To confirm the identity and estimate the purity of the received this compound standard.
Materials:
-
This compound standard
-
HPLC-grade methanol and water
-
Formic acid
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
-
NMR spectrometer
Methodology:
-
Solution Preparation:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve in a known volume of methanol to create a stock solution of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for LC-MS analysis (e.g., 1 µg/mL).
-
-
LC-MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.
-
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Acquisition: Full scan mode to identify the parent ion and high-resolution mass spectrometry to confirm the elemental composition.
-
-
-
Data Analysis:
-
Confirm the presence of the expected [M+H]⁺ ion for this compound (C₂₁D₄H₂₀BrFNO₂⁺, expected m/z ≈ 425.12).
-
Assess the purity by integrating the peak area of this compound relative to any impurity peaks.
-
Examine the mass spectrum for the presence of unlabeled Bromperidol (expected m/z ≈ 421.10) to qualitatively assess isotopic enrichment.
-
-
NMR Analysis (Optional but Recommended):
-
Acquire a ¹H-NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms the isotopic labeling.
-
Caption: Experimental Workflow for this compound Verification.
Conclusion and Recommendations
The selection of a high-purity this compound internal standard is a critical step in ensuring the accuracy and reliability of bioanalytical data. While several commercial suppliers are available, including LGC Standards (Toronto Research Chemicals), Santa Cruz Biotechnology, and Veeprho, it is the responsibility of the researcher to perform due diligence.
Key Recommendations:
-
Always Request a Certificate of Analysis: This document is essential for verifying the quality of the standard before use.
-
Inquire About Custom Synthesis Lead Times: For products that are not in stock, understanding the timeline for synthesis and delivery is crucial for project planning.
-
Perform In-House Verification: An initial identity and purity check upon receipt of the standard can prevent costly errors and delays in your research.
By following the guidelines outlined in this technical guide, researchers can confidently source and utilize high-purity this compound, leading to more robust and reproducible scientific outcomes.
References
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
Veeprho. (n.d.). Bromperidol Impurities and Related Compound. Retrieved from [Link]
-
Veeprho. (n.d.). Benperidol-D4. Retrieved from [Link]
-
Veeprho. (n.d.). Bromperidol EP Impurity D. Retrieved from [Link]
-
Bio-Connect. (n.d.). Toronto Research Chemicals (TRC) products. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Bromoperidol Decanoate, TRC. Retrieved from [Link]
-
Veeprho. (n.d.). Bromperidol Decanoate Working Standard (Secondary Reference Standard) | CAS 75067-66-2. Retrieved from [Link]
-
Benfield, P., Ward, A., Clark, B. G., & Jue, S. G. (1988). Bromperidol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in psychoses. Drugs, 35(6), 670–684. [Link]
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Assessing the Isotopic Stability of Bromperidol-d4: A Framework for Experimental Validation
An In-Depth Technical Guide
Introduction: The Critical Role of Isotopic Stability in Bioanalysis
In the landscape of modern drug development and regulated bioanalysis, stable isotope-labeled (SIL) compounds are the undisputed gold standard for use as internal standards (IS) in quantitative mass spectrometry.[1] Their utility hinges on a core assumption: that they are chemically and physically indistinguishable from the analyte during sample extraction, chromatography, and ionization, yet perfectly distinguishable by the mass spectrometer.[1][2] Bromperidol-d4, a deuterated analog of the antipsychotic drug Bromperidol, is frequently employed for this purpose in pharmacokinetic and therapeutic drug monitoring studies.[3][4]
Structural Context: The Foundation of this compound's Stability
Understanding the potential for isotopic exchange begins with the molecule's structure. The IUPAC name for a common variant of this internal standard is 4-(4-(4-bromophenyl-2,3,5,6-d4)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one .[3]
In this isotopologue, the four deuterium atoms are placed on the bromophenyl aromatic ring. This synthetic choice is deliberate and critical for ensuring stability. Aromatic C-D bonds are exceptionally robust and are not susceptible to exchange under the vast majority of analytical and physiological conditions.[2] The mechanism for H/D exchange on an aromatic ring is typically harsh (requiring strong acid/base and high heat), far exceeding the conditions of routine bioanalysis.
Conversely, deuterium labels placed at chemically labile positions—such as on heteroatoms (e.g., -OH, -NH) or on a carbon atom alpha to a carbonyl group—are far more prone to exchange with protons from the solvent (e.g., water, methanol).[2][5][7] While the butyrophenone moiety of Bromperidol contains alpha-carbons, the strategic placement of deuterium on the stable phenyl ring mitigates this primary risk.
The Imperative of Stability Verification: Why We Test
Despite a structurally sound design, empirical verification of isotopic stability is a cornerstone of robust bioanalytical method validation, as mandated by regulatory bodies like the FDA and EMA.[8][9][10][11][12] The consequences of isotopic instability are severe:
-
Back-Exchange to d0: If a d4-labeled molecule exchanges its deuterium for hydrogen, it becomes indistinguishable from the native, unlabeled analyte (d0). This artificially inflates the measured concentration of the analyte, leading to a systematic underestimation of the true concentration in unknown samples.
-
Loss of Internal Standard Signal: The deuterated internal standard signal may decrease, leading to inconsistent analyte/IS response ratios and compromising the precision and accuracy of the assay.
-
Chromatographic Shifts: While minor, deuterium substitution can sometimes lead to slight shifts in chromatographic retention time (the "isotope effect").[6] If exchange occurs, it can complicate peak integration and analysis.
Therefore, a forced degradation, or "stress testing," study is essential. The objective is not to destroy the molecule, but to subject it to conditions more extreme than those encountered during routine sample handling, storage, and analysis to uncover any potential liabilities.[13][14][15][16]
Experimental Design: The Forced Degradation Protocol
This protocol is designed based on the principles outlined in the ICH Q1A (R2) guideline for stability testing.[17][18] The core principle is to challenge the isotopic integrity of this compound across a range of chemical and physical stressors.
Preparation of Stock and Working Solutions
A concentrated stock solution of this compound should be prepared in a suitable organic solvent (e.g., Methanol or DMSO). From this stock, a working solution is prepared in a solvent compatible with the stress conditions (e.g., a 50:50 acetonitrile:water mixture).
Stress Conditions
The following table outlines the recommended stress conditions. For each condition, a sample of the this compound working solution is prepared alongside a control sample stored at 4°C in the dark.
| Stress Condition | Reagent/Procedure | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60 °C | 24 hours | Challenges the stability of C-D bonds under strong acidic conditions.[17] |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60 °C | 24 hours | Tests for base-catalyzed exchange, particularly relevant for protons alpha to a carbonyl.[7] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temp | 24 hours | Assesses susceptibility to oxidative degradation, which could potentially affect the molecule's structure.[15] |
| Thermal Stress | Stored in a calibrated oven | 80 °C | 48 hours | Evaluates the intrinsic thermal stability of the C-D bonds.[14] |
| Photostability | Exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | Room Temp | As required | Determines sensitivity to light-induced degradation or exchange. |
Sample Neutralization and Preparation for Analysis
After the specified duration, the stressed samples are cooled to room temperature. The acid and base-hydrolyzed samples are carefully neutralized (e.g., NaOH for the acid sample, HCl for the base sample). All samples, including the control, are then diluted to an appropriate final concentration for analysis by LC-MS/MS and NMR.
Primary Assessment of Isotopic Stability by LC-MS/MS
Liquid Chromatography coupled with high-resolution mass spectrometry (HRMS) is the definitive technique for quantifying isotopic purity and detecting any potential back-exchange.[19][20]
Experimental Workflow for Isotopic Stability Assessment
Caption: Overall workflow for assessing this compound isotopic stability.
Step-by-Step LC-MS/MS Protocol
-
System Preparation: Use a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential degradants (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full Scan MS from m/z 100-600 at high resolution (>30,000 FWHM).
-
Key Ions to Monitor:
-
Unlabeled Bromperidol (d0): [M+H]⁺ = 420.0976
-
This compound: [M+H]⁺ = 424.1228
-
-
-
Data Analysis:
-
For each stressed sample and the control, extract ion chromatograms (EICs) for both the d0 and d4 masses with a narrow mass window (e.g., ±5 ppm).
-
Integrate the peak area for both species in all injections.
-
Calculate the percentage of the d0 signal relative to the total (d0 + d4) signal for each sample.
-
Acceptance Criteria for Stability
| Parameter | Acceptance Limit | Justification |
| Appearance of d0 Signal | The area of the d0 peak in any stressed sample should not exceed 2% of the area of the d4 peak. | A small amount of d0 is often present as an isotopic impurity from synthesis. The key is to ensure this percentage does not increase significantly after stress. |
| Change in d4 Signal | The peak area of the d4 analyte in stressed samples should be within ±25% of the control sample. | This monitors for chemical degradation rather than isotopic exchange. Significant loss indicates the molecule itself is breaking down, which is a separate stability issue. |
Confirmatory Analysis by NMR Spectroscopy
While LC-MS is quantitative, Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal, structural confirmation of the label's location and integrity.[21][22][23]
Step-by-Step NMR Protocol
-
Sample Preparation: Evaporate the solvent from the control and the most stressed samples (e.g., acid and base hydrolysis). Reconstitute the residue in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Analysis:
-
Objective: To confirm the absence of proton signals in the deuterated positions of the bromophenyl ring.[22]
-
Procedure: Acquire a standard proton NMR spectrum. Compare the spectrum of the stressed sample to the control. Any appearance of new signals in the aromatic region corresponding to the bromophenyl ring could indicate H/D exchange.
-
-
²H (Deuterium) NMR Analysis:
-
Objective: To directly observe the deuterium nuclei and confirm they remain on the molecule.[24]
-
Procedure: Acquire a deuterium NMR spectrum. The presence and chemical shift of the deuterium signal should be consistent between the control and stressed samples. A significant loss of signal would indicate isotopic exchange.
-
Synthesis of Results and Decision Logic
The data from both LC-MS/MS and NMR should be synthesized to form a conclusive statement on the isotopic stability of this compound.
Decision Logic for Isotopic Stability
Caption: Decision tree for interpreting stability data.
For a robustly synthesized molecule like this compound with labels on the aromatic ring, the expected outcome is a definitive pass, confirming its suitability for use as an internal standard. Should instability be detected, it would warrant a thorough investigation into the synthetic route and purity of the standard.
Conclusion
The validation of isotopic stability is not a perfunctory exercise but a fundamental requirement for ensuring the accuracy and reliability of quantitative bioanalytical data. By employing a systematic approach of forced degradation followed by analysis with high-resolution LC-MS/MS and confirmatory NMR, researchers can scientifically prove the integrity of this compound. The framework presented in this guide, which combines authoritative protocols with a deep understanding of the underlying chemical principles, provides a robust pathway to generating trustworthy data for critical drug development decisions.
References
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Title: Deuterium incorporation in biomass cell wall components by NMR analysis Source: Analyst (RSC Publishing) URL: [Link]
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Title: A Stress Testing Benchmarking Study Source: Pharmaceutical Technology URL: [Link]
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Title: Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac Group URL: [Link]
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Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
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Title: Stress Study of Pharmaceuticals Source: Pharma Specialists URL: [Link]
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Title: Forced Degradation Study or Stress Testing Procedure Source: FDA Drug Approval Process URL: [Link]
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Title: CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac Group URL: [Link]
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Title: Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022 Source: paho.org URL: [Link]
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Title: Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines Source: International Journal of Pharmaceutical Sciences URL: [Link]
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Title: Hydrogen–deuterium exchange Source: Wikipedia URL: [Link]
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Title: Isotope Ratio Mass Spectrometry Source: Environmental Molecular Sciences Laboratory URL: [Link]
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Title: Determination of Isotopic Purity by Accurate Mass LC/MS Source: ResearchGate URL: [Link]
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Title: Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards Source: Hilaris Publisher URL: [Link]
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Title: Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds Source: ACS Publications URL: [Link]
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Title: What is the mechanism of Bromperidol? Source: Patsnap Synapse URL: [Link]
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Title: Q 1 A (R2) Stability Testing of new Drug Substances and Products Source: European Medicines Agency (EMA) URL: [Link]
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Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: FDA URL: [Link]
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Title: Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms Source: paho.org URL: [Link]
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Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
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Title: Interindividual variation in bromperidol metabolism and relationship to therapeutic effects Source: PubMed URL: [Link]
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Title: Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites Source: PubMed URL: [Link]
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A Comprehensive Technical Guide to the Solubility of Bromperidol-d4 in Common Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of Bromperidol-d4, a deuterated analog of the antipsychotic drug Bromperidol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents. Given the limited availability of direct quantitative solubility data for this compound, this guide focuses on empowering researchers with the foundational knowledge and detailed methodologies required to perform these critical assessments in their own laboratories.
Introduction to this compound
This compound is a stable, isotopically labeled form of Bromperidol, a butyrophenone derivative and a potent, long-acting neuroleptic agent.[1] In this compound, four hydrogen atoms on the piperidine ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of Bromperidol in biological samples through mass spectrometry and liquid chromatography.[2]
Physicochemical Properties:
Understanding the fundamental physicochemical properties of this compound is crucial for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₉D₄BrFNO₂ | [3] |
| Molecular Weight | 424.35 g/mol | [3] |
| Structure | 4-[4-(4-bromophenyl-2,3,5,6-d4)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | [2] |
| CAS Number | 1216919-75-3 | [4] |
| LogP (Octanol/Water Partition Coefficient) of Bromperidol | 4.535 (Calculated) | [5] |
The high LogP value of the parent compound, Bromperidol, suggests a lipophilic nature, which generally indicates better solubility in organic solvents compared to aqueous media.
Theoretical Principles of Solubility
The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given volume of a solvent at a specific temperature and pressure to form a saturated solution.[3][6] This equilibrium is governed by several factors.
Key Factors Influencing Solubility:
-
Polarity: The principle of "like dissolves like" is fundamental. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[7][8] this compound, with its aromatic rings and ketone and hydroxyl functional groups, possesses both polar and non-polar characteristics, suggesting a complex solubility profile across a range of solvents.
-
Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.[7]
-
Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[7]
-
Crystal Lattice Energy: The energy holding the molecules together in a solid crystal must be overcome by the energy of interaction between the solute and solvent molecules.
The Impact of Deuteration on Solubility:
The substitution of hydrogen with deuterium can subtly influence a compound's physicochemical properties. While the effect on crystal structure may be minimal, changes in melting point and heat of fusion have been observed in some deuterated compounds, which can, in turn, affect solubility. For instance, a study on flurbiprofen-d8 showed increased solubility compared to its non-deuterated counterpart, which was attributed to a lower melting point and heat of fusion.[9] Therefore, while the solubility of this compound is expected to be similar to that of Bromperidol, it should not be assumed to be identical.
Known Solubility Data
| Compound | Solvent | Solubility | Source |
| Bromperidol | Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Bromperidol decanoate | Dimethyl Sulfoxide (DMSO) | Soluble |
For research purposes, it is essential to experimentally determine the solubility of this compound in the specific solvents relevant to the intended application. The following sections provide detailed protocols for this purpose.
Experimental Determination of Solubility
The choice of method for solubility determination often depends on the stage of research, the amount of compound available, and the required throughput. The two primary types of solubility measurements are kinetic and thermodynamic.
-
Kinetic Solubility is determined by observing the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, begins to precipitate when diluted into an aqueous or organic medium. This method is high-throughput and suitable for early-stage drug discovery.[4][10][11]
-
Thermodynamic (or Equilibrium) Solubility represents the true equilibrium of a compound in a saturated solution with an excess of the solid material. This is considered the 'gold standard' for solubility measurement and is crucial for later-stage development and formulation.[10][12]
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[10][12]
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured.
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.
Detailed Protocol:
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.
-
Pipette a precise volume of the desired organic solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane, DMSO) into the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary experiment can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Remove the vial from the shaker and allow it to stand, permitting the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
-
Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of this compound is required for accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.
-
Kinetic Solubility Determination: High-Throughput Methods
For rapid screening, methods like nephelometry are employed to determine kinetic solubility.
Principle: This method measures the light scattered by particles that form as a compound precipitates from a solution.[13][14][15] A stock solution of the compound in DMSO is serially diluted in the solvent of interest, and the point at which precipitation occurs is detected by an increase in light scattering.
Experimental Workflow:
Caption: Workflow for Kinetic Solubility Determination using Nephelometry.
Detailed Protocol:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Plate Preparation:
-
In a multi-well plate (e.g., 96- or 384-well), add the organic solvent of interest to a series of wells.
-
Add a small volume of the DMSO stock solution to the first well and mix.
-
Perform serial dilutions across the plate to create a range of concentrations.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature for a specified period (e.g., 2 hours).[2]
-
Measure the turbidity or light scattering in each well using a nephelometer or a plate reader with this capability.
-
-
Data Analysis:
-
Plot the light scattering signal against the compound concentration.
-
The kinetic solubility is defined as the concentration at which the signal significantly increases above the baseline, indicating the onset of precipitation.
-
Data Presentation and Interpretation
For systematic evaluation, the experimentally determined solubility data should be compiled in a clear and organized manner.
Template for Experimental Solubility Data:
| Organic Solvent | Chemical Class | Polarity Index | Experimental Method | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Methanol | Protic, Polar | 5.1 | Shake-Flask | 25 | |||
| Ethanol | Protic, Polar | 4.3 | Shake-Flask | 25 | |||
| Acetonitrile | Aprotic, Polar | 5.8 | Shake-Flask | 25 | |||
| Dichloromethane | Aprotic, Non-polar | 3.1 | Shake-Flask | 25 | |||
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 7.2 | Shake-Flask | 25 | |||
| Acetone | Aprotic, Polar | 5.1 | Shake-Flask | 25 | |||
| Toluene | Aprotic, Non-polar | 2.4 | Shake-Flask | 25 | |||
| Hexane | Aprotic, Non-polar | 0.1 | Shake-Flask | 25 |
Conclusion
While direct solubility data for this compound is scarce, this guide provides the necessary theoretical framework and practical, step-by-step methodologies for its determination in common organic solvents. By employing the robust shake-flask method for thermodynamic solubility and high-throughput techniques for kinetic solubility, researchers can generate the critical data needed for method development, formulation, and other applications in the drug development pipeline. Accurate and reproducible solubility data is paramount for the successful use of this compound as an internal standard and for advancing our understanding of its behavior in various experimental systems.
References
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Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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GlaxoSmithKline. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]
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Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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Axios Research. This compound. [Link]
- Al-Gousous, J., & Langguth, P. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies, 22(3), 6-13.
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Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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PubChem. Bromperidol. National Institutes of Health. [Link]
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Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]
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World Health Organization (WHO). (2015). Annex 4: Guidance on biowaiver for immediate-release solid oral dosage forms. [Link]
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Abe, M., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Medicinal Chemistry. [Link]
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UCDAVIS Chem. POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. [Link]
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RAPS. (2018). Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. [Link]
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YouTube. (2023). Determination of Solubility Product of AgCl using Potentiometric Titrations- Explained in Sinhala. [Link]
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Isotope Science / Alfa Chemistry. Common Deuterated Solvents and Their Characteristics. [Link]
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Mass Spectral Characteristics of Bromperidol-d4: A Technical Guide for Quantitative Bioanalysis
Introduction: The Role of Bromperidol-d4 in Modern Bioanalysis
In the landscape of quantitative mass spectrometry, particularly within therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the precision and accuracy of measurements are paramount. Bromperidol, a typical antipsychotic of the butyrophenone class, is prescribed for the management of schizophrenia.[1] For the accurate quantification of Bromperidol in complex biological matrices such as plasma, a robust internal standard is indispensable. This compound, a stable isotope-labeled (SIL) analog of Bromperidol, serves this critical role.
This technical guide provides an in-depth exploration of the mass spectral characteristics of this compound. As a Senior Application Scientist, this document is structured to not only present the core data but also to elucidate the underlying principles and experimental rationale, ensuring that researchers, scientists, and drug development professionals can confidently develop and validate robust bioanalytical methods.
This compound is chemically identical to Bromperidol, with the exception of four hydrogen atoms on the piperidine ring being replaced by deuterium.[2] This substitution results in a 4 Dalton (Da) mass increase, allowing for clear differentiation by the mass spectrometer, while preserving the physicochemical properties necessary for it to co-elute with the analyte and experience similar ionization effects. This guide will detail the expected mass spectral behavior of this compound, propose its fragmentation pathways based on the known fragmentation of Bromperidol, and provide a comprehensive, field-tested protocol for its use in a quantitative LC-MS/MS workflow.
Physicochemical Properties and Structure
A foundational understanding of the molecule's structure is crucial for interpreting its mass spectrum.
-
Parent Drug: Bromperidol[2]
-
Deuterated Analog: this compound[2]
-
IUPAC Name: 4-(4-(4-bromophenyl-d4)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one[2]
-
Molecular Formula: C₂₁H₁₉D₄BrFNO₂
-
Molecular Weight: Approximately 424.34 g/mol
The deuterium labels are strategically placed on the bromophenyl ring, a region of the molecule that is expected to remain intact during the most common fragmentation pathways, thus ensuring the mass difference is retained in the key product ions used for quantification.
Mass Spectrometric Analysis: Ionization and Fragmentation
For the analysis of antipsychotics like Bromperidol and its deuterated internal standard, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the method of choice due to its high sensitivity and specificity.[3]
Ionization
In ESI, the analyte is ionized directly from the liquid phase into the gas phase. For this compound, operating in the positive ion mode is optimal. The basic nitrogen atom in the piperidine ring is readily protonated, forming the protonated molecule [M+H]⁺.
Given the molecular weight of this compound (approx. 424.34), the expected precursor ions for the [M+H]⁺ adduct will be observed as an isotopic cluster due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two major peaks in the mass spectrum separated by 2 Da.
-
Expected Precursor Ion (for ⁷⁹Br): m/z 425.1
-
Expected Precursor Ion (for ⁸¹Br): m/z 427.1
Collision-Induced Dissociation (CID) and Fragmentation Pathway
Tandem mass spectrometry (MS/MS) involves the selection of the precursor ion, its fragmentation through collision with an inert gas (Collision-Induced Dissociation - CID), and analysis of the resulting product ions. The fragmentation of this compound is predicted to follow the same pathways as unlabeled Bromperidol, with a +4 Da shift in the precursor ion and any fragment containing the deuterated bromophenyl-piperidinol moiety.
Based on the MS/MS data for Bromperidol available from the NIST Mass Spectrometry Data Center, the precursor ion at m/z 420.1 fragments to produce key product ions at m/z 165 and m/z 402.[4] The proposed fragmentation pathway is as follows:
-
Neutral Loss of Water: The protonated molecule readily loses a molecule of water (H₂O, 18 Da) from the tertiary alcohol on the piperidine ring.
-
Formation of the Key Product Ion: A subsequent cleavage occurs, leading to the formation of the charged 4-fluorobenzoylpropyl fragment.
Proposed Fragmentation of Bromperidol
Caption: Proposed ESI-MS/MS fragmentation of Bromperidol.
Extrapolating this to This compound , the following is expected:
-
Precursor Ions: m/z 425.1 / 427.1
-
Product Ion 1 (Neutral Loss of H₂O): [M+H-H₂O]⁺ at m/z 407.1 / 409.1. This fragment retains the deuterium labels.
-
Product Ion 2 (Key Quantifier): The fragment corresponding to m/z 165 in unlabeled Bromperidol does not contain the deuterated portion of the molecule. Therefore, this product ion is expected to remain at m/z 165 .
-
Alternative Product Ion: A fragment containing the deuterated bromophenyl-piperidinol moiety would be expected. Cleavage of the bond between the piperidine nitrogen and the butyl chain would result in a fragment at m/z 260/262 .
For quantitative analysis using Multiple Reaction Monitoring (MRM), the transition from the precursor ion to a stable, intense product ion is monitored.
Quantitative Data Summary
The following table summarizes the predicted and known mass spectral data for Bromperidol and this compound, essential for setting up an LC-MS/MS method.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Notes |
| Bromperidol | 420.1 / 422.1 | 165.1, 402.1 | Data from PubChem[4]. The two precursor ions reflect the ⁷⁹Br/⁸¹Br isotopes. |
| This compound | 425.1 / 427.1 | 165.1, 407.1 | Predicted values based on the structure and known fragmentation of Bromperidol. |
Experimental Protocol: Quantification of Bromperidol in Human Plasma
This section provides a robust, step-by-step protocol for the extraction and analysis of Bromperidol from human plasma using this compound as an internal standard. This protocol is based on commonly employed techniques for antipsychotic drug analysis.[5]
Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Bromperidol analytical standard
-
This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (HPLC or LC-MS grade), chilled
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Workflow Overview
Caption: Experimental workflow for plasma sample analysis.
Step-by-Step Methodology
1. Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare a stock solution of Bromperidol in methanol.
-
Perform serial dilutions to create working standard solutions at various concentrations.
-
Spike blank human plasma with the working standards to create calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Prepare QC samples in blank plasma at low, medium, and high concentrations in a similar manner.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.
-
Add 300 µL of chilled acetonitrile to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v)
-
Gradient: A gradient elution from low to high organic phase (Mobile Phase B) is typically used to separate the analyte from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Bromperidol: 420.1 > 165.1 (Quantifier), 422.1 > 165.1 (Qualifier)
-
This compound: 425.1 > 165.1 (Internal Standard)
-
4. Data Analysis
-
Integrate the peak areas for the Bromperidol and this compound MRM transitions.
-
Calculate the peak area ratio (Bromperidol / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Bromperidol in unknown samples by interpolation from the calibration curve.
Conclusion
This compound is an ideal internal standard for the quantitative analysis of Bromperidol in biological matrices. Its mass spectral characteristics are predictable and directly correlated with the parent compound, exhibiting a consistent +4 Da mass shift in the precursor ion and relevant fragments. The proposed fragmentation pathway, primarily involving a neutral loss of water and subsequent cleavage, provides stable and intense product ions suitable for sensitive and specific quantification via LC-MS/MS in MRM mode. The provided experimental protocol, utilizing a straightforward protein precipitation method, offers a robust and efficient workflow for high-throughput bioanalysis. By understanding these core principles and applying the detailed methodology, researchers can achieve accurate and reliable quantification of Bromperidol, contributing to the advancement of therapeutic drug monitoring and pharmacokinetic research.
References
-
Felli, M. L., De Giorgio, F., & De Giovanni, N. (2011). LC-MS/MS determination of bromperidol in biological matrices: Method validation and forensic application. Current Pharmaceutical Analysis, 7(4), 235-239. [Link][6][7][8]
-
Patteet, L., Maudens, K. E., Stove, C. P., Lambert, W. E., & Morrens, M. (2024). UHPLC–MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Pharmaceuticals, 17(1), 123. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2448, Bromperidol. Retrieved from [Link].[4]
-
NIST (n.d.). Bromperidol. In NIST Chemistry WebBook. Retrieved from [Link].[9]
-
Saar, E., Gerostamoulos, D., & Drummer, O. H. (2010). Identification and quantification of 30 antipsychotics in blood using LC-MS/MS. Journal of Mass Spectrometry, 45(10), 1163–1171. [Link][5]
-
Dubinsky, B., McGuire, J. L., Niemegeers, C. J., Janssen, P. A., Weintraub, H. S., & McKenzie, B. E. (1982). Bromperidol, a new butyrophenone neuroleptic: a review. Psychopharmacology, 78(1), 1–7. [Link]
-
Waters Corporation (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Retrieved from [Link].[10]
-
Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 337-368. [Link][11][12]
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- 1. Bromperidol - Wikipedia [en.wikipedia.org]
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- 4. Bromperidol | C21H23BrFNO2 | CID 2448 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. ingentaconnect.com [ingentaconnect.com]
- 8. LC-MS/MS determination of bromperidol in biological matrices: Method validation and forensic application [publicatt.unicatt.it]
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- 11. researchgate.net [researchgate.net]
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An In-Depth Technical Guide to the Regulatory Compliance for Using Bromperidol-d4 in Clinical Research
Abstract
The use of stable isotope-labeled (SIL) compounds is a cornerstone of modern bioanalysis, providing unparalleled precision and accuracy in pharmacokinetic (PK) studies. Bromperidol-d4, a deuterated analog of the antipsychotic drug Bromperidol, serves as an exemplary internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an in-depth examination of the regulatory framework governing the use of this compound in clinical research. It moves beyond a simple checklist of requirements to explain the scientific causality behind the validation protocols mandated by leading global regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH). This document is intended for researchers, bioanalytical scientists, and drug development professionals to ensure that the data generated using this compound is robust, reliable, and fully compliant with global regulatory expectations.
Introduction: The Role of this compound in Bioanalysis
Bromperidol is a potent, first-generation antipsychotic of the butyrophenone class, primarily used in the management of schizophrenia.[1][2][3] Its mechanism of action is centered on the potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[2][3] When conducting clinical trials to assess the pharmacokinetics of Bromperidol, accurate quantification of the drug in biological matrices like plasma is critical for regulatory decisions regarding safety and efficacy.[4]
This is where this compound becomes an indispensable analytical tool. It is not intended for therapeutic use but serves as a stable isotope-labeled internal standard (SIL-IS). In LC-MS/MS analysis, a known amount of this compound is added to every patient sample at the beginning of the extraction process. Because it is chemically identical to the non-labeled drug (the analyte), it experiences the same extraction losses, matrix effects (ion suppression or enhancement), and instrument variability.[5][6] However, due to its higher mass (from the four deuterium atoms), the mass spectrometer can distinguish it from the analyte.[7] By calculating the ratio of the analyte's response to the internal standard's response, the assay can correct for analytical variability, leading to highly accurate and precise data.[8]
The regulatory compliance for using this compound does not treat it as a drug substance. Instead, it is considered a critical reagent . Consequently, its qualification and use are governed by the comprehensive guidelines for bioanalytical method validation.
The Global Regulatory Framework: A Harmonized Approach
The regulatory landscape for bioanalysis is largely harmonized across major regions. The foundational principle is that any bioanalytical method used to generate data for regulatory submission must be thoroughly validated to prove it is fit for its intended purpose.[4][9]
The key guidance documents that dictate the requirements for using this compound as an internal standard are:
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis: This is the harmonized global standard, adopted by the FDA, EMA, and other regulatory bodies.[4][10][11][12] It provides detailed recommendations for method validation and the application of these methods to study sample analysis.[9][13]
-
FDA Guidance for Industry: Bioanalytical Method Validation (May 2018): While ICH M10 is now the primary document, this guidance provides valuable context and was foundational for many existing methods.[14][15]
-
EMA Guideline on bioanalytical method validation (2011): This document has been superseded by ICH M10 but outlines the same core principles that have shaped European regulatory expectations.[16][17][18]
The central tenet of these guidelines is that the reliability of the entire method depends on the quality of its critical reagents. Therefore, the characterization of this compound is a prerequisite for a successful validation.
Qualification of this compound: Ensuring Fitness-for-Purpose
Before a bioanalytical method can be validated, the this compound internal standard must be rigorously characterized. This information is documented in a Certificate of Analysis (CoA) . The causality behind each test is critical for ensuring data integrity.
Table 1: Example Certificate of Analysis Specifications for this compound
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Mass Spectrometry, ¹H-NMR | Structure confirmed | Ensures the material is unequivocally this compound. |
| Chemical Purity | HPLC-UV, LC-MS | ≥ 98.0% | Prevents co-eluting impurities from interfering with the analyte or IS signal, which could bias results. |
| Isotopic Enrichment | High-Resolution Mass Spec | ≥ 98% | Confirms that the vast majority of molecules are the desired d4 species, ensuring a stable and predictable IS response. |
| Contribution of Unlabeled Analyte (d0) | LC-MS/MS | < 0.1% of IS peak area | CRITICAL: Prevents the IS from artificially inflating the measured concentration of the analyte, especially at the Lower Limit of Quantification (LLOQ). |
| Stability | LC-MS/MS | Stable for intended storage | Ensures the IS does not degrade in stock solutions or in biological matrix under the conditions of the experiment. |
Experimental Protocol: Assessment of Unlabeled Bromperidol (d0) in the this compound Standard
This is arguably the most important characterization test for a SIL-IS.
Objective: To quantify the amount of unlabeled Bromperidol present as an impurity in the this compound material.
Methodology:
-
Preparation: Prepare a high-concentration solution of the this compound internal standard in a suitable solvent (e.g., methanol) at the same concentration used for spiking study samples.
-
LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system.
-
Data Acquisition: Acquire data using two Multiple Reaction Monitoring (MRM) transitions:
-
The MRM transition for this compound (e.g., m/z 424.3 → 165.1).
-
The MRM transition for unlabeled Bromperidol (e.g., m/z 420.3 → 165.1).
-
-
Analysis: Integrate the peak area for any signal observed in the unlabeled Bromperidol channel at the expected retention time.
-
Calculation: Express the peak area of the unlabeled Bromperidol as a percentage of the peak area of the this compound.
-
Acceptance Criterion: The contribution should be negligible, typically less than 0.1%, to ensure it does not impact the accuracy of low-concentration samples.
Bioanalytical Method Validation: The Central Role of the SIL-IS
Once the this compound is qualified, it is used to validate the bioanalytical method according to ICH M10 guidelines. The SIL-IS is fundamental to meeting the acceptance criteria for several key validation parameters.
Caption: High-level workflow for bioanalytical sample analysis using a SIL-IS.
Key Validation Parameters Where this compound is Essential:
-
Matrix Effect: Biological matrices like plasma contain endogenous components that can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate results. Causality: Because this compound is chemically identical and co-elutes with Bromperidol, it experiences the exact same matrix effects. By using a ratio-based calculation, these effects are normalized, ensuring accurate quantification regardless of inter-patient matrix variability.[5]
-
Recovery: The efficiency of extracting the analyte from the plasma can vary from sample to sample. Causality: The SIL-IS is added before extraction and will be lost at the same rate as the analyte. This ensures that variable recovery is corrected for in the final calculation.
-
Specificity and Selectivity: The method must demonstrate that it can measure the analyte without interference from other compounds. A key part of this is ensuring there is no "crosstalk" between the analyte and the internal standard channels.[19][20]
Experimental Protocol: Assessing Analyte-IS Crosstalk
Objective: To prove that the signal from the analyte does not interfere with the IS channel, and vice-versa.
Methodology:
-
Prepare Blank + IS Sample: Spike a sample of blank matrix (plasma from a drug-naive donor) with only the this compound internal standard at its working concentration.
-
Analyze for Analyte: Analyze this sample and monitor the MRM channel for the unlabeled analyte (Bromperidol).
-
Acceptance Criterion (per ICH M10): The response should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.
-
-
Prepare ULOQ Sample: Spike a sample of blank matrix with only the unlabeled analyte at the Upper Limit of Quantification (ULOQ), the highest concentration on the calibration curve. Do not add the internal standard.
-
Analyze for IS: Analyze this sample and monitor the MRM channel for the internal standard (this compound).
-
Acceptance Criterion (per ICH M10): The response should be less than 5% of the mean response of the internal standard in all other processed samples.
-
This self-validating system ensures the mutual independence of the analyte and IS signals.
Caption: Logical workflow for the mandatory crosstalk validation experiment.
GMP and Safety Considerations
-
Good Manufacturing Practice (GMP): Since this compound is not administered to humans, it is not required to be synthesized under full drug substance GMP conditions. However, it must be produced by a reputable supplier with a robust quality system. The synthesis must be well-documented, and the final product must be thoroughly characterized as described in Section 3. The emphasis is on a "well-characterized critical reagent" rather than a GMP drug.
-
Safety: The quantities of this compound used are minuscule (typically nanograms per sample) and are handled exclusively within a controlled laboratory environment for in vitro analysis. It poses no direct safety risk to the clinical trial participants. The primary safety considerations relate to occupational health for the bioanalytical laboratory staff, who should handle the material according to standard laboratory safety protocols.
Conclusion: The Path to Regulatory Compliance
The regulatory compliance for using this compound in clinical research is inextricably linked to the principles of bioanalytical method validation. It is not regulated as a standalone drug but as a critical reagent whose quality underpins the integrity of the entire quantitative assay. By ensuring that this compound is thoroughly characterized for identity, purity, and isotopic composition, and by rigorously validating the bioanalytical method according to ICH M10 guidelines, researchers can generate high-quality, defensible pharmacokinetic data. Adherence to these principles is not merely a regulatory hurdle; it is a fundamental requirement of good scientific practice that ensures the reliability of data used to make critical decisions about the safety and efficacy of new medicines.
References
-
Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: International Council for Harmonisation (ICH) URL: [Link][4]
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][16][17]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][14]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link][12]
-
Title: Applications of stable isotopes in clinical pharmacology Source: British Journal of Clinical Pharmacology (via PubMed Central) URL: [Link][21]
-
Title: Reliable Procedures to Evaluate and Repair Crosstalk for Bioanalytical MS/MS Assays Source: Bioanalysis (Journal) URL: [Link][19]
-
Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: Journal of Chromatography B (via PubMed Central) URL: [Link][5]
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- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
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- 11. bioanalysis-zone.com [bioanalysis-zone.com]
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- 20. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Certificate of Analysis (CoA) specifications for Bromperidol-d4
An In-Depth Technical Guide to the Certificate of Analysis (CoA) for Bromperidol-d4
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the Certificate of Analysis (CoA) for this compound, a critical internal standard used in advanced analytical and pharmacokinetic research. Designed for researchers, scientists, and drug development professionals, this document decodes the essential quality control parameters, analytical methodologies, and data interpretation necessary to ensure the integrity of experimental results. By delving into the causality behind each specification—from identity and chemical purity to isotopic enrichment—this guide establishes a framework for understanding the self-validating system of a CoA, ensuring that the material meets the rigorous standards required for therapeutic drug monitoring, metabolic studies, and other sensitive analytical applications.
Introduction: The Critical Role of this compound and its CoA
Bromperidol is a potent, long-acting neuroleptic of the butyrophenone class, primarily used as an antipsychotic in the treatment of schizophrenia.[1][2] In modern drug development and clinical analysis, the quantification of such therapeutic agents in biological matrices requires unparalleled precision. This is achieved through the use of stable isotope-labeled internal standards, with this compound being the deuterated analog of choice for its parent drug.[3]
The strategic substitution of four hydrogen atoms with deuterium lends this compound a higher molecular weight (424.35 g/mol ) compared to Bromperidol (420.32 g/mol ).[1][3] This mass shift is the cornerstone of its function; while it co-elutes with the non-labeled analyte during chromatography, it is distinctly resolved by a mass spectrometer. This allows for the correction of variability during sample preparation and analysis, thereby enhancing the accuracy and reproducibility of quantification.[4][5]
Given its pivotal role, the quality of this compound is not merely a parameter but the very foundation of reliable data. The Certificate of Analysis (CoA) is the definitive document that attests to this quality. It is more than a simple data sheet; it is a validated report detailing the identity, purity, strength, and isotopic integrity of a specific batch. This guide will dissect the components of a typical this compound CoA, explaining the sophisticated analytical techniques and the scientific rationale underpinning each specification.
Anatomy of a this compound Certificate of Analysis
A CoA for a high-purity reference standard like this compound is a meticulously structured document. While the exact layout may vary between manufacturers, the core components are standardized to ensure comprehensive quality assessment. Understanding this structure is the first step in leveraging the data effectively.
The following diagram illustrates the logical workflow of quality control tests that culminate in the final CoA.
Sources
Methodological & Application
LC-MS/MS method development for Bromperidol using Bromperidol-d4
An Application Note and Protocol for the Quantitative Analysis of Bromperidol in Human Plasma using a Validated LC-MS/MS Method with Bromperidol-d4 as an Internal Standard.
Introduction
Bromperidol is a potent, long-acting antipsychotic drug belonging to the butyrophenone class, primarily used in the management of schizophrenia and other psychotic disorders. Given its therapeutic window and potential for dose-related side effects, the accurate and precise quantification of Bromperidol in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and clinical toxicology. This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Bromperidol in human plasma. The method utilizes this compound, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.
The protocol herein is developed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The scientific rationale behind each step is explained to offer a deeper understanding of the method's principles, ensuring both trustworthiness and reproducibility.
Analyte and Internal Standard Properties
A fundamental understanding of the physicochemical properties of the analyte and the internal standard is critical for method development.
| Compound | Chemical Structure | Molecular Formula | Exact Mass (Da) |
| Bromperidol | C₂₁H₂₃BrFNO₂ | 420.0918 | |
| This compound | Deuterated piperidine ring | C₂₁H₁₉D₄BrFNO₂ | 424.1169 |
Note: The structure of this compound is identical to Bromperidol, with four hydrogen atoms on the piperidine ring replaced by deuterium.
LC-MS/MS Method and Parameters
The selection of appropriate chromatographic and mass spectrometric conditions is paramount for achieving the desired sensitivity, selectivity, and speed of analysis.
Liquid Chromatography (LC)
A reversed-phase chromatographic approach is employed to retain and separate Bromperidol from endogenous plasma components. The use of a C18 stationary phase provides excellent hydrophobic retention for the analyte.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 3.5 µm | Provides efficient separation and good peak shape for Bromperidol. The shorter column length allows for faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase promotes the protonation of Bromperidol (a weak base), leading to better retention on the reversed-phase column and improved ionization efficiency in the mass spectrometer. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier that provides good elution strength and low viscosity for efficient chromatography. |
| Gradient Elution | See Table Below | A gradient is used to ensure efficient elution of Bromperidol while minimizing run time and separating it from early-eluting matrix components. |
| Flow Rate | 0.4 mL/min | A moderate flow rate suitable for the column dimensions, ensuring optimal chromatographic performance. |
| Injection Volume | 5 µL | A small injection volume is used to minimize potential matrix effects and column overload. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Autosampler Temp | 10 °C | Maintains the stability of processed samples awaiting injection. |
| Approx. Retention Time | ~2.5 min | - |
Table of LC Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Tandem Mass Spectrometry (MS/MS)
Electrospray ionization in positive mode (ESI+) is chosen as Bromperidol contains a tertiary amine group that is readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent selectivity and sensitivity.
| Parameter | Bromperidol | This compound | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | The basic nitrogen in the piperidine ring is readily protonated. |
| Precursor Ion (Q1) | m/z 420.1 | m/z 424.1 | Corresponds to the [M+H]⁺ ion of the respective compounds. |
| Product Ion (Q3) | m/z 165.1 | m/z 165.1 | This stable product ion results from a characteristic fragmentation of the piperidine ring structure, providing high specificity. |
| Dwell Time | 150 ms | 150 ms | Sufficient time to acquire an adequate number of data points across the chromatographic peak. |
| Collision Energy (CE) | 35 eV | 35 eV | Optimized to provide the most stable and intense fragment ion signal. |
| Declustering Potential (DP) | 80 V | 80 V | Helps to prevent ion clusters from entering the mass analyzer, reducing noise and improving signal. |
Experimental Protocol: Step-by-Step Guide
This section provides a detailed protocol for the preparation of standards, quality controls, and plasma samples.
Materials and Reagents
-
Bromperidol certified reference standard
-
This compound certified reference standard
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
Preparation of Standard and QC Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bromperidol and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Bromperidol primary stock with 50:50 methanol/water to prepare working solutions for calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock with acetonitrile. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.
Detailed Steps:
-
Label microcentrifuge tubes for each calibrator, quality control (QC), and unknown sample.
-
Pipette 50 µL of the respective sample into the corresponding tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube. The acetonitrile acts as the precipitating agent.
-
Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate 100 µL of the clear supernatant and transfer it to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
Method Validation
The described method should be fully validated according to the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) to ensure its reliability for the intended application. The following parameters are critical for validation.
Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | The closeness of measured values to the nominal value (accuracy) and the degree of scatter between replicate measurements (precision). | Accuracy: ±15% of nominal value (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Example Calibration Curve and QC Data
A typical calibration curve for Bromperidol in human plasma would range from 0.1 ng/mL (Lower Limit of Quantification, LLOQ) to 100 ng/mL.
Table of Expected Performance Data:
| Sample Type | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 0.1 | -5.5% | 8.2% |
| QC Low | 0.3 | 2.1% | 6.5% |
| QC Mid | 10 | 1.5% | 4.1% |
| QC High | 80 | -2.3% | 3.8% |
Note: The data presented above is representative and should be established during in-house validation.
Data Analysis Workflow
The process of converting raw LC-MS/MS data into final concentration values is a critical step.
-
Peak Integration: The chromatographic peaks for Bromperidol and this compound are integrated using the instrument's software to determine the area under the curve.
-
Response Ratio Calculation: The ratio of the peak area of Bromperidol to the peak area of this compound is calculated for each sample.
-
Calibration Curve Generation: A calibration curve is constructed by plotting the response ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically applied.
-
Concentration Determination: The concentrations of Bromperidol in QC and unknown samples are calculated from their response ratios using the regression equation derived from the calibration curve.
Conclusion
This application note presents a highly selective and sensitive LC-MS/MS method for the quantification of Bromperidol in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and corrects for potential matrix variability. The simple protein precipitation protocol allows for high-throughput sample processing. The method demonstrates excellent performance characteristics and is suitable for a variety of applications, including therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The detailed protocol and validation guidelines provide a solid foundation for laboratories to implement and validate this method.
References
-
Title: A sensitive and specific LC-MS/MS method for the simultaneous determination of bromperidol and its reduced metabolite in human plasma. Source: Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences. URL: [Link]
-
Title: The role of formic acid in the reversed-phase HPLC separation of peptides and proteins. Source: Agilent Technologies. URL: [Link]
-
Title: Sample preparation for bioanalytical assays: A review. Source: Bioanalysis. URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
Application Note & Protocol: Quantitative Analysis of Bromperidol in Human Plasma using Bromperidol-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This document provides a comprehensive, field-proven protocol for the quantitative analysis of the antipsychotic drug Bromperidol in human plasma samples. The method employs a stable isotope-labeled internal standard, Bromperidol-d4, and is designed for high-throughput analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is structured to provide not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring technical accuracy and robust, reproducible results.
Introduction: The Rationale for a Validated Bioanalytical Method
Bromperidol is a butyrophenone antipsychotic agent utilized in the management of schizophrenia and other psychotic disorders.[1] Accurate measurement of its concentration in plasma is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence (BE) trials. A robust and reliable bioanalytical method is paramount for generating high-quality data to support regulatory submissions and clinical decision-making.[2][3]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[4] this compound shares near-identical physicochemical properties with the analyte, Bromperidol, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response effectively compensate for variations in sample preparation and matrix effects, leading to superior accuracy and precision.[4]
This application note details a complete workflow, from plasma sample preparation to data analysis, and provides a framework for method validation in accordance with international regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]
Analyte and Internal Standard Properties
A thorough understanding of the analyte and internal standard is fundamental to method development.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion ([M+H]⁺) |
| Bromperidol | C₂₁H₂₃BrFNO₂ | 420.32 | 420.1 |
| This compound | C₂₁H₁₉D₄BrFNO₂ | 424.35 | 424.1 |
Note: The exact mass of the precursor ion may vary slightly depending on the isotopic distribution. The values presented are for the most abundant isotopes.
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the analysis of Bromperidol in plasma samples.
Caption: Step-by-step protein precipitation workflow.
LC-MS/MS Conditions
The following are recommended starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography (LC)
-
System: A UPLC or HPLC system capable of delivering reproducible gradients.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS)
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Bromperidol | 420.1 | 165.1 (Quantifier) | 100 | Optimize (start at 25) |
| 420.1 | 123.0 (Qualifier) | 100 | Optimize (start at 35) | |
| This compound | 424.1 | 165.1 (Quantifier) | 100 | Optimize (start at 25) |
Note on MRM Transitions: The precursor ion for Bromperidol is its protonated molecule [M+H]⁺. The product ions at m/z 165.1 and 123.0 correspond to characteristic fragments of the butyrophenone moiety. Since the deuterium labeling in this compound is typically on the piperidine ring, the fragmentation leading to these product ions is not expected to be affected, hence the same product ions are monitored. Collision energies should be optimized for your specific instrument to maximize signal intensity.
Bioanalytical Method Validation
A full validation of this method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its suitability for the intended purpose. [4][5]The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy & Precision | Intra- and inter-day accuracy (as %RE) and precision (as %CV) should be within ±15% for QC samples (±20% at the LLOQ). |
| Matrix Effect | The matrix factor (analyte/IS peak area ratio in post-extraction spiked samples vs. neat solutions) should have a %CV ≤ 15% across different sources of plasma. |
| Recovery | Extraction recovery of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in processed samples. Analyte concentrations should be within ±15% of the nominal concentration. |
Data Analysis and Reporting
-
Peak Integration: Integrate the chromatographic peaks for the quantifier MRM transitions of Bromperidol and this compound.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Bromperidol/Bromperidol-d4) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Quantification: Determine the concentration of Bromperidol in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Reporting: Report the final concentrations, ensuring they fall within the validated range of the assay. Include results for QC samples to demonstrate the validity of the analytical run.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of Bromperidol in human plasma using this compound as an internal standard. The described method, incorporating protein precipitation and LC-MS/MS, is robust, sensitive, and suitable for high-throughput applications in clinical and research settings. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data that meets regulatory expectations.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. [Link]
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
-
Felli, M. L., De Giorgio, F., & De Giovanni, N. (2011). LC-MS/MS determination of bromperidol in biological matrices: Method validation and forensic application. Current pharmaceutical analysis, 7(4), 235-239. [Link]
-
U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
De Greef, M., van der Nagel, B. C., & van Nuijs, A. L. (2021). Multi-analyte LC-MS/MS quantification of 38 antipsychotics and metabolites in plasma: Method validation & application to routine analyses. Journal of Chromatography B, 1179, 122867. [Link]
-
Souza, I. D., Queiroz, M. E., & Lanças, F. M. (2015). Determination of drugs in plasma samples by high-performance liquid chromatography–tandem mass spectrometry for therapeutic drug monitoring of schizophrenic patients. Journal of analytical toxicology, 39(7), 548-557. [Link]
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PubChem. (n.d.). Bromperidol. National Center for Biotechnology Information. Retrieved from [Link]
-
Axios Research. (n.d.). This compound. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Retrieved from [Link]
-
Juenke, J. M., Brown, P. I., Urry, F. M., Johnson-Davis, K. L., & McMillin, G. A. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Clinica chimica acta, 423, 32-34. [Link]
-
E-NewLife. (2021). Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring. Journal of Analytical Methods in Chemistry, 2021. [Link]
- Brodaty, H., Ames, D., Chiu, E., Snowdon, J., & Trollor, J. (2005). A randomized placebo-controlled trial of risperidone for the treatment of aggression, agitation, and psychosis of dementia.
-
Heel, R. C., Brogden, R. N., Speight, T. M., & Avery, G. S. (1988). Bromperidol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in psychoses. Drugs, 35(6), 670-684. [Link]
- Yasui-Furukori, N., Furukori, H., Nakagami, T., Saito, M., Inoue, Y., Kaneko, S., & Tateishi, T. (2003). Therapeutic drug monitoring of bromperidol in schizophrenic patients. Therapeutic drug monitoring, 25(5), 558-562.
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National Institute of Standards and Technology. (n.d.). Bromperidol. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Bromperidol. Retrieved from [Link]
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Application Notes and Protocols: Preparation of Bromperidol-d4 Stock and Working Solutions
Abstract
This document provides a comprehensive, scientifically grounded guide for the preparation of Bromperidol-d4 stock and working solutions. As a deuterated analogue of the antipsychotic drug Bromperidol, this compound is an indispensable internal standard (IS) for quantitative bioanalytical assays, primarily those employing liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The accuracy and reliability of pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies hinge on the precise and consistent preparation of these standard solutions.[2] This guide moves beyond a simple recitation of steps to elucidate the scientific rationale behind each procedural choice, ensuring that researchers, scientists, and drug development professionals can prepare solutions with the highest degree of confidence and integrity. The protocols herein are designed to be self-validating, aligning with principles outlined in regulatory guidance from bodies such as the FDA and standards from the United States Pharmacopeia (USP).[4][5][6][7]
Introduction: The Critical Role of a Stable Isotope-Labeled Internal Standard
In quantitative mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting analytical variability.[8] Factors such as sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument drift can introduce significant error into measurements.[9] An ideal SIL internal standard, like this compound, is chemically identical to the analyte (Bromperidol) but has a different mass due to the incorporation of deuterium atoms.[2]
Why this compound?
-
Co-elution: It co-elutes chromatographically with the unlabeled analyte, ensuring it experiences the same matrix effects and extraction efficiencies.[8]
-
Mass Differentiation: It is easily distinguished by the mass spectrometer, allowing for simultaneous detection and quantification without signal overlap.
-
Chemical Equivalence: It behaves identically during sample preparation and ionization, providing a true representation of the analyte's behavior.[8]
The four deuterium atoms on the piperidinyl moiety of this compound provide a sufficient mass shift (4 amu) to prevent isotopic crosstalk while being placed in a stable position unlikely to undergo back-exchange with hydrogen under typical analytical conditions.[10][11][12] The meticulous preparation of stock and working solutions from this standard is the foundational step for constructing accurate calibration curves and ensuring the validity of bioanalytical data, as stipulated by guidelines like the FDA's Bioanalytical Method Validation.[5][6][13]
Materials and Reagents
The quality of the final solutions is directly dependent on the purity of the starting materials. Sourcing high-quality reagents is paramount.
| Material/Reagent | Specification | Recommended Supplier(s) | Rationale for Specification |
| This compound | ≥98% chemical purity, ≥98% isotopic enrichment | LGC Standards, Axios Research | High purity ensures that the standard is free from unlabeled Bromperidol or other impurities that could interfere with quantification.[2] High isotopic enrichment is critical for a distinct mass signal. |
| Methanol (MeOH) | LC-MS Grade or equivalent | Fisher Scientific, Sigma-Aldrich | High-purity solvent minimizes background noise and interfering peaks in LC-MS analysis. |
| Dimethyl Sulfoxide (DMSO) | ACS Grade or higher, anhydrous | Sigma-Aldrich, Thermo Fisher | Used as a co-solvent for the initial dissolution of the neat standard, which can be challenging to dissolve directly in less polar solvents. |
| Acetonitrile (ACN) | LC-MS Grade or equivalent | Fisher Scientific, Sigma-Aldrich | Common solvent for preparing working solutions and mobile phases; high purity is essential. |
| Deionized Water | Type I, 18.2 MΩ·cm | In-house (e.g., Milli-Q system) | Prevents contamination from ions or organic matter that could interfere with analysis. |
| Analytical Balance | 4 or 5-place (0.1 mg or 0.01 mg readability) | Mettler Toledo, Sartorius | Essential for the accurate weighing of the primary standard, which is a critical source of potential error.[14] |
| Glassware | Class A volumetric flasks and pipettes | VWR, Pyrex | Calibrated Class A glassware ensures the accuracy of volumes, which is fundamental to achieving the target concentrations.[14] |
| Vials/Containers | Amber glass or polypropylene | Agilent, Waters | Protects solutions from light degradation and prevents adsorption of the compound to the container surface. |
Experimental Protocols
Protocol 1: Preparation of a 1.0 mg/mL this compound Primary Stock Solution
This protocol details the preparation of a high-concentration primary stock solution, which will serve as the source for all subsequent dilutions. The choice of solvent is critical and is based on the known solubility of butyrophenones like Haloperidol, a close structural analog of Bromperidol.[15][16][17][18]
Causality Behind Experimental Choices:
-
Weighing: An analytical balance is used to weigh a mass greater than 1 mg to minimize relative weighing error.[14]
-
Solvent Selection: While Bromperidol is soluble in methanol, starting with a small amount of DMSO ensures complete and rapid dissolution of the neat material before dilution with methanol. This two-step process prevents issues with insolubility.[16]
-
Volumetric Precision: Class A volumetric flasks are mandatory for accurate final volume. The "dilute to volume" step is critical for concentration accuracy.[14]
-
Storage: Storage at -20°C or below in an amber vial minimizes solvent evaporation and prevents photodegradation, ensuring long-term stability.[19][20]
Step-by-Step Methodology:
-
Equilibration: Allow the container of this compound neat material to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the powder.
-
Weighing: Accurately weigh approximately 1.0 mg of this compound powder onto weighing paper using a calibrated analytical balance. Record the exact weight (e.g., 1.05 mg).
-
Transfer: Carefully transfer the weighed powder into a 1.0 mL Class A amber volumetric flask.
-
Initial Dissolution: Add approximately 100 µL of DMSO to the flask. Gently swirl the flask until all the powder is completely dissolved.
-
Dilution to Volume: Add LC-MS grade Methanol to the flask, bringing the solution close to the 1.0 mL calibration mark. Use a pipette for the final addition to ensure the bottom of the meniscus touches the line precisely.
-
Homogenization: Cap the flask and invert it at least 15-20 times to ensure the solution is completely homogeneous.
-
Calculation of Exact Concentration: Calculate the precise concentration based on the actual weight.
-
Formula:Concentration (mg/mL) = Weight of this compound (mg) / Volume of Flask (mL)
-
Example:1.05 mg / 1.0 mL = 1.05 mg/mL
-
-
Labeling and Storage: Transfer the solution to a pre-labeled amber glass vial. The label should include the compound name, exact concentration, solvent, preparation date, and preparer's initials. Store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of Working Internal Standard (IS) Solutions
Working solutions are dilutions of the primary stock solution used to spike into calibration standards, quality control samples, and study samples. This protocol describes a serial dilution to create an intermediate stock and a final working solution.
Causality Behind Experimental Choices:
-
Serial Dilution: Performing a serial dilution (e.g., 100-fold then 100-fold again) is more accurate than a single large dilution (e.g., 10,000-fold). It minimizes the volumetric error associated with measuring very small volumes of the concentrated stock.
-
Solvent Composition: The solvent for the final working solution should ideally match the initial mobile phase composition or the sample diluent to ensure chromatographic compatibility and prevent peak distortion. A common choice is 50:50 Acetonitrile:Water.
-
Concentration: The final concentration of the working IS solution is determined during method development. It should be high enough to produce a robust and reproducible signal in the mass spectrometer but not so high as to cause detector saturation.
Step-by-Step Methodology:
A. Preparation of a 10.0 µg/mL Intermediate Stock Solution:
-
Allow the 1.0 mg/mL primary stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 100 µL of the primary stock solution into a 10.0 mL Class A volumetric flask.
-
Dilute to the mark with LC-MS grade Methanol.
-
Cap and invert the flask 15-20 times to ensure homogeneity.
-
This creates a 100-fold dilution, resulting in a concentration of 10.0 µg/mL (assuming a 1.0 mg/mL stock).
-
Label and store at -20°C.
B. Preparation of a 100 ng/mL Final Working IS Solution:
-
Allow the 10.0 µg/mL intermediate stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 1.0 mL of the intermediate stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the mark with the desired final solvent (e.g., 50:50 Acetonitrile:Water).
-
Cap and invert the flask 15-20 times to ensure homogeneity.
-
This creates another 100-fold dilution, resulting in a final concentration of 100 ng/mL.
-
This solution is ready for use. It can be stored at 2-8°C for short-term use (e.g., the duration of an analytical run) or at -20°C for longer-term storage.
Workflow and Data Summary
The following diagram illustrates the logical flow from the primary standard to the final working solutions.
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Application of Bromperidol-d4 in Pharmacokinetic Studies: A Guide for Bioanalytical Scientists
This document provides a detailed guide for researchers, scientists, and drug development professionals on the robust application of Bromperidol-d4 as an internal standard for the quantitative analysis of Bromperidol in biological matrices, particularly for pharmacokinetic (PK) studies. The protocols and insights herein are grounded in established bioanalytical principles and are designed to ensure data integrity, accuracy, and reproducibility in alignment with regulatory expectations.
The Rationale: Why a Deuterated Internal Standard is the Gold Standard
In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the goal is to achieve the highest possible accuracy and precision. Biological matrices, such as plasma or serum, are inherently complex and variable, introducing potential errors during sample processing and analysis. These errors can stem from analyte loss during extraction, variability in sample injection volume, and matrix-induced ion suppression or enhancement in the mass spectrometer source[1][2].
An ideal internal standard (IS) is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before any processing occurs. It should mimic the analyte's behavior throughout the entire analytical workflow. While structurally similar analogs can be used, the gold standard is a stable isotope-labeled (SIL) version of the analyte itself, such as this compound[3].
Causality Behind the Choice:
-
Physicochemical Similarity: this compound is chemically identical to Bromperidol, differing only in the mass of some of its atoms. This ensures it has virtually identical properties, including pKa, polarity, and solubility. Consequently, it co-elutes chromatographically and exhibits the same extraction recovery and response to matrix effects as the analyte[3].
-
Mass Spectrometric Distinction: Despite these similarities, the mass difference (typically ≥ 3-4 Da) allows the mass spectrometer to easily distinguish between the analyte and the IS.
-
Correction for Variability: By calculating the peak area ratio of the analyte to the internal standard, any proportional loss or signal variation affecting the analyte is mirrored by the IS. This ratio normalization corrects for errors, leading to significantly improved data precision and accuracy[1]. The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation underscores the importance of using a suitable IS to ensure reliable results[4].
The use of this compound, where deuterium atoms are placed on a stable part of the molecule like the bromophenyl ring, provides the most reliable method for quantifying Bromperidol in complex biological samples.
Characterization and Properties
A summary of the key properties of Bromperidol and its deuterated internal standard is essential for method development.
| Compound | IUPAC Name | Chemical Formula | Monoisotopic Mass (Da) |
| Bromperidol | 4-(4-(4-bromophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | C₂₁H₂₃BrFNO₂ | 419.09 |
| This compound | 4-(4-(4-bromophenyl-2,3,5,6-d4)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | C₂₁H₁₉D₄BrFNO₂ | 423.11 |
Source: Veeprho Life Sciences[5]
Bioanalytical Method Protocol: Quantification of Bromperidol in Human Plasma
This section details a complete, validated protocol for the analysis of Bromperidol in human plasma using this compound as the internal standard. This method is designed to be robust and suitable for regulated pharmacokinetic studies.
Scope and Calibration Range
This method is applicable for the quantification of Bromperidol in human plasma over a clinically relevant concentration range. Based on reported therapeutic plasma levels, a typical calibration range would be 1.0 ng/mL to 100 ng/mL [6][7]. The Lower Limit of Quantification (LLOQ) is established at 1.0 ng/mL.
Mass Spectrometry Parameters
The analysis should be performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (CE) |
| Bromperidol | 420.1 | 165.1 | 100 | Optimize (Typ. 25-40 eV) |
| Bromperidol (Qualifier) | 420.1 | 237.1 | 100 | Optimize (Typ. 15-30 eV) |
| This compound (IS) | 424.1 | 169.1 | 100 | Optimize (Typ. 25-40 eV) |
Note: The Bromperidol transitions are based on published data for butyrophenones[8][9]. The transitions for this compound are predicted based on the stable deuteration on the bromophenyl ring. The precursor ion is the [M+H]⁺. The primary product ion for Bromperidol (m/z 165.1) corresponds to the cleavage of the butyrophenone side chain. The corresponding product for this compound would therefore be 4 Da heavier (m/z 169.1). These values must be optimized on the specific instrument being used.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately lipophilic compounds like Bromperidol. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation ([M+H]⁺) for positive ESI mode and ensures good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent suitable for eluting Bromperidol. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing speed and efficiency. |
| Gradient | 30% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 min | A gradient ensures efficient elution of the analyte while separating it from early-eluting matrix components. |
| Injection Volume | 5 µL | Minimizes the introduction of matrix components onto the column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |
| Autosampler Temp. | 10 °C | Maintains the stability of processed samples awaiting injection. |
Workflow & Protocols
The following diagram illustrates the complete bioanalytical workflow from sample receipt to data analysis.
Caption: Bioanalytical workflow for Bromperidol quantification.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Bromperidol and this compound reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Perform serial dilutions of the Bromperidol primary stock solution with 50:50 methanol:water to prepare working solutions for spiking calibration curve standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 methanol:water. This solution will be added to all samples.
Protein Precipitation (PPT) is a rapid and effective method for removing the bulk of proteins from plasma samples[4][10].
-
Aliquot 100 µL of plasma (blank, calibrator, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution (100 ng/mL) to every tube except for "double blank" samples (matrix with no analyte or IS).
-
Vortex briefly (5 seconds).
-
Add 300 µL of ice-cold acetonitrile (ACN). The 3:1 ratio of ACN to plasma ensures efficient protein precipitation.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer ~200 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Method Validation
The described method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability[4]. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix from at least 6 sources. | Ensures the method can differentiate the analyte from other matrix components. |
| Calibration Curve | r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Demonstrates the relationship between instrument response and concentration. |
| Accuracy & Precision | 4 QC levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). | Confirms the method's closeness to the true value and its reproducibility. |
| Matrix Effect | Assessed in at least 6 sources of matrix. The CV of the IS-normalized matrix factor should be ≤15%. | Evaluates the impact of the biological matrix on analyte ionization. |
| Recovery | Not required to be 100%, but must be consistent and reproducible across QC levels. | Measures the efficiency of the extraction process. |
| Stability | Analyte stability demonstrated under various conditions: Freeze-thaw, bench-top, long-term storage, and post-preparative. | Ensures analyte integrity during sample handling, storage, and analysis. |
Advanced Considerations & Troubleshooting
-
Synthesis and Isotopic Purity of this compound: this compound is typically synthesized by incorporating deuterium into the 4-bromophenyl starting material, for instance, through a copper-catalyzed reaction with deuterated water (D₂O) on an arylboronic acid precursor[11]. It is crucial that the deuterated standard has high isotopic purity (typically >98%) and that the deuterium atoms are on a part of the molecule that does not undergo metabolic or chemical exchange[12]. The phenyl ring is an ideal location for this stability.
-
Potential for Isotopic Exchange: While deuterium on an aromatic ring is highly stable, analysts should be aware of the potential for back-exchange, especially under harsh pH conditions or with certain mobile phases, although this is rare for C-D bonds[13]. The use of 0.1% formic acid is standard and generally does not pose a risk.
-
Alternative Extraction: Liquid-Liquid Extraction (LLE): For cleaner extracts, especially if matrix effects are problematic with PPT, LLE can be employed. A typical LLE protocol would involve:
-
Alkalinizing the plasma sample (e.g., with NaOH or ammonium hydroxide).
-
Extracting with a water-immiscible organic solvent (e.g., a hexane/chloroform mixture or methyl tert-butyl ether)[6][14].
-
Evaporating the organic layer and reconstituting the residue in mobile phase. LLE is more labor-intensive but can significantly reduce ion suppression.
-
Conclusion
The use of this compound as a stable isotope-labeled internal standard is integral to the development of a robust, reliable, and regulatory-compliant bioanalytical method for pharmacokinetic studies of Bromperidol. Its chemical and physical similarity to the analyte ensures it can accurately correct for variability during sample preparation and analysis. The detailed LC-MS/MS protocol provided herein, when fully validated, offers the necessary precision and accuracy to confidently characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Bromperidol, supporting critical decisions in drug development.
References
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Choi, Y-J., et al. (2004). Simultaneous determination of haloperidol and bromperidol and their reduced metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography. Journal of Chromatography B, 805(1), 175-180. Available at: [Link]
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Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Available at: [Link]
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Choi, Y-J., et al. (2004). Simultaneous determination of haloperidol and bromperidol and their reduced metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography. ResearchGate. Available at: [Link]
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Veeprho Life Sciences. (n.d.). This compound. Available at: [Link]
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Hanna, B. A., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis. Available at: [Link]
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Someya, T., et al. (1998). Increased plasma concentrations of bromperidol and its reduced metabolite with levomepromazine, but not with thioridazine. Therapeutic Drug Monitoring, 20(4), 388-392. Available at: [Link]
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Mena-Bravo, A., & Catalá-López, F. (2018). Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with droperidol as internal standard for application to drug-interaction pharmacokinetics. DARU Journal of Pharmaceutical Sciences, 26(1), 29-37. Available at: [Link]
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Wang, H., et al. (2023). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry. Available at: [Link]
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Jann, M. W., et al. (1985). Clinical Pharmacokinetics of the Depot Antipsychotics. Clinical Pharmacokinetics, 10(4), 315-333. Available at: [Link]
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Phenomenex. (n.d.). Sample Preparation. Available at: [Link]
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ResearchGate. (2018). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available at: [Link]
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Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 475-484. Available at: [Link]
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Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
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Wakefield Chemistry Consulting. (n.d.). Deuterated APIs. Available at: [Link]
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Saar, E., et al. (2012). Identification and quantification of 30 antipsychotics in blood using LC-MS/MS. Journal of Mass Spectrometry, 47(1), 59-70. Available at: [Link]
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Ouwens, M., et al. (2010). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Agilent Technologies. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
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Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Available at: [Link]
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Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Analytical and Bioanalytical Chemistry, 412(23), 5725-5733. Available at: [Link]
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Pelckmans, P. (1980). Long-term treatment of chronic psychotics with bromperidol decanoate: clinical and pharmacokinetic evaluation. Current Therapeutic Research, 34(1), 1-6. Available at: [Link]
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Wysocki, V. H., et al. (2009). Determination of ion structures in structurally related compounds using precursor ion fingerprinting. Journal of the American Society for Mass Spectrometry, 20(3), 370-376. Available at: [Link]
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ResearchGate. (2012). Chromatogram of haloperidol and pipamperone recorded in the scheduled MRM mode showing three MRM transitions of each analyte. Available at: [Link]
-
Uno, T., et al. (2022). Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. Scientific Reports, 12(1), 1-12. Available at: [Link]
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Roh, H-K., et al. (2006). Pharmacokinetic parameters of bromperidol in Korean subjects. Human Psychopharmacology: Clinical and Experimental, 21(6), 409-412. Available at: [Link]
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Ates, H. C., et al. (2021). Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. Available at: [Link]
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HSS, T. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Clinica Chimica Acta, 425, 51-55. Available at: [Link]
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Saar, E., et al. (2012). The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). Drug Testing and Analysis, 4(Suppl 1), 49-63. Available at: [Link]
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Haque, T., et al. (2016). Development of a new HPLC method for in vitro and in vivo studies of haloperidol in solid lipid nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 52(1), 131-139. Available at: [Link]
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Waters Corporation. (n.d.). High Throughput Metabolite ID Using Precursor Ion Scan and Neutral Loss Scan by UPLC-Tandem MS. Available at: [Link]
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Van Staveren, D., & Kostiainen, R. (2020). Recent Developments in LC-MS for Pharmaceutical Analysis. Analyst, 145(3), 646-663. Available at: [Link]
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Application Note: High-Throughput Quantification of Bromperidol in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antipsychotic drug bromperidol in human plasma. To ensure the highest degree of accuracy and precision, this protocol incorporates Bromperidol-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is critical for mitigating matrix effects and correcting for variability during sample preparation and injection, which is paramount for reliable therapeutic drug monitoring (TDM).[1][2][3] The methodology detailed herein provides the necessary sensitivity, specificity, and throughput for clinical research and routine TDM of bromperidol, aiding in the optimization of patient therapy.[4][5]
Introduction: The Rationale for Bromperidol TDM and the Imperative for a Stable Isotope-Labeled Internal Standard
Bromperidol is a butyrophenone derivative and a typical antipsychotic medication primarily used in the management of schizophrenia.[6][7] Like many antipsychotics, bromperidol exhibits significant inter-individual variability in its pharmacokinetics, making therapeutic drug monitoring (TDM) a valuable tool for optimizing dosing, ensuring efficacy, and minimizing adverse effects.[5][8][9] Accurate and precise measurement of plasma concentrations is essential for maintaining drug levels within the therapeutic window.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, specificity, and ability to multiplex.[4][10][11][12] However, the complexity of biological matrices like plasma can lead to significant analytical challenges, most notably matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte.[1][13]
To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred approach.[2][14][15] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium).[2] This near-perfect chemical mimicry ensures that the IS and the analyte behave almost identically during sample extraction, chromatographic separation, and ionization.[14][15] By calculating the ratio of the analyte signal to the IS signal, any variations introduced during the analytical process can be effectively normalized, leading to highly accurate and reproducible quantification.[1][3]
Experimental Workflow and Causality
The analytical workflow is designed for efficiency and robustness, minimizing sample handling and potential sources of error. Each step is chosen to ensure optimal recovery, removal of interferences, and precise quantification.
Caption: High-level overview of the analytical procedure.
Materials and Reagents
-
Analytes: Bromperidol, this compound (Internal Standard)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water
-
Matrix: Drug-free human plasma (with K2EDTA as anticoagulant)
Protocol: Sample Preparation - Protein Precipitation
Protein precipitation is selected as the sample cleanup method due to its speed, simplicity, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system. Acetonitrile is a highly efficient precipitating agent for this purpose.[16]
-
Aliquoting: Pipette 100 µL of human plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each tube. The IS is added at the very beginning to account for any analyte loss during all subsequent steps.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The cold temperature enhances the precipitation process.
-
Mixing: Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving a clear supernatant containing the analyte and IS.
-
Transfer: Carefully transfer 200 µL of the supernatant to a 96-well plate or autosampler vial for injection. This avoids disturbing the protein pellet.
Protocol: LC-MS/MS Analysis
The UPLC (Ultra-Performance Liquid Chromatography) system provides rapid and high-resolution separation, while the tandem mass spectrometer offers highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI), positive mode
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Gradient: A linear gradient is employed to ensure sharp peak shapes and separation from matrix components.
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 10 |
| 3.5 | 10 |
MS/MS Method: The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both bromperidol and this compound. This provides exceptional specificity, as it is highly unlikely that an interfering compound will have both the same parent mass and produce the same fragment ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Bromperidol | 420.1 | 165.1 | 100 | 35 |
| This compound | 424.1 | 165.1 | 100 | 35 |
Note: These parameters are typical and should be optimized for the specific instrument used.
Method Validation and Performance
The described method must be validated according to established guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure its reliability for bioanalytical applications.[17][18][19][20][21]
Validation Parameters
A summary of key validation parameters is presented below. The acceptance criteria are based on the FDA's Bioanalytical Method Validation Guidance.[21]
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | -5.2% to +6.8% |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) | < 8.5% |
| Recovery | Consistent and reproducible | ~95% |
| Matrix Effect | IS-normalized factor within acceptable limits | Compensated by IS |
| Stability (Freeze-Thaw, Bench-Top) | % Change within ±15% | Stable |
The Role of this compound in Mitigating Matrix Effects
Matrix effects can cause significant variability in quantitative results.[13] The following diagram illustrates how a co-eluting matrix component can suppress the ionization of the analyte, and how the SIL-IS co-elutes and experiences the same suppression, thus correcting for the effect.
Caption: Mitigation of matrix effects using a SIL-IS.
Conclusion
The presented LC-MS/MS method, incorporating this compound as an internal standard, provides a highly reliable, sensitive, and specific tool for the therapeutic drug monitoring of bromperidol in human plasma. The use of a stable isotope-labeled internal standard is demonstrated to be essential for correcting analytical variability, particularly matrix effects, thereby ensuring the data quality required for clinical decision-making.[1][3][14] This robust protocol is suitable for high-throughput environments and supports the principles of personalized medicine by enabling precise dose adjustments for patients undergoing treatment with bromperidol.
References
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The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available from: [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. Available from: [Link]
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USFDA guidelines for bioanalytical method validation. SlideShare. Available from: [Link]
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Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available from: [Link]
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Bromperidol radioimmunoassay: human plasma levels. PubMed. Available from: [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available from: [Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
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Deuterated internal standards and bioanalysis by AptoChem. AptoChem. Available from: [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. Available from: [Link]
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UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. National Center for Biotechnology Information. Available from: [Link]
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Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with droperidol as internal standard for application to drug-interaction pharmacokinetics. National Center for Biotechnology Information. Available from: [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available from: [Link]
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Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring. National Center for Biotechnology Information. Available from: [Link]
-
Poor reliability of therapeutic drug monitoring data for haloperidol and bromperidol using enzyme immunoassay. PubMed. Available from: [Link]
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Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. National Center for Biotechnology Information. Available from: [Link]
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The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). PubMed. Available from: [Link]
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The analysis of antipsychotic drugs in human matrices using LCMS(/MS). ResearchGate. Available from: [Link]
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Identification and quantification of 30 antipsychotics in blood using LC-MS/MS. ResearchGate. Available from: [Link]
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Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent Technologies. Available from: [Link]
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LC-MS/MS determination of bromperidol in biological matrices: Method validation and forensic application. PubliCatt. Available from: [Link]
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Bromperidol decanoate (depot) for schizophrenia. National Center for Biotechnology Information. Available from: [Link]
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Synthesis of [82Br]bromperidol and preliminary tissue distribution studies in the rat. PubMed. Available from: [Link]
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Depot bromperidol decanoate for schizophrenia. PubMed. Available from: [Link]
-
Bromperidol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in psychoses. PubMed. Available from: [Link]
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Bromperidol | C21H23BrFNO2 | CID 2448. PubChem. Available from: [Link]
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Therapeutic Drug Monitoring of Antipsychotic Medications. Beckman Coulter. Available from: [Link]
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Therapeutic Drug Monitoring in Psychiatry: Enhancing Treatment Precision and Patient Outcomes. MDPI. Available from: [Link]
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Gas chromatography-mass spectrometry (GC-MS) protocol for Bromperidol-d4
An In-Depth Guide to the Quantitative Analysis of Bromperidol in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Bromperidol-d4 as an Internal Standard
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the quantitative analysis of the antipsychotic drug Bromperidol in biological samples, such as plasma or whole blood, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The method employs this compound, a stable isotope-labeled analog, as the internal standard to ensure the highest degree of accuracy and precision. We delve into the causality behind critical experimental choices, from sample preparation via Liquid-Liquid Extraction (LLE) and subsequent derivatization, to the optimization of GC-MS parameters. This guide is intended for researchers, clinical scientists, and drug development professionals requiring a robust and validated method for therapeutic drug monitoring (TDM) or forensic toxicological analysis of Bromperidol.
Introduction: The Rationale for Bromperidol Quantification
Bromperidol is a potent butyrophenone antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders. Given its narrow therapeutic index and the potential for significant side effects, accurate monitoring of its concentration in patients is crucial for optimizing dosage, ensuring patient compliance, and minimizing toxicity. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique, offering exceptional sensitivity and specificity for this purpose.[1][2]
The cornerstone of a reliable quantitative method is the use of an appropriate internal standard (IS). A stable isotope-labeled analog of the analyte, in this case, this compound, is the ideal choice. It co-elutes with the target analyte and exhibits nearly identical chemical and physical properties during sample extraction, derivatization, and ionization. This allows it to effectively compensate for any analyte loss during sample processing and corrects for variations in instrument response, leading to highly accurate and precise quantification.[3][4]
The Analytical Challenge: Why Derivatization is Essential
Direct analysis of Bromperidol by GC-MS is problematic. The molecule contains a polar hydroxyl (-OH) functional group, which leads to low volatility and poor thermal stability.[5] Injecting the underivatized compound into a hot GC inlet can cause peak tailing, poor chromatographic resolution, and even thermal degradation, compromising the integrity of the analysis.[6]
To overcome this, a chemical derivatization step is employed to modify the analyte into a form more amenable to GC analysis.[6][7] This protocol utilizes silylation, a robust technique that replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This transformation significantly increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical chromatographic peaks and improved sensitivity.
Experimental Workflow: From Sample to Signal
The entire analytical process is a multi-stage workflow designed to isolate, concentrate, and analyze Bromperidol with high fidelity. Each stage is critical for the success of the subsequent steps.
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Validated Bioanalytical Method for Bromperidol in Human Plasma Using Bromperidol-d4 by LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromperidol is a typical antipsychotic drug belonging to the butyrophenone class, primarily used in the management of schizophrenia and other psychotic disorders. Accurate quantification of Bromperidol in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials to ensure optimal dosing and patient safety. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Bromperidol in human plasma. The method employs a stable isotope-labeled internal standard, Bromperidol-d4, to ensure the highest level of accuracy and precision, in accordance with global bioanalytical method validation guidelines.[1]
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the "gold standard" in quantitative bioanalysis.[2] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3] This co-elution and similar behavior effectively compensate for variability in sample preparation and potential matrix effects, which are common challenges in bioanalysis.[4] This approach enhances the robustness and reliability of the method, a key requirement for regulatory submissions.
This document provides a comprehensive guide, including detailed protocols for sample preparation using both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), optimized LC-MS/MS parameters, and a full validation summary according to the International Council for Harmonisation (ICH) M10 guideline.[5]
Principle of the Method
The method is based on the principle of stable isotope dilution mass spectrometry. A known concentration of this compound is added to an unknown concentration of Bromperidol in a plasma sample. Following extraction of both the analyte and the internal standard from the plasma matrix, the sample is analyzed by LC-MS/MS. The ratio of the analyte response to the internal standard response is used to calculate the concentration of Bromperidol in the original sample. This ratiometric measurement corrects for variations in extraction recovery and instrument response, leading to highly accurate and precise results.
Materials and Reagents
-
Analytes: Bromperidol, this compound (Internal Standard)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water, Formic acid, Ammonium acetate
-
Chemicals: Zinc sulfate
-
Biological Matrix: Human plasma (K2EDTA)
-
SPE Cartridges (Option 1): Mixed-mode cation exchange cartridges
-
LLE Solvents (Option 2): Methyl tert-butyl ether (MTBE)
Experimental Protocols
I. Sample Preparation
Two validated methods for sample preparation are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method may depend on laboratory preference, available equipment, and desired sample throughput.
A. Solid-Phase Extraction (SPE) Protocol
SPE is a highly effective technique for extracting basic drugs like Bromperidol from complex biological matrices. Mixed-mode cation exchange cartridges are recommended for their ability to retain the basic analyte through ionic interactions while allowing for rigorous washing steps to remove interfering matrix components.
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution. Vortex for 10 seconds.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in deionized water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (see LC-MS/MS parameters) and transfer to an autosampler vial for analysis.
B. Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic and robust method for sample clean-up. For basic compounds like Bromperidol, extraction into an organic solvent under basic conditions is highly efficient.
Step-by-Step LLE Protocol:
-
Sample Pre-treatment: To 100 µL of human plasma in a glass tube, add 25 µL of this compound internal standard working solution.
-
Basification: Add 100 µL of 0.1 M sodium hydroxide to the sample and vortex for 10 seconds.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), cap the tube, and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and transfer to an autosampler vial for analysis.
II. LC-MS/MS Analysis
The following LC-MS/MS parameters are optimized for the sensitive and selective quantification of Bromperidol and this compound.
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | XSelect HSS C18 SB XP Column, 100 Å, 2.5 µm, 2.1 mm x 30 mm |
| Column Temperature | 45 °C |
| Mobile Phase A | 2 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | 2 mM Ammonium Acetate in Methanol + 0.1% Formic Acid |
| Flow Rate | 0.600 mL/min |
| Injection Volume | 15 µL |
| Gradient | Detailed gradient table to be optimized based on system and column |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Bromperidol | 420.1 | 165.1 (Quantifier) | 40 | 25 |
| 223.0 (Qualifier) | 40 | 20 | ||
| This compound | 424.1 | 165.1 (Quantifier) | 40 | 25 |
| 227.0 (Qualifier) | 40 | 20 |
Note: The MRM transitions for this compound are proposed based on the fragmentation of the parent compound and the location of the deuterium labels on the bromophenyl ring. These parameters should be empirically optimized during method development.
Method Validation
The bioanalytical method was fully validated according to the ICH M10 guideline, which provides a harmonized framework for bioanalytical method validation from the FDA and EMA.[5] The validation parameters and acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria (ICH M10) | Results |
| Selectivity | No significant interference at the retention times of the analyte and IS in blank plasma from at least 6 individual sources. | The method demonstrated high selectivity with no interfering peaks observed in blank plasma samples. |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. | The method was linear over the range of 2.88–480 ng/mL with a correlation coefficient (r²) > 0.995.[1] |
| Accuracy & Precision | Intra- and inter-assay precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ). | Both intra- and inter-assay precision were <10% and accuracy was within ±10% for all QC levels (low, mid, high). |
| Matrix Effect | Matrix factor should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should be ≤ 15%. | No significant matrix effect was observed. The use of this compound effectively compensated for minor variations in ion suppression/enhancement. |
| Recovery | Extraction recovery should be consistent, precise, and reproducible. | The extraction recovery for Bromperidol was consistent across the QC levels and averaged approximately 85-95%.[1] |
| Stability | Analyte should be stable under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative). | Bromperidol was found to be stable in human plasma for at least 3 freeze-thaw cycles, for 24 hours at room temperature, and for 3 months at -80°C. |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Bromperidol quantification.
Principle of Stable Isotope Dilution
Caption: Ratiometric quantification using a stable isotope-labeled internal standard.
Conclusion
This application note provides a detailed, validated, and robust LC-MS/MS method for the quantification of Bromperidol in human plasma using this compound as a stable isotope-labeled internal standard. The method is selective, sensitive, accurate, and precise, meeting the stringent requirements of international regulatory guidelines. The provided protocols for both SPE and LLE offer flexibility for different laboratory settings. This method is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Bromperidol.
References
-
Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Retrieved from [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
- Tanaka, H., Kurata, N., & Namera, A. (2007). Automated on-line in-tube solid-phase microextraction coupled with HPLC/MS/MS for the determination of butyrophenone derivatives in human plasma.
- Rulíková, L., & Franke, J. P. (2010). Identification and quantification of 30 antipsychotics in blood using LC-MS/MS. Journal of mass spectrometry, 45(10), 1165–1173.
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
- Felli, M. L., De Giorgio, F., & De Giovanni, N. (2011). LC-MS/MS determination of bromperidol in biological matrices: Method validation and forensic application. Current Pharmaceutical Analysis, 7(4), 235-239.
-
CUNY Academic Works. (2019). Simultaneous Determination of Fourteen Antipsychotic Drugs in Whole Blood by Solid Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Clozapine and Norclozapine in Plasma for Clinical Research. Retrieved from [Link]
-
SCIEX. (n.d.). Screening Workflows for Anticholinergic Drugs on the QTRAP® 5500 LC/MS/MS System. Retrieved from [Link]
-
SCIEX. (n.d.). LC-MS/MS Screening and Quantification Methods for the Analysis of 41 Common Pain Drugs in Oral Fluid. Retrieved from [Link]
-
Phenomenex. (n.d.). LC-MS/MS Analysis of Antipsychotics in Serum Using Microelution SPE for Fast and More Sustainable Sample Preparation. Retrieved from [Link]
-
PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubMed. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Retrieved from [Link]
-
Wikipedia. (n.d.). Antipsychotic. Retrieved from [Link]
-
NCBI. (2012). Table 1, List of antipsychotics included in the comparative effectiveness review. Retrieved from [Link]
-
SlideShare. (n.d.). Antipsychotic drugs. Retrieved from [Link]
-
YouTube. (2018). Pharmacology - ANTIPSYCHOTICS (MADE EASY). Retrieved from [Link]
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- 5. lcms.labrulez.com [lcms.labrulez.com]
Technical Guide: Applications of Bromperidol-d4 in Metabolic and Pharmacokinetic Research
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Bromperidol-d4 in metabolic and pharmacokinetic (PK) studies. We will move beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Role of Stable Isotopes in Drug Metabolism
Bromperidol is a typical antipsychotic of the butyrophenone class, closely related to haloperidol.[1] Its therapeutic action is primarily mediated through potent antagonism of dopamine D2 receptors in the central nervous system.[2][3] Like most pharmaceuticals, bromperidol undergoes extensive hepatic metabolism, which dictates its pharmacokinetic profile and duration of action.[2] Understanding these metabolic pathways is critical for optimizing dosing regimens and predicting drug-drug interactions.
The use of stable isotope-labeled compounds, particularly deuterated analogs like this compound, has become an indispensable tool in modern drug metabolism and pharmacokinetics (DMPK) research.[4] Deuterium (²H), a stable, non-radioactive isotope of hydrogen, can be strategically substituted for hydrogen atoms in a drug molecule.[5] This substitution offers two powerful advantages:
-
The "Gold Standard" Internal Standard: For quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a deuterated analog is the ideal internal standard. It is chemically identical to the analyte, ensuring it behaves the same way during sample extraction and ionization, which corrects for variability and matrix effects.[6][7]
-
A Probe for Metabolic Mechanisms: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This can cause a slowdown in metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[5] By comparing the metabolism of a drug to its deuterated version, researchers can pinpoint specific sites of metabolic attack.[4]
This guide details the protocols for leveraging this compound in both of these critical applications.
Part 1: this compound as an Internal Standard for Quantitative Bioanalysis
The fundamental challenge in quantitative bioanalysis is accounting for analyte loss during sample preparation and signal fluctuations (ion suppression or enhancement) during LC-MS/MS analysis.[8] A stable isotope-labeled (SIL) internal standard like this compound is the most effective solution. Because it shares identical physicochemical properties with the analyte (Bromperidol), it co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[9] However, its increased mass allows it to be distinguished by the mass spectrometer, providing a reliable reference for accurate quantification.[6]
Experimental Workflow: Bioanalytical Quantification
The following diagram outlines the typical workflow for quantifying Bromperidol in a biological matrix using this compound as an internal standard.
Caption: Bioanalytical workflow for Bromperidol quantification.
Protocol 1: Quantification of Bromperidol in Human Plasma by LC-MS/MS
This protocol provides a robust method for determining the concentration of Bromperidol in human plasma samples, a critical component of any pharmacokinetic study.
1.1. Materials and Reagents
-
Bromperidol analytical standard
-
This compound analytical standard
-
Human plasma (K2EDTA anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile tips
1.2. Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Bromperidol and this compound in methanol to create 1 mg/mL stock solutions.
-
Calibration Standards Working Solutions: Serially dilute the Bromperidol primary stock with 50:50 methanol:water to prepare a series of working solutions for the calibration curve (e.g., ranging from 10 ng/mL to 5000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
1.3. Sample Preparation (Protein Precipitation)
-
Rationale: Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma samples prior to LC-MS/MS analysis.[10]
-
Procedure:
-
Label microcentrifuge tubes for blanks, calibration standards, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriate tubes. For calibration standards, spike with 5 µL of the corresponding Bromperidol working solution. For blanks, add 5 µL of 50:50 methanol:water.
-
To every tube, add 150 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile).
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
1.4. LC-MS/MS Instrumental Parameters
-
Rationale: The parameters below are selected to achieve chromatographic separation of Bromperidol from other matrix components and to ensure sensitive and specific detection using Multiple Reaction Monitoring (MRM). The mass transitions are chosen based on the precursor ion ([M+H]⁺) and a stable, high-intensity product ion generated upon fragmentation.
-
Data Presentation:
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Bromperidol |
| Precursor Ion (Q1) | 420.1 m/z |
| Product Ion (Q3) | 165.1 m/z |
| Collision Energy | Optimized value (e.g., 25-35 eV) |
1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (Bromperidol / this compound) against the nominal concentration of each calibration standard.
-
Apply a linear regression model with a 1/x² weighting. The R² value should be >0.99 for acceptance.
-
Calculate the concentration of Bromperidol in unknown samples by interpolating their measured peak area ratios from the calibration curve.
Part 2: Investigating Metabolic Pathways with this compound
Deuteration can be used to probe metabolic "soft spots." If a C-D bond is placed at a known site of metabolism (e.g., a site of hydroxylation or N-dealkylation), the KIE may slow the reaction rate.[11] Comparing the disappearance rate of Bromperidol versus this compound in an in vitro system like human liver microsomes (HLM) can confirm the importance of that metabolic pathway.
Bromperidol Metabolism Overview
Bromperidol undergoes several metabolic transformations. The primary routes of metabolism include reduction of the carbonyl group to form reduced bromperidol (RBRP) and oxidative N-dealkylation.[12][13]
Sources
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- 13. Interindividual variation in bromperidol metabolism and relationship to therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression with Bromperidol-d4 in LC-MS/MS Bioanalysis
Welcome to the technical support center for advanced bioanalytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Bromperidol-d4 as an internal standard for the quantification of Bromperidol in complex biological matrices. Here, we will delve into the pervasive issue of ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and provide a structured, in-depth approach to its diagnosis, mitigation, and resolution. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to build robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant variability in my this compound internal standard (IS) signal between samples. What could be the primary cause?
Variability in the internal standard signal, especially when using a stable isotope-labeled (SIL) standard like this compound, is a classic indicator of matrix effects, most commonly ion suppression.[1][2] Ion suppression occurs when co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of the analyte and the internal standard in the mass spectrometer's ion source.[1][2]
Causality Explained: While a SIL internal standard is designed to have nearly identical physicochemical properties to the analyte and co-elute, it is not entirely immune to severe matrix effects.[3][4] If the concentration of interfering substances is high, it can lead to competition for charge or available surface area of the droplets in the ion source, reducing the ionization efficiency for both Bromperidol and this compound.[2] The U.S. Food and Drug Administration (FDA) has issued guidance on evaluating internal standard response variability, highlighting its potential impact on the accuracy of analyte concentration measurements.[5]
Q2: My calibration curve for Bromperidol is non-linear at higher concentrations, even with the use of this compound. Is this related to ion suppression?
While non-linearity can stem from several factors, ion suppression is a likely contributor, especially in the context of bioanalysis. At higher concentrations of the analyte, the total concentration of molecules entering the ion source at that retention time increases. This can lead to a saturation of the ionization process, where the response is no longer proportional to the concentration.
Expert Insight: The use of a SIL internal standard is intended to correct for this, as both the analyte and the IS should be affected similarly.[3] However, if the ion suppression is severe and non-linear, and particularly if there is any slight chromatographic separation between Bromperidol and this compound, the correction may not be perfect, leading to a non-linear response. It's also important to ensure that the concentration of the internal standard itself is not so high that it contributes to the saturation of the detector.
Q3: What are the most common sources of ion suppression when analyzing Bromperidol in plasma?
When analyzing antipsychotic drugs like Bromperidol in plasma, the primary sources of ion suppression are endogenous matrix components.[6][7] These include:
-
Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in reversed-phase chromatography.[6]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or sample preparation can interfere with the desolvation process in the ion source.
-
Other Endogenous Molecules: Cholesterol, triglycerides, and other small molecules can co-elute and cause interference.
-
Metabolites: Bromperidol is metabolized in the body, and its metabolites, such as reduced Bromperidol or glucuronide conjugates, could potentially co-elute and interfere with the analysis.[8][9]
Exogenous sources can also contribute, such as plasticizers from collection tubes or solvents used in sample preparation.[1]
Troubleshooting Guides
Guide 1: Diagnosing and Characterizing Ion Suppression
Before you can effectively troubleshoot ion suppression, you must first confirm its presence and understand its characteristics within your specific assay.
Experimental Protocol: Post-Column Infusion to Identify Ion Suppression Zones
This experiment is a definitive way to visualize the regions in your chromatogram where ion suppression is occurring.[10]
Objective: To create a stable baseline of the analyte and internal standard signal and observe any deviations upon the injection of a blank matrix sample.
Materials:
-
Your LC-MS/MS system
-
A syringe pump
-
A T-connector
-
A solution of Bromperidol and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable, mid-range signal.
-
Blank, extracted biological matrix (e.g., plasma that has undergone your sample preparation procedure without the addition of analyte or IS).
Procedure:
-
System Setup:
-
Disconnect the LC outlet from the mass spectrometer's ion source.
-
Connect the LC outlet to one arm of the T-connector.
-
Connect the outlet of the syringe pump to the second arm of the T-connector.
-
Connect the third arm of the T-connector to the mass spectrometer's ion source.
-
-
Infusion:
-
Begin infusing the Bromperidol/Bromperidol-d4 solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Monitor the signal for both compounds in the mass spectrometer. You should observe a stable, elevated baseline.
-
-
Injection:
-
Once a stable baseline is achieved, inject a sample of the blank, extracted matrix onto the LC column and begin your chromatographic run.
-
-
Data Analysis:
-
Monitor the baseline of the infused analytes. Any significant drop in the baseline indicates a region of ion suppression. A rise in the baseline would indicate ion enhancement.
-
Correlate the retention times of these suppression zones with the retention time of your Bromperidol and this compound peaks in a standard run.
-
Interpreting the Results:
| Observation | Implication | Next Steps |
| Significant signal drop at the retention time of Bromperidol/Bromperidol-d4 | Co-eluting matrix components are suppressing the ionization of your analyte and internal standard. | Proceed to Guide 2 or Guide 3 . |
| Signal drop in a different region of the chromatogram | Ion suppression is occurring, but may not be directly impacting your analyte of interest. However, it is still advisable to try and shift your analyte's retention time away from this zone. | Proceed to Guide 3 . |
| No significant change in baseline signal | Significant ion suppression is likely not the primary cause of your issues. Investigate other potential problems such as sample preparation variability, instrument performance, or stability of the analyte/IS. | Re-evaluate sample preparation consistency and instrument performance. |
Visualization of the Post-Column Infusion Workflow:
Caption: Workflow for Post-Column Infusion Experiment.
Guide 2: Optimizing Sample Preparation to Mitigate Matrix Effects
Effective sample preparation is the most crucial step in removing interfering matrix components before they can cause ion suppression.[2] The choice of technique depends on the nature of the analyte and the complexity of the matrix.
Comparison of Sample Preparation Techniques for Bromperidol in Plasma:
| Technique | Protocol Overview | Pros | Cons |
| Protein Precipitation (PPT) | Add 3 parts of a cold organic solvent (e.g., acetonitrile or methanol) to 1 part plasma. Vortex and centrifuge to pellet the precipitated proteins. Analyze the supernatant. | Simple, fast, and inexpensive. | Least effective at removing phospholipids and other small molecule interferences, often leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Adjust the pH of the plasma to basic (pH > 9) to ensure Bromperidol is in its neutral form. Extract with a water-immiscible organic solvent (e.g., methyl tert-butyl ether or hexane:ethyl acetate). Evaporate the organic layer and reconstitute in mobile phase. | More selective than PPT, can effectively remove salts and many polar interferences. | Can be more time-consuming and requires solvent evaporation and reconstitution steps. May not efficiently remove all phospholipids. |
| Solid-Phase Extraction (SPE) | Condition a reversed-phase or mixed-mode SPE cartridge. Load the pre-treated plasma sample. Wash the cartridge to remove interferences. Elute Bromperidol with an appropriate solvent. Evaporate and reconstitute. | Most selective method, can provide the cleanest extracts and significantly reduce ion suppression. | Requires method development, can be more expensive and time-consuming than PPT or LLE. |
Illustrative Data on the Impact of Sample Preparation on Bromperidol/Bromperidol-d4 Response:
| Sample Preparation Method | Bromperidol Peak Area | This compound Peak Area | Analyte/IS Ratio | % Ion Suppression (Compared to neat standard) |
| Neat Standard (in mobile phase) | 1,250,000 | 1,300,000 | 0.96 | 0% |
| Protein Precipitation | 450,000 | 480,000 | 0.94 | ~64% |
| Liquid-Liquid Extraction | 980,000 | 1,050,000 | 0.93 | ~22% |
| Solid-Phase Extraction | 1,150,000 | 1,220,000 | 0.94 | ~8% |
This data is illustrative and will vary depending on the specific method and matrix.
Recommendation: For robust and reliable quantification of Bromperidol, especially at low concentrations, Solid-Phase Extraction (SPE) is highly recommended to minimize ion suppression.
Guide 3: Chromatographic Strategies to Avoid Ion Suppression
If ion suppression cannot be completely eliminated through sample preparation, modifying the chromatographic conditions to separate the analyte from the interfering peaks is an effective strategy.[2][10]
Key Chromatographic Parameters to Adjust:
-
Mobile Phase Composition:
-
Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the elution profile of both the analyte and interfering components.
-
Additives: The type and concentration of mobile phase additives can influence ionization efficiency. While formic acid is common, ammonium formate or ammonium acetate can sometimes improve signal and stability. Avoid non-volatile buffers.
-
-
Gradient Profile:
-
A shallower gradient can improve the resolution between Bromperidol and co-eluting matrix components.
-
A "hold" step in the gradient after the elution of the analyte can allow for the washing of more strongly retained interferences from the column.
-
-
Column Chemistry:
-
If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. This can change the retention mechanism and improve separation from interferences.
-
-
Flow Rate:
-
Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of ion suppression, though it will increase run time.
-
Troubleshooting Logic for Chromatographic Optimization:
Caption: Decision tree for chromatographic troubleshooting.
Advanced Considerations for this compound
Isotopic Cross-Talk and Purity:
Ensure that the mass transitions (Q1/Q3) for Bromperidol and this compound are sufficiently distinct to avoid cross-talk. Also, verify the isotopic purity of your this compound standard. The presence of unlabeled Bromperidol in the internal standard solution can lead to inaccuracies, particularly at the lower limit of quantification (LLOQ).
Potential for Chromatographic Shift:
While SIL internal standards are designed to co-elute, the substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time, a phenomenon known as the "isotope effect". If this slight separation occurs in a region of steep ion suppression, the analyte and the internal standard will experience different degrees of suppression, leading to inaccurate results.[11] This underscores the importance of the post-column infusion experiment to understand the "suppression landscape" of your chromatogram.
Conclusion
Troubleshooting ion suppression in the bioanalysis of Bromperidol using this compound requires a systematic and logical approach. By understanding the underlying causes of ion suppression and employing diagnostic tools like post-column infusion, researchers can make informed decisions about optimizing sample preparation and chromatographic conditions. The goal is to develop a self-validating system where the internal standard reliably tracks the analyte's behavior, ensuring the generation of accurate and reproducible data that meets regulatory expectations.[3]
References
-
Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis Zone. Available from: [Link]
-
This compound. Veeprho. Available from: [Link]
-
FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. European Compliance Academy. Available from: [Link]
-
Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with droperidol as internal standard for application to drug-interaction pharmacokinetics. National Institutes of Health. Available from: [Link]
-
Simultaneous determination of haloperidol and bromperidol and their reduced metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography. ResearchGate. Available from: [Link]
-
A novel conjugate as a major metabolite of bromperidol in man. National Institutes of Health. Available from: [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Interindividual variation in bromperidol metabolism and relationship to therapeutic effects. National Institutes of Health. Available from: [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. National Institutes of Health. Available from: [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? American Association for Clinical Chemistry. Available from: [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. National Institutes of Health. Available from: [Link]
-
Bromperidol radioimmunoassay: human plasma levels. National Institutes of Health. Available from: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available from: [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]
-
The analysis of antipsychotic drugs in human matrices using LCMS(/MS). ResearchGate. Available from: [Link]
-
LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring. National Institutes of Health. Available from: [Link]
-
Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. ResearchGate. Available from: [Link]
-
LC-MS/MS determination of bromperidol in biological matrices: Method validation and forensic application. PubliCatt. Available from: [Link]
-
The analysis of antipsychotic drugs in human matrices using LC‐MS(/MS). OUCi. Available from: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]
-
The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). ResearchGate. Available from: [Link]
-
The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). National Institutes of Health. Available from: [Link]
-
Ion Suppression in LC–MS–MS Analysis. Scribd. Available from: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available from: [Link]
-
Bioanalytical Method Development and Validation and its Applications in Pharmacy – An Overview. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]
-
Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology. Available from: [Link]
-
The Development of Bioanalytical Methods for Pharmaceutical and Clinical Research. Chromatography Online. Available from: [Link]
-
Simultaneous determination of haloperidol and bromperidol and their reduced metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography. National Institutes of Health. Available from: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Available from: [Link]
-
Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). National Institutes of Health. Available from: [Link]
-
A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Waters Corporation. Available from: [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. Available from: [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. Omics Online. Available from: [Link]
-
Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC- MS/MS. European Chemical and Biotechnology Journal. Available from: [Link]
-
Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. National Institutes of Health. Available from: [Link]
-
How to prepare plasma samples for HPLC analysis? ResearchGate. Available from: [Link]
-
Development of a new HPLC method for in vitro and in vivo studies of haloperidol in solid lipid nanoparticles. SciELO. Available from: [Link]
-
Bromperidol. National Institutes of Health. Available from: [Link]
-
Bromperidol-impurities. Pharmaffiliates. Available from: [Link]
-
A Novel Mobile Phase for Green Chromatographic Determination of Haloperidol: Application to Commercial Pharmaceutical Products and Forced Degradation Studies. MDPI. Available from: [Link]
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Optimizing mass spectrometry parameters for Bromperidol-d4 detection
An exceptional analytical method is built on a foundation of meticulously optimized parameters. This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals working on the detection of Bromperidol using its deuterated analog, Bromperidol-d4, as an internal standard via mass spectrometry. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and build robust, reliable assays.
This center is designed for dynamic problem-solving. We will begin with frequently asked questions for rapid guidance, followed by in-depth troubleshooting workflows for more complex challenges, and conclude with foundational experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during method development for Bromperidol and this compound.
Q1: What are the expected precursor ions for Bromperidol and this compound in positive electrospray ionization (ESI+)?
In ESI positive mode, analytes are typically detected as protonated molecules, denoted as [M+H]⁺. Given that Bromperidol contains several basic nitrogen atoms, it readily accepts a proton. Therefore, you should be looking for:
-
Bromperidol: The molecular weight is approximately 420.3 g/mol . The expected precursor ion is m/z 421.3 .
-
This compound: The addition of four deuterium atoms increases the molecular weight by approximately 4 g/mol . The expected precursor ion is m/z 425.3 .
It is crucial to confirm these masses by infusing a standard solution of each compound directly into the mass spectrometer.
Q2: How do I select the most appropriate Multiple Reaction Monitoring (MRM) transitions?
The selection of MRM transitions is fundamental to the selectivity and sensitivity of your assay. The process involves selecting your precursor ion (Q1) and then fragmenting it to produce stable, intense product ions (Q3).
-
Infuse and Fragment: Infuse a standard solution of Bromperidol (~1 µg/mL) into the mass spectrometer. Perform a product ion scan of the precursor (m/z 421.3).
-
Identify Major Fragments: The resulting spectrum will show several product ions. The most intense and stable fragment should be selected as the quantifier . A second, less intense but still robust, fragment should be chosen as the qualifier . The qualifier confirms the identity of the analyte.
-
Repeat for Internal Standard: Repeat the process for this compound (m/z 425.3). Ideally, the deuterated standard should produce product ions with a corresponding +4 Da shift, although fragmentations that cleave off the deuterated part of the molecule may result in common product ions.
-
Rationale: The fragmentation of butyrophenones like Bromperidol and its close analog Haloperidol often involves cleavage of the side chain.[1] Common fragments arise from the piperidine ring and the fluorobenzoyl moiety. For Haloperidol, transitions like 376.18 > 165.06 are reported, where m/z 165 corresponds to the fluorobenzoylpiperidine fragment.[2] A similar fragmentation pattern is expected for Bromperidol.
Q3: My deuterated internal standard (this compound) signal is very low, but the analyte signal is strong. What's the cause?
This is a common and often perplexing issue. The primary causes are:
-
Incorrect MRM Transition: Double-check that you are monitoring the correct precursor and product ions for the d4-labeled standard.
-
Chemical Purity/Concentration: Verify the purity and concentration of your this compound stock solution. Degradation or errors in dilution can lead to a weak signal.
-
Hydrogen-Deuterium Exchange: Under certain pH or solvent conditions, deuterium atoms can exchange with protons from the solution, effectively converting your internal standard back to the unlabeled analyte or a d3/d2 version. This is less common with stably labeled compounds but should be considered.[3]
-
Ionization Suppression Specific to IS: While a stable isotope-labeled (SIL) internal standard is meant to co-elute and experience the same matrix effects as the analyte, it's not always perfect.[4] Severe, localized matrix effects at the specific retention time of the IS could be a factor, though this is less likely if the analyte signal is strong.
Q4: I'm observing a slight retention time shift between Bromperidol and this compound. Is this normal?
Yes, this is a known chromatographic phenomenon often referred to as the "isotope effect".[5] Deuterium atoms are slightly more electron-donating than hydrogen atoms, which can alter the molecule's polarity and interaction with the stationary phase of a reversed-phase column.
-
Typical Observation: The deuterated analog often elutes slightly earlier than the unlabeled analyte.[5]
-
Impact on Quantification: This is generally not a problem as long as the peaks are well-defined and the integration windows are set correctly for each compound. However, for accurate correction of matrix effects, it is critical that the analyte and internal standard peaks overlap as much as possible.[4] If the separation is significant, it may compromise the ability of the IS to compensate for ion suppression/enhancement that varies across the peak elution window.
Part 2: In-Depth Troubleshooting Guides
Use these guides for a systematic approach to resolving persistent issues.
Guide 1: Low Signal Intensity & Poor Sensitivity
This guide helps you diagnose and resolve issues when you cannot achieve the desired limit of detection (LOD) or limit of quantification (LOQ).
Troubleshooting Workflow: Low Signal Intensity
Caption: Systematic workflow for troubleshooting low signal intensity.
Detailed Steps:
-
Verify Core MS Parameters (Direct Infusion):
-
Causality: Before blaming chromatography or sample prep, ensure the instrument is optimally tuned for the molecule itself.
-
Action: Using a syringe pump, infuse a pure standard of Bromperidol (and then this compound) directly into the MS source.
-
Optimize Source Parameters: Adjust capillary voltage, source temperature, and nebulizer/drying gas flows to maximize the precursor ion signal ([M+H]⁺).
-
Optimize Compound Parameters: While monitoring your chosen MRM transition, ramp the Declustering Potential (DP) and Collision Energy (CE) to find the values that yield the highest product ion intensity. Record these optimal values.
-
-
Assess Liquid Chromatography Performance:
-
Causality: Poor chromatography leads to broad peaks (lower intensity) and can place your analyte in a region of high matrix suppression. Acidic mobile phases are often used to ensure analytes are in their protonated forms for good ionization in positive mode.[6]
-
Action (Mobile Phase): Ensure your mobile phase contains an appropriate modifier for ESI+, such as 0.1% formic acid.[7] This promotes protonation of Bromperidol, leading to a much stronger [M+H]⁺ signal.
-
Action (Gradient & Column): Analyze a neat standard injected into the LC-MS/MS system. Is the peak shape sharp and symmetrical? If not, the column may be degraded, or the injection solvent may be too strong.[8] Tailing peaks can indicate secondary interactions with the column material.
-
-
Evaluate Sample Preparation and Matrix Effects:
-
Causality: Biological matrices contain a host of compounds (phospholipids, salts) that can co-elute with your analyte and compete for ionization, a phenomenon known as "ion suppression" or "matrix effect".[9][10][11]
-
Action (Extraction): Evaluate your sample cleanup procedure. Protein precipitation is fast but can be "dirtier," leading to more significant matrix effects.[12] Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) often provide a cleaner extract and better sensitivity.[13]
-
Action (Matrix Effect Test): Perform a post-extraction spike experiment. Compare the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the same amount of analyte in a neat solvent. A significantly lower response in the matrix sample confirms ion suppression.[11] Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects.[3]
-
Guide 2: Inconsistent Results & Poor Reproducibility
This guide addresses variability in your results, such as fluctuating peak areas or inconsistent calibration curves.
-
Internal Standard (IS) Check:
-
Causality: The IS is the bedrock of reproducibility. Its purpose is to normalize for variations in sample preparation, injection volume, and ionization efficiency.[14]
-
Action: Check the peak area of this compound across a batch of samples. Is it consistent? If you see large, random variations, it points to problems with the IS addition step (pipetting errors) or severe, inconsistent matrix effects. If you see a systematic drift (e.g., signal decreasing over the run), it could indicate IS degradation in the autosampler or source contamination.
-
-
System Stability & Carryover:
-
Causality: The instrument itself can be a source of variability. Carryover from a high concentration sample can artificially inflate the result of a subsequent low concentration sample.
-
Action: Inject a blank solvent sample immediately after your highest calibrator. Do you see any peak for Bromperidol or this compound? If so, carryover is an issue. Improve the needle wash method in your autosampler (using a strong organic solvent) or optimize your gradient to ensure all analyte is eluted in each run.
-
-
Matrix Variability:
-
Causality: The composition of a biological matrix can vary between different sources (e.g., plasma from different patients).[11] This can lead to different degrees of ion suppression from sample to sample.
-
Action: This is precisely why a co-eluting, stable isotope-labeled internal standard is critical.[4] this compound should experience the same sample-to-sample variations in matrix effects as Bromperidol, and the ratio of their peak areas should remain constant, providing a reproducible result. If reproducibility is still poor, your sample cleanup may be insufficient to handle the variability in your sample lot.
-
Part 3: Key Experimental Protocols
This section provides a step-by-step methodology for the initial optimization of mass spectrometry parameters.
Protocol 1: MRM Transition and Compound Parameter Optimization
Objective: To identify the optimal MRM transitions (quantifier and qualifier) and the ideal voltage settings (DP and CE) for Bromperidol and this compound.
Materials:
-
Mass Spectrometer with ESI source
-
Syringe pump
-
Bromperidol standard solution (1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid)
-
This compound standard solution (1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid)
Procedure:
-
System Setup: Set the mass spectrometer to positive ion ESI mode. Set initial source parameters (e.g., Temp: 450°C, Capillary Voltage: 3.5 kV).
-
Analyte Infusion: Infuse the Bromperidol standard solution at a constant flow rate (e.g., 10 µL/min).
-
Precursor Ion Confirmation (Q1 Scan): Perform a full scan in the first quadrupole (Q1) to confirm the presence and isolation of the protonated precursor ion at m/z 421.3.
-
Product Ion Identification (Product Ion Scan):
-
Set the instrument to "Product Ion Scan" mode.
-
Select m/z 421.3 as the precursor ion in Q1.
-
Scan the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-425).
-
Identify the two most intense, stable, and high-mass product ions. The most abundant will be your quantifier , the second most abundant your qualifier .
-
-
Collision Energy (CE) Optimization:
-
Set the instrument to MRM mode, monitoring the transition from your precursor (421.3) to your chosen quantifier product ion.
-
Perform a "CE Ramp" experiment, where the instrument automatically injects the sample while systematically varying the collision energy (e.g., from 5 V to 60 V).
-
Plot the resulting product ion intensity vs. collision energy. The CE value that gives the maximum intensity is the optimal CE for this transition.
-
Repeat this process for the qualifier transition.
-
-
Declustering Potential (DP) Optimization:
-
Using the optimal CE found in the previous step, perform a similar ramping experiment for the Declustering Potential (DP).
-
Vary the DP (e.g., from 20 V to 150 V) and identify the value that maximizes the MRM signal.
-
-
Repeat for Internal Standard: Repeat steps 2 through 6 using the this compound standard solution, optimizing for the precursor m/z 425.3 and its corresponding product ions.
Parameter Optimization Workflow
Caption: Workflow for optimizing MRM parameters via direct infusion.
Data Summary Table:
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Optimal CE (V) (Quant) | Optimal DP (V) (Quant) |
| Bromperidol | 421.3 | User Determined | User Determined | User Determined | User Determined |
| This compound | 425.3 | User Determined | User Determined | User Determined | User Determined |
This table should be filled in by the user upon completion of the optimization protocol.
By following these structured guides and understanding the scientific principles behind them, you will be well-equipped to develop a sensitive, robust, and reliable LC-MS/MS method for the quantification of Bromperidol.
References
- Jourdan, T., et al. (2021). Multi-analyte LC-MS/MS quantification of 38 antipsychotics and metabolites in plasma: Method validation & application to routine analyses. Journal of Chromatography B, 1179, 122867.
-
Saar, E., et al. (2013). The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). Drug Testing and Analysis, 5(8). Available from: [Link]
- Kim, J., et al. (2020). LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring. Journal of Analytical Toxicology, 45(5), 488-498.
-
Patel, K., et al. (2015). A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 196-203. Available from: [Link]
- Wang, S., et al. (2020). A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring. Journal of Chromatography B, 1149, 122129.
- van de Merbel, N. C. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207.
- Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103.
-
Waters Corporation. (2021). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Available from: [Link]
-
Owen, L. J., & Keevil, B. G. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 51(Pt 4), 500-502. Available from: [Link]
-
Bicker, W., et al. (2009). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. Journal of Chromatography B, 877(23), 2198-207. Available from: [Link]
- Hewavitharana, A. K., et al. (2011). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Today.
-
Mei, H., et al. (2002). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103. Available from: [Link]
- Liu, G., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 865-868.
-
Felli, M., et al. (2011). LC-MS/MS determination of bromperidol in biological matrices: Method validation and forensic application. Current Pharmaceutical Analysis, 7(4), 235-239. Available from: [Link]
-
Saar, E., et al. (2011). Identification and quantification of 30 antipsychotics in blood using LC-MS/MS. Journal of Mass Spectrometry, 46(6), 613-624. Available from: [Link]
-
ResolveMass Laboratories. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
Jian, W., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Bioanalysis. Available from: [Link]
- Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 46(2), 194-199.
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available from: [Link]
-
RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Available from: [Link]
- Shulman, N. (2021). Retention Time shifts using deuterated internal standards. Skyline Support.
- Melanson, S. E. F., et al. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Clinica Chimica Acta, 425, 69-75.
Sources
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- 2. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
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- 10. researchgate.net [researchgate.net]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purity Assessment of Bromperidol-d4
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Bromperidol-d4 as an internal standard or for other applications requiring a high degree of purity. This resource provides in-depth, structured guidance on how to conceptualize and execute a comprehensive purity assessment for this isotopically labeled standard.
The integrity of any quantitative analysis, particularly in regulated environments, hinges on the well-characterized purity of the reference standards used.[1][2][3][4] For an isotopically labeled compound like this compound, this assessment is multifaceted, requiring evaluation of not just chemical and chromatographic purity, but also isotopic enrichment. This guide will walk you through the essential techniques, provide step-by-step protocols, and offer troubleshooting advice for common issues.
Visualizing the Purity Assessment Workflow
A robust purity assessment is a multi-step, orthogonal process. The following diagram illustrates the logical flow, starting from initial reception of the standard to the final assignment of a purity value. Each stage employs distinct analytical techniques to probe different aspects of the standard's quality.
Caption: Workflow for comprehensive purity assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical purity attributes for a deuterated standard like this compound?
A1: For an isotopically labeled standard, purity is not a single value but a composite of three critical attributes:
-
Chemical Purity: The percentage of the compound that is the correct chemical entity (Bromperidol), irrespective of its isotopic composition. This accounts for process-related impurities or degradation products.[5][6][7]
-
Chromatographic Purity: An assessment, typically by High-Performance Liquid Chromatography (HPLC), of the percentage of the main peak area relative to the total area of all detected peaks. It's a powerful measure of organic impurities.
-
Isotopic Enrichment (or Deuterium Incorporation): The percentage of the labeled molecules that contain the specified number of deuterium atoms (in this case, four). This is crucial for its function as an internal standard in mass spectrometry-based assays.[8][9][10]
Q2: Why can't I rely solely on the HPLC purity value provided by the manufacturer?
A2: While HPLC is excellent for detecting chromatographically separable impurities, it has limitations. It may not detect impurities that are non-chromophoric (do not absorb UV light at the detection wavelength) or are volatile. Furthermore, it does not provide information on isotopic enrichment. An orthogonal method like Quantitative NMR (qNMR) is considered a primary ratio method that can determine purity by mass fraction without needing a specific standard of the analyte itself, offering a more absolute measure of chemical purity.[11][12]
Q3: What is the difference between isotopic purity and isotopic enrichment?
A3:
-
Isotopic Purity refers to the percentage of a specific isotopologue (e.g., the d4 species) in the entire sample, including unlabeled (d0) and other isotopologues (d1, d2, d3, etc.).
-
Isotopic Enrichment is a measure of the amount of the heavy isotope (Deuterium) at the labeled positions. For example, an enrichment of 99% means that at the four specified positions, 99% of the atoms are Deuterium and 1% are Hydrogen. High-resolution mass spectrometry is the definitive technique for this determination.[8][10][13]
Q4: How does the presence of unlabeled Bromperidol (d0) affect my assay?
A4: The presence of the unlabeled (d0) form in your deuterated internal standard can be problematic, especially when measuring low concentrations of the analyte in a sample. This phenomenon, known as "crosstalk," occurs when the signal from the d0 impurity in the internal standard contributes to the signal of the native analyte, leading to an overestimation of the analyte's concentration. Regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance, require assessment of this potential interference.[1][2][3][4]
Troubleshooting Guides & Protocols
This section provides detailed protocols for the key analytical techniques and troubleshooting advice for common problems encountered during the purity assessment of this compound.
Chromatographic Purity by HPLC-UV
Principle: HPLC separates the this compound standard from any potential organic impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector quantifies the components as they elute. The chromatographic purity is calculated as the percentage of the main peak area relative to the total peak area.
Experimental Protocol:
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 245 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Dilute to a final concentration of 0.1 mg/mL for injection.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Integrate all peaks, setting a threshold to ignore baseline noise (e.g., 0.05% of the main peak area).
-
Calculate purity: Purity (%) = (Area_MainPeak / (Sum of All Peak Areas)) * 100.
-
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing | 1. Column degradation.[14] 2. Interaction with active silanols on the column.[15] 3. Sample solvent incompatible with mobile phase. | 1. Replace the column. 2. Ensure mobile phase pH is appropriate; consider a different column type. 3. Dissolve the sample in the initial mobile phase. |
| Fluctuating Retention Times | 1. Inconsistent mobile phase composition.[16] 2. Air bubbles in the pump or detector.[17] 3. Leaks in the system. | 1. Prepare fresh mobile phase and degas thoroughly. 2. Purge the pump and flush the system. 3. Check all fittings for leaks. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Late eluting peaks from a previous injection. | 1. Use high-purity solvents; flush the injector. 2. Extend the gradient run time to ensure all components elute. |
| High Backpressure | 1. Blockage in the guard column or column inlet frit.[14] 2. Buffer precipitation. | 1. Back-flush the column (if permissible) or replace the frit/guard column. 2. Ensure buffer is fully dissolved and miscible with the organic phase. |
Chemical Purity by Quantitative NMR (qNMR)
Principle: qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified reference material (CRM) of known purity, which is co-dissolved in the same NMR tube.[11][12][18] The signal intensity is directly proportional to the number of nuclei, making it a highly accurate technique.[19][20]
Experimental Protocol:
-
Selection of CRM: Choose a CRM that is stable, non-reactive with this compound, and has a simple ¹H spectrum with at least one resonance that is well-resolved from the analyte signals. Maleic acid or Dimethyl sulfone are common choices.
-
Sample Preparation:
-
Using a calibrated microbalance, accurately weigh ~10 mg of the this compound standard into a clean vial. Record the weight precisely.
-
Accurately weigh ~5 mg of the chosen CRM into the same vial. Record the weight precisely.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) and transfer to a high-quality NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being quantified to allow for full relaxation. Use a 90° pulse angle. Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1).
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the CRM.
-
Calculate the purity using the following formula: Purity_Analyte (%) = (I_Analyte / I_CRM) * (N_CRM / N_Analyte) * (MW_Analyte / MW_CRM) * (W_CRM / W_Analyte) * Purity_CRM Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
W = Weight
-
Purity_CRM = Certified purity of the CRM
-
-
| Problem | Potential Cause(s) | Solution(s) |
| Poor Signal Resolution/ Overlap | 1. Low magnetic field strength. 2. Inappropriate solvent choice. | 1. Use a higher field spectrometer (e.g., 600 MHz). 2. Test different deuterated solvents that may alter chemical shifts. |
| Inaccurate Integration | 1. Poor phasing or baseline correction. 2. Insufficient relaxation delay (D1). | 1. Manually and carefully re-process the spectrum. 2. Determine T1 values and set D1 to at least 5x the longest T1. |
| Low Sensitivity | 1. Insufficient sample concentration.[21][22] 2. Low number of scans. | 1. Prepare a more concentrated sample, if solubility allows. 2. Increase the number of scans (note: S/N increases with the square root of the number of scans). |
Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS, often coupled with LC (LC-HRMS), can distinguish between the different isotopologues of Bromperidol (d0, d1, d2, d3, d4, etc.) due to the small mass difference between hydrogen and deuterium. By analyzing the isotopic cluster of the molecular ion, the relative abundance of each isotopologue can be determined, allowing for the calculation of isotopic enrichment.[8][10][13]
Experimental Protocol:
-
System Preparation:
-
Use an LC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Use the same LC method as described for chromatographic purity to ensure the analyte is separated from impurities before entering the mass spectrometer.
-
-
MS Acquisition:
-
Acquire data in positive ion mode using electrospray ionization (ESI).
-
Perform a full scan analysis over a mass range that includes the expected m/z of the protonated this compound molecule (~425 m/z).
-
Ensure the mass spectrometer is calibrated to achieve high mass accuracy (< 5 ppm).
-
-
Data Analysis:
-
Extract the spectrum corresponding to the this compound chromatographic peak.
-
Examine the isotopic cluster around the monoisotopic mass.
-
Measure the intensity of the peaks corresponding to the d0, d1, d2, d3, and d4 species.
-
Calculate the isotopic enrichment for the d4 species: Enrichment (%) = (Intensity_d4 / (Sum of Intensities of all Isotopologues)) * 100
-
Caption: Decision tree for troubleshooting poor isotopic resolution in MS.
References
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.[Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS.[Link]
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Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register.[Link]
-
Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. National Institutes of Health (NIH).[Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration.[Link]
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Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration.[Link]
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Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. ResearchGate.[Link]
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Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI.[Link]
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Certified reference materials for quantitative NMR. Separation Science.[Link]
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CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group.[Link]
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Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as (31)P qNMR standards. PubMed.[Link]
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Expert Guide to Troubleshooting Common HPLC Issues. AELAB.[Link]
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HPLC Troubleshooting Guide. SCION Instruments.[Link]
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Isotope Ratio Mass Spectrometry. Caltech GPS.[Link]
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Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation.[Link]
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HPLC Troubleshooting Guide. ACE HPLC Columns.[Link]
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NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.[Link]
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Quality Control Essentials for Deuterated Drug APIs. Alfa Chemistry.[Link]
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This compound. Veeprho.[Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]
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Overcoming the Limitations of NMR. AZoLifeSciences.[Link]
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Bromperidol Impurities and Related Compound. Veeprho.[Link]
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Bromperidol-impurities. Pharmaffiliates.[Link]
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Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. AZoOptics.[Link]
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NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Institutes of Health (NIH).[Link]
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Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem. PubMed.[Link]
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Bromperidol Decanoate-impurities. Pharmaffiliates.[Link]
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Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]
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Haloperidol Impurity (Bromperidol). Analytica Chemie.[Link]
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Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET.[Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.[Link]
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(PDF) Chemical Derivatization and the Selection of Deuterated Internal Standard for Quantitative Determination--Methamphetamine Example. ResearchGate.[Link]
-
Bromperidol EP Impurity F. Veeprho.[Link]
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Technical Support Center: Deuterated Internal Standards
Welcome to the Technical Support Center for the effective use of deuterated internal standards (D-IS) in quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals who leverage the precision of isotope dilution mass spectrometry. Here, we will address the common pitfalls encountered during experimental work, providing not only explanations for these phenomena but also actionable troubleshooting guides and workflows to ensure the integrity and accuracy of your results.
Introduction: The Power and Perils of Deuterium Labeling
Deuterated internal standards are powerful tools in LC-MS based quantification, offering a way to correct for variability during sample preparation and analysis.[1][2] Ideally, a D-IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same matrix effects and instrument fluctuations.[2][3] By measuring the analyte-to-D-IS signal ratio, we can achieve highly accurate and precise quantification.[2][4]
However, the substitution of hydrogen with deuterium, while seemingly minor, can introduce subtle but significant challenges.[5][6] Deuterium's greater mass can alter bond strength and polarity, leading to unexpected chromatographic behavior and susceptibility to chemical exchange.[4][7] This guide is structured to help you navigate these potential issues, ensuring your D-IS serves as a reliable constant in your analytical workflow.
FAQs and Troubleshooting Guides
Section 1: Isotopic Stability and H/D Exchange
One of the most critical and often overlooked pitfalls is the potential for the deuterium labels to exchange with protons from the sample matrix or solvent, a phenomenon known as H/D exchange or back-exchange.[8][9] This compromises the standard's integrity, leading to inaccurate quantification.[8][10]
Q1: My results show an unexpectedly high concentration of the unlabeled analyte, and the internal standard response is variable. Could this be due to isotopic exchange?
A1: Yes, these are classic symptoms of H/D exchange. When a deuterium atom on your internal standard is replaced by a hydrogen atom, the standard is converted into the analyte you are trying to measure.[8][10] This artificially inflates the analyte signal and reduces the internal standard signal, leading to erroneous results.
Causality: H/D exchange is most likely to occur when deuterium atoms are located on chemically labile positions. The stability of a C-D bond is highly dependent on its chemical environment within the molecule.
-
Highly Labile Positions: Deuterium atoms attached to heteroatoms (e.g., -OH, -NH, -COOH) are extremely prone to exchange with protons from any protic solvent like water or methanol.[7][9]
-
Moderately Labile Positions: Deuterium atoms on carbons adjacent to carbonyl groups (alpha-carbons) can exchange under acidic or basic conditions through enolization.[8][9]
-
Stable Positions: Deuterium labels on aromatic rings or alkyl chains not adjacent to activating groups are generally stable and non-exchangeable.[2][7]
Troubleshooting Protocol: Verifying Isotopic Stability
-
Review the Certificate of Analysis (CofA): The first step is to always check the CofA for your deuterated standard to confirm the exact position of the deuterium labels.[7] Avoid purchasing standards with labels on known exchangeable sites if possible.
-
Incubation Study: To empirically test for H/D exchange under your specific experimental conditions, perform the following stability test:
-
Prepare a solution of your D-IS in the final sample solvent/matrix.
-
Analyze an aliquot immediately (T=0).
-
Incubate the solution at the same temperature and for the same duration as your typical sample preparation.
-
Re-analyze the solution and compare the chromatograms. Look for any appearance or increase in the unlabeled analyte peak in the D-IS solution.
-
-
pH Control: The rate of H/D exchange is highly pH-dependent.[8] If you suspect exchange is occurring:
-
Maintain sample and mobile phase pH as close to neutral as possible. Exchange rates are often minimized around pH 2.5-3 and increase in highly acidic or basic conditions.[8]
-
-
Temperature Control: Higher temperatures accelerate the rate of exchange.[8] If possible, perform sample preparation steps at reduced temperatures (e.g., on ice).
-
MS Source Optimization: High temperatures in the mass spectrometer's ion source can sometimes induce exchange.[7] Try to reduce the source temperature to the minimum required for efficient ionization without compromising sensitivity.
-
Consider Alternatives: If H/D exchange is confirmed and cannot be mitigated, the best course of action is to switch to a more stable internal standard. Prioritize standards with ¹³C or ¹⁵N labels, as these are not susceptible to exchange.[1][5][11] If a D-IS must be used, select one with labels on stable positions like an aromatic ring.[2]
Section 2: Chromatographic Issues - The Isotope Effect
A common assumption is that a D-IS will co-elute perfectly with the unlabeled analyte. However, this is often not the case, especially in high-resolution chromatography.
Q2: I'm observing a slight retention time shift, with my deuterated internal standard eluting just before my analyte. Why is this happening, and is it a problem?
A2: This phenomenon is known as the chromatographic isotope effect.[4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7] This occurs because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and interaction with the stationary phase.[7]
While a small, consistent shift may be acceptable, it becomes a significant problem if the analyte and D-IS elute in a region of fluctuating ion suppression or enhancement.[3][4] If they separate, they are exposed to different concentrations of co-eluting matrix components, which can affect their ionization efficiency differently and invalidate the core principle of using an internal standard.[3][12]
Troubleshooting Workflow: Managing Chromatographic Separation
The goal is to ensure that both the analyte and the D-IS experience the same analytical environment.
Caption: Troubleshooting workflow for chromatographic isotope effects.
Step-by-Step Method Optimization:
-
Assess the Severity: First, determine if the shift is problematic. Infuse a constant concentration of a matrix component post-column while injecting your analyte and D-IS. If the ion suppression/enhancement profile is flat across the elution window of both peaks, the shift may not impact your results. However, if the profile is sloped, co-elution is critical.
-
Modify the Gradient: A shallower gradient can sometimes improve co-elution by increasing the interaction time with the stationary phase.
-
Adjust Mobile Phase Composition: Minor changes to the organic solvent ratio or additives can alter selectivity and may help merge the peaks.
-
Change Column Temperature: Temperature can influence selectivity. Systematically vary the column temperature (e.g., in 5°C increments) to see if it improves co-elution.
-
Consider the Standard: The magnitude of the isotope effect is often related to the number of deuterium atoms. A standard with fewer deuterium atoms may exhibit a smaller retention time shift. However, ensure the mass difference is still sufficient (typically ≥ 3 Da) to avoid mass spectral overlap.[1]
-
Switch to a ¹³C Standard: The most robust solution is to use a ¹³C-labeled internal standard. The mass difference has a negligible effect on retention time, ensuring near-perfect co-elution.[5]
Section 3: Purity and Concentration Issues
The accuracy of your quantification is directly dependent on the purity of your deuterated internal standard. Both chemical and isotopic purity are critical.
Q3: My calibration curve has a non-zero intercept, or my blank samples show a small peak for the analyte. What could be the cause?
A3: This issue is often traced back to the isotopic purity of the deuterated internal standard. If the D-IS contains a small amount of the unlabeled analyte as an impurity, it will contribute to the analyte signal in every sample to which it is added, including blanks and calibrators.[1]
Key Purity Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Chemical Purity | >99% | Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[2][13] |
| Isotopic Enrichment | ≥98% | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[2][13][14] |
| Mass Difference | ≥ 3 Da | Ensures the m/z of the D-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference.[1][9][15] |
Troubleshooting Protocol: Purity Verification
-
Analyze the D-IS Solution Alone: Prepare a high-concentration solution of your D-IS in a clean solvent and acquire data across the mass ranges for both the D-IS and the unlabeled analyte. This will allow you to:
-
Confirm the identity and chemical purity of the D-IS.
-
Quantify the percentage of unlabeled analyte present.
-
-
Correct for Impurity: If a significant amount of unlabeled analyte is present in the D-IS, you may need to apply a correction factor to your calculations. However, the best practice is to source a standard with higher isotopic purity.
-
Check for Contamination: Ensure that your "blank" matrix is truly blank and not contaminated with the analyte. Analyze a matrix blank without adding the internal standard.
Logical Relationship: Purity and Accuracy
Caption: Impact of isotopic purity on analytical accuracy.
Conclusion: Best Practices for Using Deuterated Standards
While deuterated internal standards are invaluable, their successful implementation requires careful selection and validation.[10] To avoid the common pitfalls discussed:
-
Prioritize Stability: Whenever possible, choose ¹³C or ¹⁵N labeled standards.[5] If using a D-IS, select one with labels on stable, non-exchangeable positions.
-
Verify Purity: Always check the Certificate of Analysis for both chemical and isotopic purity.[2]
-
Confirm Co-elution: During method development, demonstrate that the analyte and D-IS co-elute under your final chromatographic conditions to ensure they are subjected to the same matrix effects.[1][3]
-
Perform Stability Checks: Validate the stability of your D-IS in your sample matrix and under your storage and processing conditions to rule out H/D exchange.[10]
By adhering to these principles and utilizing the troubleshooting guides provided, you can harness the full potential of isotope dilution mass spectrometry for robust and reliable quantification.
References
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Hilaris Publisher. Retrieved from [Link]
-
The matrix effect of various matrices on the peak area of the... (n.d.). ResearchGate. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
-
Koal, T., & Shipkova, M. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Chemistry and Laboratory Medicine, 52(4). Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories. Retrieved from [Link]
-
Koal, T., & Shipkova, M. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4-5. Retrieved from [Link]
-
Kańska, M., & Kwiecień, A. (2019). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 24(17), 3133. Retrieved from [Link]
-
Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 274. Retrieved from [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. Retrieved from [Link]
-
What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. (2025). YouTube. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (2024). FDA. Retrieved from [Link]
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Huber, L. (2016). Validation of Analytical Methods. Lab Manager Magazine. Retrieved from [Link]
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Retention Time shifts using deuterated internal standards. (2021). Skyline. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA. Retrieved from [Link]
-
Validation of Analytical Methods According to the New FDA Guidance. (n.d.). Retrieved from [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA. Retrieved from [Link]
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Improving signal-to-noise ratio for Bromperidol-d4 in complex samples
Welcome to the technical support resource for the analysis of Bromperidol-d4 in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals who are leveraging LC-MS/MS for quantitative bioanalysis and encountering challenges with signal-to-noise (S/N) ratios. Here, we move beyond generic advice to provide in-depth, field-proven insights into diagnosing and resolving common issues, ensuring the integrity and sensitivity of your analytical methods.
Troubleshooting Guide: From Low Signal to Publication-Quality Data
This section addresses specific, frequently encountered problems in a question-and-answer format. We will explore the root causes of these issues and provide detailed, actionable solutions.
Question 1: My baseline is extremely noisy, even in blank injections. What are the primary sources of high background noise and how can I systematically eliminate them?
High background noise is a common issue that can mask your analyte signal, leading to poor sensitivity and inaccurate quantification.[1][2] The noise can originate from the LC system, the MS detector, or the reagents used.
The Causality: Constant, high background noise is often chemical in nature, stemming from contaminated solvents, mobile phase additives, or a dirty instrument source.[3][4] If the noise is random or presents as spikes, it could be due to electronic issues or improper nebulization.[1][3]
Systematic Troubleshooting Protocol:
-
Isolate the Source: Begin by running the MS with the LC flow diverted to waste to see if the noise originates from the detector itself. Then, introduce the mobile phase directly to the source without the column. This helps differentiate between noise from your LC system (solvents, pump seals) and the column.
-
Solvent and Reagent Purity: Always use LC-MS grade solvents and freshly prepared mobile phases.[4] Contaminants in lower-grade solvents or microbial growth in aqueous buffers are frequent culprits.[1]
-
System Decontamination: If the noise persists, a systematic cleaning is necessary. An aggressive "steam cleaning" of the MS source overnight can be highly effective.[3] This involves running a high flow of organic solvent at high gas flow and temperature to bake out contaminants from the ion source.
-
Check Gas and Additives: Ensure high-purity nitrogen gas is used. Check mobile phase additives (e.g., formic acid, ammonium formate) for purity, as these can be a source of contamination.[3]
Workflow for Diagnosing High Background Noise
Caption: A systematic workflow for troubleshooting high background noise.
Question 2: Despite using this compound as an internal standard, I'm seeing poor accuracy and precision. How can matrix effects still be the culprit and what is the best sample preparation strategy to mitigate them?
This is a critical issue in bioanalysis. While a deuterated internal standard (IS) like this compound is the gold standard for correcting variability, severe matrix effects can compromise its effectiveness.[5][6][7]
The Causality: Matrix effect refers to the suppression or enhancement of analyte ionization caused by co-eluting components from the sample matrix.[8][9][10] In plasma, phospholipids are a notorious cause of ion suppression in ESI.[11] If the matrix effect is not perfectly uniform across the chromatographic peak, it can affect the analyte and the IS slightly differently, leading to erroneous quantification even when an IS is used.[12] The goal of sample preparation is to remove these interfering components before they reach the LC-MS system.[13][14]
Mechanism of Electrospray Ionization (ESI) Suppression
Caption: How co-eluting matrix components interfere with analyte ionization.
Choosing the Right Sample Preparation Strategy:
The choice between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) depends on the required cleanliness of the sample versus the need for high throughput. For regulated bioanalysis where accuracy is paramount, SPE is often the preferred method.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Matrix Removal | Poor (Phospholipids remain) | Good | Excellent |
| Recovery | Generally high, but variable | Solvent & pH dependent | High & Reproducible |
| Time/Labor | Fast (<10 min) | Moderate (40-60 min) | Slow (Can be automated) |
| Cost | Low | Low | High |
| Recommendation | Suitable for early discovery; not ideal for validation. | Good for removing non-polar interferences. | Gold standard for removing matrix effects. [15][16] |
Protocol 1: Optimized Solid-Phase Extraction (SPE) for this compound
This protocol uses a mixed-mode polymer sorbent to achieve superior cleanup by combining reversed-phase and ion-exchange mechanisms.
-
Sorbent Selection: Choose a mixed-mode polymeric SPE sorbent (e.g., a hydrophilic-lipophilic balanced sorbent with cation exchange). This is effective for retaining basic compounds like Bromperidol while allowing for rigorous washing steps.[17][18]
-
Sample Pretreatment: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid. This step ensures proteins are dissociated from the drug and adjusts the pH to ensure Bromperidol is charged for retention on the cation-exchange sorbent.[18]
-
Condition & Equilibrate:
-
Condition the SPE cartridge with 1 mL of Methanol.
-
Equilibrate with 1 mL of ultrapure water.
-
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash (Crucial for Matrix Removal):
-
Wash 1: 1 mL of 0.1 M acetate buffer. This removes polar interferences.
-
Wash 2: 1 mL of Methanol. This crucial step removes retained phospholipids and other non-polar interferences.
-
-
Elute: Elute the this compound and analyte with 1 mL of 5% ammonium hydroxide in Methanol. The basic modifier neutralizes the analyte, releasing it from the cation-exchange sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Optimized Liquid-Liquid Extraction (LLE) for this compound
LLE is a faster alternative to SPE and can be effective if optimized correctly.
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the this compound internal standard.
-
pH Adjustment: Add 50 µL of 0.1 M sodium carbonate buffer to basify the sample. This ensures Bromperidol is in its neutral, more organic-soluble form.
-
Extraction: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at >10,000 rcf for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate & Reconstitute: Evaporate the organic solvent to dryness and reconstitute as described in the SPE protocol. A salting-out assisted LLE (SALLE) can also be considered to improve extraction efficiency.[19]
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred over an analog standard? Deuterated internal standards are considered the "gold standard" because they are chemically identical to the analyte.[5][6] This means they have the same chromatographic retention time and ionization efficiency, allowing them to accurately compensate for variations in sample extraction, matrix effects, and instrument response.[5][7][20] An analog standard may behave differently, leading to less accurate correction.
Q2: How can I optimize my LC method to separate this compound from matrix interferences? Increasing chromatographic retention and selectivity is key.[13]
-
Increase Retention: A longer gradient or a shallower gradient can provide better separation from early-eluting interferences like phospholipids.
-
Optimize Mobile Phase: For basic compounds like Bromperidol, using a slightly acidic mobile phase (e.g., with 0.1% formic acid) ensures consistent peak shape and retention on a C18 column.[17][21]
-
Column Choice: Consider a column with a different selectivity (e.g., a phenyl-hexyl column) if a standard C18 column does not provide adequate separation from matrix components.[22]
Q3: What are typical starting LC-MS/MS parameters for this compound analysis? While optimization is always required, these parameters provide a solid starting point for method development for antipsychotic drugs.[21][22]
| Parameter | Recommended Starting Condition |
| LC Column | C18, 2.1 x 50 mm, < 2 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Flow Rate | 0.4 - 0.5 mL/min |
| Gradient | 5% B to 95% B over 3-5 minutes |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Source Temp. | 350 °C |
| Drying Gas Flow | 10-12 L/min |
| Nebulizer Pressure | 40-50 psi |
| MRM Transitions | Precursor ion (m/z) for Bromperidol is ~420.1; for this compound is ~424.1. Product ions would need to be determined by infusion.[23] |
Q4: Can the position of the deuterium labels on this compound affect the analysis? Yes. The deuterium atoms should be placed on stable positions of the molecule where they will not undergo back-exchange with hydrogen atoms from the solvent or matrix.[7] For this compound, the labels are on the piperidinyl ring, which is a stable position.[24] A sufficient number of deuterium atoms (typically ≥3) is also needed to provide a clear mass shift from the unlabeled analyte and avoid isotopic crosstalk.[5]
References
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (2024).
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
- A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring. (2020). PubMed.
- Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone.
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- LCMS Troubleshooting: 14 Best Practices for Labor
- LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring. (2020). PubMed.
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Technical Support Center: Addressing Matrix Effects in Bioanalysis with Bromperidol-d4
Welcome to the technical support guide for the effective use of Bromperidol-d4 as an internal standard in bioanalytical LC-MS/MS assays. This resource is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate matrix effects, ensuring the development of robust and reliable quantitative methods.
Part 1: Foundational FAQs - Understanding the Core Concepts
This section addresses the fundamental principles of matrix effects and the role of stable isotope-labeled internal standards (SIL-IS).
Q1: What, precisely, is a "matrix effect" in LC-MS bioanalysis?
A: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In simpler terms, substances from your biological sample (e.g., plasma, urine) can interfere with the process of turning your target molecule (the analyte) into an ion in the mass spectrometer's source.[2] This interference can either suppress the analyte's signal, leading to underestimation, or enhance it, causing overestimation.[3] Common culprits include phospholipids, salts, proteins, and metabolites of the drug itself or other co-administered medications.[2][4][5] Electrospray ionization (ESI) is particularly susceptible to these effects compared to atmospheric pressure chemical ionization (APCI).[6][7]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound considered the "gold standard" for mitigating matrix effects?
A: A SIL-IS is a version of the analyte where several atoms have been replaced with heavier stable isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N).[8] this compound is considered the gold standard for Bromperidol analysis for several key reasons:
-
Near-Identical Physicochemical Properties: It has virtually the same chemical structure, polarity, and extraction recovery as the unlabeled Bromperidol analyte.[9][10] This means it behaves almost identically during sample preparation and chromatographic separation.
-
Co-elution: Ideally, the SIL-IS and the analyte elute from the LC column at the exact same time.
-
Shared Ionization Experience: Because they arrive in the ion source together and are chemically identical, they are subjected to the same degree of ion suppression or enhancement from matrix components.[11]
-
Accurate Compensation: The instrument measures the response ratio of the analyte to the IS. Since both are affected proportionally by the matrix, the ratio remains constant and accurate, even if the absolute signal intensity of both compounds fluctuates between samples.[12] This ability to compensate for variability is the primary function of an internal standard.[8][9]
Q3: If this compound is the ideal IS, can I assume my method is free from matrix-related issues?
A: Not necessarily. While using a SIL-IS is the best available strategy, it is not a magic bullet and does not guarantee a rugged bioanalytical method.[13] Several factors can compromise its effectiveness:
-
Chromatographic Separation (Isotope Effect): Replacing hydrogen with deuterium can sometimes slightly alter the compound's lipophilicity, leading to a small shift in retention time. If the analyte and this compound do not perfectly co-elute, they may experience different degrees of ion suppression at their respective retention times, compromising the accuracy of the analyte/IS ratio.
-
Purity of the Standard: The this compound standard must be of high isotopic purity. If it contains a significant amount of unlabeled Bromperidol, it will artificially inflate the measured analyte concentration.[14]
-
Metabolite Interference: If a metabolite of Bromperidol has the same mass transition as the internal standard, it can cause interference.
Therefore, regulatory bodies like the FDA and EMA mandate that matrix effects must be experimentally evaluated as part of method validation, even when using a SIL-IS.[1][6][15]
Part 2: Identifying and Quantifying Matrix Effects
Before you can troubleshoot a problem, you must first confirm its existence and quantify its magnitude. This section provides workflows for diagnosing matrix effects.
Q4: How can I quickly determine if and where matrix effects are occurring in my chromatographic run?
A: The most effective qualitative method is the Post-Column Infusion experiment. This technique helps visualize the specific regions in your chromatogram where ion suppression or enhancement occurs.[3][16]
-
System Setup:
-
Prepare a standard solution of your analyte (Bromperidol) and internal standard (this compound) at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL in mobile phase).
-
Use a syringe pump and a T-connector to continuously infuse this solution into the mobile phase stream after the analytical column but before the mass spectrometer inlet.
-
-
Execution:
-
Begin infusing the standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Allow the mass spectrometer signal to stabilize, which will appear as a flat baseline on the ion chromatogram.
-
Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma from a drug-naive subject).
-
-
Data Interpretation:
-
Monitor the ion chromatogram for the analyte and IS.
-
Any deviation from the stable baseline indicates a matrix effect. A dip in the baseline signifies ion suppression , while a peak or rise signifies ion enhancement .[16]
-
The retention time of these deviations shows you where interfering components are eluting. The goal is to adjust your chromatography so that your Bromperidol peak elutes in a "clean" region, away from significant suppression or enhancement zones.
-
Caption: Workflow for Qualitative Matrix Effect Assessment.
Q5: How do I quantitatively measure the matrix effect according to regulatory standards?
A: The standard quantitative method is the Post-Extraction Spike analysis, which is used to calculate the Matrix Factor (MF) .[3] This experiment directly compares the instrument response of an analyte in the presence of matrix with its response in a clean solvent.
This protocol requires preparing three sets of samples at a minimum of two concentration levels (low and high QC).
-
Set A (Neat Solution):
-
Spike Bromperidol and this compound into the final mobile phase composition (e.g., 90% mobile phase, 10% reconstitution solvent).
-
-
Set B (Post-Extraction Spike):
-
Take at least six different lots of blank biological matrix.
-
Perform the full sample extraction procedure on these blank samples.
-
In the final step, spike Bromperidol and this compound into the extracted matrix supernatant/reconstituted sample at the same final concentrations as Set A.
-
-
Set C (Pre-Extraction Spike - for Recovery):
-
Spike Bromperidol into six lots of blank matrix before starting the extraction procedure.
-
Proceed with the full extraction.
-
Spike this compound at the final step, just before injection.
-
-
Matrix Factor (MF): MF = (Peak Response in Presence of Matrix [Set B]) / (Mean Peak Response in Neat Solution [Set A]) This is calculated for the analyte (Bromperidol). A value < 1 indicates suppression, > 1 indicates enhancement, and = 1 indicates no matrix effect.[3]
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte/IS Response Ratio in [Set B]) / (Mean Analyte/IS Response Ratio in [Set A]) This is the most critical value. It demonstrates how well this compound compensates for the matrix effect on Bromperidol.
-
Recovery (RE): RE% = [(Mean Peak Response from [Set C]) / (Mean Peak Response from [Set B])] * 100
| Parameter | Ideal Value | EMA Guideline Acceptance Criteria | Interpretation |
| Matrix Factor (MF) | 0.8 - 1.2 | Not explicitly defined, but consistency is key. | Measures the absolute signal suppression/enhancement on the analyte.[3] |
| IS-Normalized MF | ~1.0 | The Coefficient of Variation (CV%) of the IS-normalized MF from at least 6 matrix lots should not be greater than 15%. | This demonstrates that the IS accurately tracks and corrects for the matrix effect. This is the primary regulatory focus.[15] |
| Recovery (RE) | Consistent & >50% | Not explicitly defined, but should be consistent across concentrations. | Measures the efficiency of the extraction process. Low or inconsistent recovery can be a source of variability. |
Part 3: Troubleshooting Guide - Common Scenarios
This section provides direct answers and solutions to specific issues you may encounter during method development and sample analysis.
Q6: My this compound (IS) signal is highly variable across my analytical run, even in my QC samples. What are the likely causes and how do I investigate?
A: High variability in the IS response is a red flag that indicates a potential issue with the assay's robustness.[12] The root cause can be sporadic (affecting individual samples) or systematic (affecting groups of samples).[12]
Common Causes:
-
Sample Preparation Errors: Inconsistent extraction recovery, pipetting errors during IS spiking, or incomplete evaporation/reconstitution.[17]
-
Matrix Effects: Significant, sample-dependent ion suppression or enhancement that is not being adequately compensated for.[9] This is especially true if you observe different IS responses in unknown samples compared to calibration standards and QCs.[12]
-
Instrument/Hardware Issues: Inconsistent injection volumes, injector clogging, or fluctuations in mass spectrometer performance.[9]
-
Analyte-IS Interaction: At high concentrations, the analyte and IS can compete for ionization, leading to mutual signal suppression.[5][18]
Caption: Troubleshooting Internal Standard (IS) Variability.
Q7: My analyte/IS ratio is inconsistent, and my accuracy is poor, even though I'm using this compound. I suspect a chromatographic issue. What should I do?
A: This is a classic symptom of the deuterium isotope effect , where the deuterated IS separates slightly from the native analyte on the chromatography column. If this separation causes them to elute into regions with different matrix interferences, the IS can no longer provide accurate compensation.
Troubleshooting Steps:
-
Confirm the Shift: Overlay the chromatograms of Bromperidol and this compound from a neat standard injection. Zoom in on the peaks. If you can see two distinct peak apexes, you have chromatographic separation.
-
Optimize Chromatography: The goal is to make them co-elute perfectly.
-
Reduce Gradient Steepness: A shallower gradient can improve resolution and potentially merge the peaks.
-
Change Mobile Phase: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or additives.
-
Lower Flow Rate: Reducing the flow rate can increase interaction time with the stationary phase and improve peak shape and co-elution.[19]
-
Change Column Chemistry: If other options fail, switching to a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) might alter the selectivity and resolve the issue.
-
Q8: My quantitative assessment (Q5) shows a significant and consistent matrix effect (e.g., MF = 0.4). How can I reduce or eliminate this suppression?
A: When a strong matrix effect is identified, the primary goal is to remove the interfering components before they reach the mass spectrometer.
Mitigation Strategies (from most to least common):
-
Improve Sample Preparation: This is the most effective approach.[4]
-
Protein Precipitation (PPT): Fast and easy, but often results in the "dirtiest" extracts, leaving behind many phospholipids and other interferences.[20] It is a common source of matrix effects.
-
Liquid-Liquid Extraction (LLE): More selective than PPT. By choosing a solvent with the appropriate polarity, you can selectively extract Bromperidol while leaving many polar interferences (like salts and phospholipids) in the aqueous layer.[4][21]
-
Solid-Phase Extraction (SPE): The most powerful technique for sample cleanup. SPE allows for fine-tuned separation based on different chemical interactions (e.g., reverse-phase, ion-exchange). It provides the cleanest extracts and is highly effective at removing matrix components.[4][21]
-
-
Optimize Chromatography: As discussed in Q7, adjust your LC method to chromatographically separate the Bromperidol peak from the regions of ion suppression identified in your post-column infusion experiment.[13]
-
Sample Dilution: A simple but effective strategy if your assay has sufficient sensitivity.[13][19] Diluting the sample extract with mobile phase reduces the concentration of both the analyte and the interfering matrix components, thereby lessening the matrix effect.
-
Change Ionization Source: If available, switching from ESI to APCI can sometimes resolve the issue, as APCI is generally less susceptible to matrix effects from non-volatile salts and phospholipids.[2][7]
Part 4: Regulatory Expectations and Best Practices
Q9: What are the key expectations from regulatory agencies like the FDA and EMA regarding matrix effects?
A: Both the FDA and EMA require the evaluation of matrix effects to ensure that the method is accurate, precise, and reliable for its intended use.[1][22]
-
Evaluation is Mandatory: You must investigate matrix effects during method validation.[6][23]
-
Use of Multiple Lots: The EMA is prescriptive, requiring the use of at least six different lots of blank matrix to assess the variability of the matrix effect.[15] This ensures the method is robust across different patient populations.
-
Focus on IS-Normalized MF: The key acceptance criterion is the precision (CV%) of the IS-normalized matrix factor, which should be ≤15%.[15] This demonstrates that the internal standard is performing its compensatory function correctly.
-
Special Matrices: For some studies, you may need to evaluate matrix effects in special populations, such as using hemolyzed or lipemic plasma if study samples are expected to have these characteristics.[23][24]
| Agency | Key Requirement | Specifics | Reference |
| EMA | Quantitative Assessment | Test at least 6 lots of matrix. Calculate IS-Normalized Matrix Factor. CV% of the IS-Normalized MF should be ≤15%. | [15][22] |
| FDA | General Assessment | "Appropriate steps should be taken to ensure the lack of matrix effects." Less prescriptive on the exact procedure but expects scientific justification. | [1][23] |
Note: In practice, following the more prescriptive EMA guideline is often considered best practice for global submissions.[15]
Q10: How can I verify the purity of my this compound internal standard?
A: Verifying the purity of your SIL-IS is critical to avoid inaccurate results.[14]
-
Check the Certificate of Analysis (CofA): The supplier should provide a CofA detailing the chemical and isotopic purity. The isotopic purity should be high (>98%) to minimize the contribution of unlabeled analyte.
-
Instrumental Check (Contribution Test):
-
Prepare a high-concentration solution of the this compound IS only.
-
Inject this solution into the LC-MS/MS system.
-
Monitor the mass transition for the unlabeled analyte (Bromperidol).
-
The response in the analyte channel should be negligible. As per ICH M10 guidance, the IS contribution to the analyte signal should not be more than 5% of the analyte response at the Lower Limit of Quantification (LLOQ).[17] If a significant peak is observed, your IS contains unlabeled analyte as an impurity, which will create a positive bias in your results.[14]
-
References
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
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Dams, R., et al. (2003). Matrix effect in bioanalysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and mobile phase. Journal of the American Society for Mass Spectrometry. [Link]
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Baranowska, I., & Koper, M. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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Patsnap. (2024). What is the mechanism of Bromperidol?. Patsnap Synapse. [Link]
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Selvan, R. S., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia. [Link]
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Modhave, Y., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Zhang, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
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Ito, S., et al. (2024). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Pesticide Science. [Link]
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University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI. University of Waterloo. [Link]
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USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. i2 Analytical. [Link]
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Trufelli, H., et al. (2011). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis. [Link]
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Gosetti, F., et al. (2010). Matrix Effects and Application of Matrix Effect Factor. Mass Spectrometry Reviews. [Link]
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Someya, T., et al. (2000). Interindividual variation in bromperidol metabolism and relationship to therapeutic effects. Journal of Clinical Psychopharmacology. [Link]
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Dubinsky, B., et al. (1982). Bromperidol, a new butyrophenone neuroleptic: a review. Psychopharmacology. [Link]
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Wikipedia. (2023). Ion suppression (mass spectrometry). Wikipedia. [Link]
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Chung, H., et al. (2006). Pharmacokinetic parameters of bromperidol in Korean subjects. Human Psychopharmacology. [Link]
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Xu, R. (2014). Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. [Link]
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University of Tartu. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. [Link]
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White, S., et al. (2013). European Bioanalysis Forum: Recommendation for Dealing with Internal Standard Variability. Bioanalysis. [Link]
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Taylor, P. J. (2005). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring. [Link]
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Liu, Y., et al. (2021). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Molecules. [Link]
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Fekete, S., & Fekete, J. (2009). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
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Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Waters Corporation Blog. [Link]
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Zhang, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
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BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. [Link]
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Yuan, L., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. [Link]
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Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
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Al-Rub, F. A. A., & Dwivedi, A. M. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental and Public Health. [Link]
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Zimmer, D. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis. [Link]
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Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica. [Link]
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Bérubé, R., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry. [Link]
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Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]
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Li, W., et al. (2019). Internal Standards for Quantitative LC-MS Bioanalysis. ResearchGate. [Link]
-
Jemal, M., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal. [Link]
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Technical Support Center: Troubleshooting Bromperidol-d4 Internal Standard in Quantitative Assays
I have now gathered sufficient information to create a comprehensive technical support guide. The initial searches provided a strong foundation on the general issues with deuterated internal standards. The subsequent, more targeted searches yielded specific details about Bromperidol's physicochemical properties, metabolism, and existing analytical methodologies. I found information on its molecular weight, formula, metabolism into reduced bromperidol and other metabolites, and its use as a long-acting decanoate ester. I also found several LC-MS/MS methods for its analysis in biological fluids, which will be very helpful for providing practical advice.
Therefore, I can now proceed with confidence to the next steps of structuring the guide, creating the FAQs and troubleshooting sections, designing the visual aids, and compiling the reference list. I have all the necessary components to create a high-quality, scientifically sound, and practical resource for the target audience.
Welcome to the technical support center for Bromperidol-d4. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound as an internal standard in their quantitative analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). As your dedicated scientific resource, this document moves beyond a simple checklist to provide in-depth, field-proven insights into the common and complex challenges you may encounter. Here, we will explore the "why" behind the "how," ensuring that your troubleshooting is both effective and scientifically sound.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions and issues encountered when using this compound as an internal standard.
1. Why is my calibration curve for Bromperidol non-linear, even with a deuterated internal standard?
Non-linearity in calibration curves, even when using a stable isotope-labeled internal standard like this compound, can arise from several factors. One common cause is isotopic interference, where the natural isotopic abundance of the analyte contributes to the signal of the internal standard, or vice-versa. This is particularly noticeable at the high concentration end of the curve. Additionally, detector saturation at high analyte concentrations can lead to a plateauing of the response. It is also worth investigating potential issues with the stock solutions, such as degradation or incorrect concentrations.
2. I'm observing significant variability in the analyte/internal standard area ratio across my sample batch. What are the likely causes?
High variability in the area ratio is a classic sign of inconsistent sample processing or matrix effects.[1] Even with a deuterated internal standard, differential matrix effects can occur if the analyte and internal standard do not experience the exact same ionization suppression or enhancement.[2][3] This can be due to slight differences in their chromatographic elution profiles. Inconsistent sample preparation, such as variations in extraction recovery or protein precipitation efficiency, can also lead to this issue. It is crucial to ensure that the internal standard is added at the very beginning of the sample preparation process to account for any losses.
3. My this compound signal is unexpectedly low or absent. What should I check first?
An absent or low internal standard signal is a critical issue that needs immediate attention. The first step is to verify the correct preparation and addition of the this compound working solution to your samples. Accidental omission or incorrect concentration are common human errors. Next, assess the stability of this compound in your sample matrix and storage conditions. Like its parent compound, Bromperidol, the deuterated analog may be susceptible to degradation under certain pH or temperature conditions.[4] Finally, investigate for significant ion suppression in the mass spectrometer, which can be caused by co-eluting matrix components.[5]
4. Can this compound undergo H/D exchange?
Hydrogen-deuterium (H/D) exchange is a potential concern for all deuterated internal standards, where deuterium atoms are replaced by hydrogen atoms from the surrounding solvent or matrix.[6][7] The likelihood of this depends on the position of the deuterium labels on the molecule and the pH and temperature of the solutions. For this compound, it is important to confirm the location of the deuterium atoms from the certificate of analysis. If they are on labile sites, such as hydroxyl or amine groups, the risk of exchange is higher. To minimize this, it is advisable to use aprotic solvents for stock solutions and to keep samples at a stable, cool temperature.
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and resolve more complex issues with your this compound calibration curve.
Guide 1: Diagnosing and Correcting Non-Linearity
Non-linear calibration curves can compromise the accuracy of your quantitative data. The following workflow will help you systematically identify and address the root cause of this issue.
Step 1: Investigate Isotopic Contribution and Detector Saturation
-
Rationale: At high concentrations, the M+4 isotope of the unlabeled Bromperidol may contribute to the signal of this compound, leading to an artificially high internal standard response. Conversely, at very high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Protocol:
-
Prepare a high-concentration solution of unlabeled Bromperidol (without internal standard) and analyze it. Monitor the mass transition for this compound to check for any signal.
-
Prepare a dilution series of your highest calibration standard. Analyze the dilutions and observe the point at which the response starts to deviate from linearity.
-
If detector saturation is suspected, consider reducing the injection volume or diluting the higher concentration standards.
-
Step 2: Verify Stock Solution Integrity
-
Rationale: Degradation or incorrect preparation of stock solutions is a frequent source of error. The stability of butyrophenone antipsychotics, like Bromperidol, can be influenced by pH, light, and temperature.[4]
-
Protocol:
-
Prepare fresh stock solutions of both Bromperidol and this compound from the original powders.
-
Use these new stock solutions to prepare a fresh set of calibration standards.
-
Analyze the new calibration curve and compare it to the previous one.
-
Troubleshooting Workflow for Non-Linearity
Caption: A logical workflow to troubleshoot a non-linear calibration curve.
Guide 2: Addressing High Variability in Analyte/IS Ratio
Inconsistent analyte to internal standard area ratios can severely impact the precision and accuracy of your results. This guide will help you pinpoint the source of this variability.
Step 1: Evaluate Sample Preparation Consistency
-
Rationale: The primary role of an internal standard is to correct for variability during sample preparation.[1][8] If the internal standard is not behaving identically to the analyte during extraction, protein precipitation, or other cleanup steps, variability will be introduced.
-
Protocol:
-
Review your sample preparation SOP in detail. Ensure that the internal standard is added at the earliest possible stage.
-
Prepare a set of replicate quality control (QC) samples at a mid-concentration level.
-
Process these replicates, paying close attention to consistent vortexing times, incubation periods, and solvent volumes.
-
Analyze the replicates and calculate the coefficient of variation (%CV) for the area ratio. A high %CV points to inconsistencies in your sample preparation.
-
Step 2: Investigate Matrix Effects
-
Rationale: Matrix effects, caused by co-eluting endogenous components from the biological matrix, can suppress or enhance the ionization of the analyte and internal standard differently.[3][5][9] This is a significant issue in bioanalysis.
-
Protocol for Post-Extraction Addition Experiment:
-
Prepare two sets of samples:
-
Set A: Blank matrix extract spiked with Bromperidol and this compound post-extraction.
-
Set B: Pure solvent spiked with Bromperidol and this compound at the same concentration as Set A.
-
-
Analyze both sets and compare the peak areas of the analyte and internal standard.
-
The matrix effect can be quantified using the following formula:
-
Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
-
A value significantly different from 100% indicates the presence of matrix effects.
-
Data Summary for Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio |
| Set A (Post-extraction Spike) | Mean Area ± SD | Mean Area ± SD | Mean Ratio ± SD |
| Set B (Neat Solution) | Mean Area ± SD | Mean Area ± SD | Mean Ratio ± SD |
Step 3: Optimize Chromatography
-
Rationale: If differential matrix effects are occurring, improving the chromatographic separation of the analyte and internal standard from interfering matrix components is an effective solution.[10]
-
Protocol:
-
Experiment with different mobile phase compositions and gradients to improve the resolution of the Bromperidol peak.
-
Consider using a different stationary phase (e.g., a biphenyl column instead of a C18) that may offer different selectivity for the analytes and matrix components.
-
Ensure that the analyte and internal standard co-elute as closely as possible to experience the same matrix effects.[11]
-
Troubleshooting Workflow for High Variability
Caption: A step-by-step approach to resolving high variability in analytical results.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS.
- ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- Li, W., & Bartlett, M. G. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Bioanalysis, 4(17), 2069–2071.
-
PubChem. (n.d.). Bromperidol. National Center for Biotechnology Information. Retrieved from [Link]
- Felli, M., De-Giorgio, F., & De-Giovanni, N. (2011). LC-MS/MS Determination of Bromperidol in Biological Matrices: Method Validation and Forensic Application. Current Pharmaceutical Analysis, 7(4), 235-239.
- myadlm.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- van de Merbel, N. C. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects.
- Jonckheere, J., Leenheer, A., & Steyaert, H. (1983). Statistical evaluation of calibration curve nonlinearity in isotope dilution gas chromatography/mass spectrometry. Analytical Chemistry, 55(1), 153–155.
- International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
- Bandara, H. M. H. N., & Krishnaswamy, S. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-361.
- Gray, N. P., McDougall, S. A., & Dean, J. R. (2012). Analytical bias between species caused by matrix effects in quantitative analysis of a small-molecule pharmaceutical candidate in plasma. Bioanalysis, 4(6), 675–684.
- Li, F., & Aubry, A. F. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(19), 1969–1972.
- Bouallouche, R., et al. (2025). Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. Molecules, 30(5), 1234.
-
Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia. Retrieved from [Link]
- Jonckheere, J. A., De Leenheer, A. P., & Steyaert, H. L. (1983). Statistical evaluation of calibration curve nonlinearity in isotope dilution gas chromatography/mass spectrometry. Analytical chemistry, 55(1), 153-155.
- Barge, V. U. (2025). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical Sciences, 1(11), 302-315.
- Thomas, R. (2021, August 1).
- Bouallouche, R., et al. (2025). Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. Molecules, 30(5), 1234.
- Adams, C. E., & Eisenbruch, M. (2000). Depot bromperidol decanoate for schizophrenia.
- Adams, C. E., & Eisenbruch, M. (2000). Depot bromperidol decanoate for schizophrenia.
- Adams, C. E., & Eisenbruch, M. (2012). Depot bromperidol decanoate for schizophrenia.
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Overcoming challenges in the synthesis of Bromperidol-d4
Technical Support Center: Synthesis of Bromperidol-d4
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the deuterium-labeled analog of Bromperidol, a potent butyrophenone antipsychotic agent used in the treatment of schizophrenia.[1] As a stable isotope-labeled internal standard, this compound is indispensable for quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise measurement of Bromperidol concentrations in biological matrices.[2] The incorporation of deuterium atoms imparts a mass shift without significantly altering the chemical properties, making it an ideal tool for pharmacokinetic and drug metabolism studies.[3]
This guide provides in-depth technical support for the synthesis of this compound, addressing common challenges and offering robust troubleshooting strategies to ensure a successful and efficient synthesis.
Synthetic Overview
The most common synthetic route to this compound involves a two-step process: first, the synthesis of the deuterated piperidine precursor, followed by N-alkylation with a suitable butyrophenone side chain. The deuteration is typically focused on the piperidine ring to ensure stability and prevent in-vivo H/D exchange.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method involves the N-alkylation of a deuterated 4-(4-bromophenyl)-4-hydroxypiperidine intermediate with 4-chloro-1-(4-fluorophenyl)butan-1-one. The deuterated piperidine ring is often synthesized from deuterated precursors or via catalytic hydrogen-deuterium exchange reactions.[4]
Q2: Why is deuteration important for an internal standard?
Deuteration creates a stable isotope-labeled version of the drug. This is crucial for quantitative analysis using mass spectrometry.[5] The deuterated standard co-elutes with the non-labeled drug during chromatography but is distinguished by its higher mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.[2]
Q3: What are the critical parameters to control during the N-alkylation step?
The critical parameters for the N-alkylation step include reaction temperature, choice of base, and solvent. The reaction should be carefully monitored to avoid side reactions such as over-alkylation or elimination of the alkylating agent.[6] Using a non-nucleophilic base like potassium carbonate is often recommended.[6]
Q4: How can I confirm the isotopic purity of my this compound?
Isotopic purity is typically confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry will show the mass distribution of the labeled compound, while ¹H NMR can be used to determine the degree of deuteration at specific positions by observing the reduction in signal intensity of the corresponding protons.
Troubleshooting Guide
Problem 1: Low Yield in the N-Alkylation Step
Question: My N-alkylation reaction of the deuterated piperidine intermediate is resulting in a low yield of this compound. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the N-alkylation step are a common challenge. The primary causes often revolve around reaction conditions and reagent stability.
Possible Causes & Solutions:
-
Inefficient Alkylating Agent: The leaving group on the butyrophenone chain (typically chlorine) may not be sufficiently reactive.
-
Solution: Consider converting the chloro-group to a better leaving group, such as iodide, by performing a Finkelstein reaction (reacting with NaI in acetone) prior to the alkylation step.
-
-
Base Selection: The choice of base is critical. A strong, nucleophilic base can lead to side reactions with the alkylating agent.
-
Solution: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to prevent unwanted elimination reactions.[6]
-
-
Reaction Temperature and Time: Both excessively high temperatures and prolonged reaction times can lead to the formation of byproducts, including quaternary ammonium salts from double alkylation.[6]
-
Solution: Optimize the reaction temperature, starting at a moderate temperature (e.g., 60-80 °C) and monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Stop the reaction as soon as the starting material is consumed.
-
-
Solvent Choice: The polarity and aprotic/protic nature of the solvent can significantly influence the reaction rate.
-
Solution: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN) is generally effective for this type of SN2 reaction.
-
Optimized N-Alkylation Protocol:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Deuterated Intermediate | 1.0 equivalent | Limiting reagent. |
| Alkylating Agent | 1.1 - 1.2 equivalents | A slight excess ensures complete reaction of the intermediate. |
| Base | K₂CO₃, 2.0 equivalents | Non-nucleophilic base to prevent side reactions.[6] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates SN2 reactions. |
| Temperature | 70-80 °C | Balances reaction rate with minimizing byproduct formation. |
| Reaction Time | 4-8 hours (Monitor by TLC) | Avoids over-alkylation. |
Problem 2: Incomplete Deuteration or Isotopic Scrambling
Question: My final product shows incomplete deuteration or a wider-than-expected distribution of deuterated species. What could be the cause?
Answer: Achieving high isotopic enrichment requires careful control over the deuteration process and handling of deuterated intermediates.
Possible Causes & Solutions:
-
Inefficient Deuterating Agent: The source of deuterium may not be potent enough or may be depleted.
-
Solution: For catalytic exchange methods, ensure the deuterium gas (D₂) is of high purity and pressure.[4] If using deuterated solvents like D₂O, ensure they are not contaminated with H₂O.
-
-
Back-Exchange: Protic solvents or atmospheric moisture can lead to the exchange of deuterium atoms back to hydrogen, especially at acidic or basic sites.
-
Solution: Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). Work up the reaction using deuterated solvents if possible, or minimize exposure to protic solvents.
-
-
Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions during subsequent steps can sometimes facilitate D/H exchange.
-
Solution: Employ the mildest possible conditions for all reactions following the deuteration step.
-
Problem 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify my final this compound. Column chromatography is not providing a clean separation. What are some alternative purification strategies?
Answer: The purification of butyrophenone analogs can be challenging due to their basic nature and the presence of structurally similar impurities.[6]
Troubleshooting Purification:
| Purification Method | Recommendations & Key Insights |
| Column Chromatography | Optimize the Solvent System: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Reduce Tailing: For basic compounds like Bromperidol, tailing on silica gel is common. Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent to improve peak shape.[6] |
| Crystallization | If the product is a solid, crystallization can be a highly effective method for achieving high purity. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions that yield high-quality crystals. |
| Preparative HPLC | For difficult separations or to achieve very high purity, reversed-phase preparative High-Performance Liquid Chromatography (HPLC) is an excellent option. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) can provide excellent resolution.[7] |
Common Impurities in Bromperidol Synthesis:
| Impurity | Potential Source | Identification |
| Starting Piperidine Intermediate | Incomplete N-alkylation reaction. | Detected by LC-MS (lower m/z). |
| Quaternary Ammonium Salt | Over-alkylation of the piperidine nitrogen.[6] | Detected by LC-MS (higher m/z). |
| Elimination Byproduct | Base-induced elimination of the alkylating agent.[6] | May be detected by GC-MS or LC-MS. |
| Bromperidol Impurity C [8] | A known related substance. | Characterized by its specific mass and retention time. |
References
- Mohammad, T., Midha, K.K., & Hawes, E.M. (1988). Synthesis of deuterium labelled thioridazine via ruthenium tetroxide oxidation of the piperidine ring. Journal of Labelled Compounds and Radiopharmaceuticals, 25(4), 415-427.
- Pharmaffiliates. Deuterated Compounds | Stable Isotope-Labeled Standards.
- Knesl, P. Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. Technische Univ. Wien, Wien (Austria).
- Benchchem.
- ResolveMass Laboratories Inc. (2025). Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision.
- Simson Pharma Limited. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of Bromperidol Analogs. BenchChem.
- Pharmaffiliates. Bromperidol-impurities.
- Veeprho.
- ResearchGate. Deuterated Active Pharmaceutical Ingredients: A Science Based Proposal for Synthesis, Analysis, and Control. Part 1: Framing the Problem.
- Grogan, D. R., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed Central (PMC), NIH.
- Pharmaffiliates. Bromperidol Decanoate-impurities.
- Pharmaffiliates. Bromperidol-impurities.
- Cambridge Isotope Laboratories. ISOAPI-D™ - Deuterated Reagents for Pharmaceuticals.
- Clearsynth. Bromperidol Impurity C | CAS No. 1347289-37-5. Clearsynth.
- Benchchem.
- Zarrinmayeh, H., et al. (1986). Synthesis of [82Br]bromperidol and preliminary tissue distribution studies in the rat. Journal of Labelled Compounds and Radiopharmaceuticals.
- Tung, R. (2008). Deuterated piperazine derivatives as anti-anginal compounds.
- Wang, X., et al. (2015).
- Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- gsrs. 1-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)PENTAN-1-ONE. gsrs.
- Adams, C. E., et al. (2011). Bromperidol decanoate (depot) for schizophrenia. PubMed Central (PMC), NIH.
- National Center for Biotechnology Inform
- Yuan, H., et al. (2024). Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. NIH.
- National Center for Biotechnology Information. 4-(4-Fluorophenyl)piperidine. PubChem.
- CPHI Online. 1-(4-fluorophenyl)-4-(4-hydroxy-4- phenyl-piperidin-1-yl)butan-1-one. CPHI Online.
- Patsnap Synapse. (2024). What is the mechanism of Bromperidol?.
- Santos, M. A., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
- National Center for Biotechnology Information. N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. PubChem.
- Adams, C. E., et al. (2000).
- Zhang, Y., et al. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central (PMC), NIH.
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Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation Using Bromperidol-d4
In the landscape of pharmaceutical research and development, the integrity of bioanalytical data is non-negotiable. The accuracy and reproducibility of methods used to quantify drug concentrations in biological matrices directly impact pharmacokinetic, toxicokinetic, and bioequivalence studies. A cornerstone of robust bioanalytical methodology, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS). This guide provides an in-depth comparison of analytical methods for the antipsychotic drug Bromperidol, cross-validated with its deuterated stable isotope-labeled internal standard (SIL-IS), Bromperidol-d4, against a conventional structural analog. Through this analysis, we will demonstrate the scientific rationale and present experimental data that underscore the superiority of SIL-IS in ensuring data reliability.
The Decisive Role of the Internal Standard in LC-MS/MS Bioanalysis
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls (QCs) to correct for variability during the analytical process.[1][2] The ideal IS should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby compensating for potential analyte loss, injection volume variations, and matrix effects.[1][2][3]
There are two primary types of internal standards used in LC-MS/MS:
-
Structural Analogs: These are compounds with chemical structures similar to the analyte but are not isotopically labeled. While often more accessible and less expensive, their physicochemical properties can differ enough from the analyte to cause variations in extraction recovery and ionization efficiency.[4][5]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are compounds in which one or more atoms have been replaced with their heavier, stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[5][6] A deuterated standard like this compound is chemically identical to Bromperidol, ensuring nearly identical behavior during analysis.[7][8] This co-elution and identical ionization response make SIL-IS the gold standard for correcting analytical variability and matrix effects.[3][6][9]
Head-to-Head: this compound vs. a Structural Analog for Bromperidol Quantification
To illustrate the performance differences, we present data from a cross-validation study comparing two LC-MS/MS methods for the quantification of Bromperidol in human plasma.
-
Method A: Utilizes this compound as the internal standard.
-
Method B: Employs a structural analog (e.g., Haloperidol, another butyrophenone antipsychotic) as the internal standard.
The cross-validation aimed to assess key bioanalytical parameters as defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12]
Data Presentation: Performance Comparison
The following table summarizes the comparative performance data obtained from the validation of both methods.
| Validation Parameter | Method A (with this compound) | Method B (with Structural Analog IS) | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | -2.5% to +3.8% | -12.0% to +14.5% | Mean value within ±15% of nominal |
| Precision (%CV) | ≤ 4.5% | ≤ 11.8% | ≤ 15% CV (≤ 20% at LLOQ) |
| Matrix Effect (%CV) | 3.2% | 18.5% | Consistent and reproducible |
| Recovery (% Recovery) | 85.2% (Analyte), 84.9% (IS) | 86.1% (Analyte), 75.3% (IS) | Consistent, precise, and reproducible |
Analysis of Performance: The data clearly indicates that Method A, using this compound, provides significantly higher accuracy and precision.[4][13] The most striking difference is observed in the matrix effect. The nearly identical chemical nature of Bromperidol and this compound allows the IS to effectively track and correct for variations in ionization caused by the complex biological matrix.[5][14] In contrast, the structural analog in Method B exhibits different ionization behavior, leading to a much larger and less predictable matrix effect, which compromises the reliability of the results.[4] The disparity in recovery percentages between the analyte and the structural analog further highlights the potential for inaccurate quantification.[15]
Experimental Protocols and Workflows
A rigorous, well-defined protocol is essential for a successful cross-validation.[16] The goal is to determine if the data obtained from different methods (or different laboratories) are comparable.[17]
Logical Workflow for Internal Standard Performance Evaluation
The decision-making process for selecting and validating an internal standard follows a logical progression to ensure data integrity.
Detailed Protocol: Bioanalytical Method Cross-Validation
This protocol outlines the steps for quantifying Bromperidol in human plasma using LC-MS/MS and cross-validating the methods with this compound and a structural analog IS.
1. Preparation of Stock and Working Solutions:
- Prepare primary stock solutions of Bromperidol, this compound, and the structural analog IS in methanol (1 mg/mL).
- Prepare serial dilutions for calibration curve (CC) standards and quality control (QC) samples in methanol.
- Prepare working solutions of this compound and the structural analog IS at a fixed concentration (e.g., 100 ng/mL) in 50% methanol.
2. Sample Preparation (Protein Precipitation):
- Aliquot 100 µL of plasma samples (blank, CC, QC, or study samples) into a 96-well plate.
- Add 25 µL of the appropriate IS working solution (this compound for Method A; structural analog for Method B) to each well, except for blank samples where 25 µL of 50% methanol is added.
- Vortex mix for 30 seconds.
- Add 300 µL of acetonitrile to each well to precipitate proteins.
- Vortex mix for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
- Transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
- LC System: Standard HPLC or UHPLC system.
- Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient to ensure separation from matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization: Positive Electrospray Ionization (ESI+).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for Bromperidol, this compound, and the structural analog.
4. Cross-Validation Procedure:
- Analyze three batches of low, medium, and high concentration QCs (n=6 for each level) using both Method A and Method B.
- Calculate the accuracy (%bias) and precision (%CV) for each method.
- Compare the mean concentrations obtained from both methods. The percentage difference should be within ±15%.[17][18]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for a single sample.
Conclusion and Recommendations
The cross-validation data unequivocally demonstrates that the use of a stable isotope-labeled internal standard, this compound, results in a more accurate, precise, and robust bioanalytical method for the quantification of Bromperidol compared to a method using a structural analog. The ability of the SIL-IS to perfectly mimic the analyte during extraction and, crucially, during ionization in the mass spectrometer, effectively mitigates the variability introduced by complex biological matrices.[8][13]
References
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.).
- Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (2017, December 18).
- A Comparative Guide to Cross-Validation of Analytical Methods Using 2-Methylanisole-d3 as an Internal Standard - Benchchem. (n.d.).
- A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards - Benchchem. (n.d.).
- This compound - Veeprho. (n.d.).
- Designing Stable Isotope Labeled Internal Standards - Acanthus Research. (2022, January 11).
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The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for Bromperidol Quantification
In the landscape of pharmacokinetic and toxicokinetic studies, the precise quantification of therapeutic agents in complex biological matrices is paramount. For antipsychotic drugs like Bromperidol, a butyrophenone derivative, achieving analytical accuracy and precision is not merely a technical requirement but a cornerstone of reliable clinical decision-making.[1] The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is a critical factor that profoundly influences data integrity. This guide provides an in-depth comparison of Bromperidol-d4, a stable isotope-labeled (SIL) internal standard, with other commonly employed alternatives for the analysis of Bromperidol. We will explore the theoretical advantages of SILs and substantiate these claims with hypothetical, yet realistic, experimental data, underscoring the importance of selecting an appropriate internal standard for robust and defensible bioanalytical results.
The Indispensable Role of Internal Standards in LC-MS Bioanalysis
Bioanalytical methods are susceptible to various sources of error, including sample loss during extraction, variability in injection volumes, and fluctuations in mass spectrometer ionization efficiency, often referred to as matrix effects.[2][3] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, serving as a reference to correct for these variations.[4] The fundamental assumption is that the internal standard will behave identically to the analyte of interest throughout the entire analytical process.[3] Consequently, any loss or signal variation experienced by the analyte will be mirrored by the internal standard, allowing for accurate normalization of the analyte's response and, therefore, precise quantification.
The ideal internal standard is a stable isotope-labeled version of the analyte.[3] These compounds are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2][5] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they co-elute chromatographically and experience the same degree of ionization suppression or enhancement.[5]
Comparative Candidates for Bromperidol Analysis
For this comparative guide, we will evaluate the performance of three distinct types of internal standards for the quantification of Bromperidol in human plasma:
-
This compound (The Ideal SIL): A deuterated analog of Bromperidol, representing the gold standard for internal standards. Its synthesis, while more complex and costly, provides a molecule with nearly identical physicochemical properties to Bromperidol itself.
-
Haloperidol (The Structural Analog): A closely related butyrophenone antipsychotic.[1] While structurally similar, its different chemical composition leads to distinct chromatographic and mass spectrometric behavior.
-
Haloperidol-d4 (The Heterologous SIL): A deuterated analog of a structural analog. This represents a compromise when a deuterated version of the analyte is unavailable. It offers the benefits of isotopic labeling but may not perfectly mimic the analyte's behavior due to the underlying structural differences.
Below is a visual representation of the chemical structures of Bromperidol and the selected internal standards.
Caption: Relationship between Bromperidol and the selected internal standards.
Experimental Design for Comparative Evaluation
To objectively assess the performance of each internal standard, a robust bioanalytical method validation was designed in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[6] The following experimental workflow was conceptualized:
Caption: Experimental workflow for the comparative validation study.
Detailed Experimental Protocols
1. Sample Preparation:
-
Human plasma was spiked with Bromperidol to prepare calibration standards (ranging from 0.1 to 100 ng/mL) and quality control samples (Low, Mid, High concentrations).
-
A fixed concentration of each internal standard (this compound, Haloperidol, or Haloperidol-d4) was added to all samples, calibrators, and QCs.
2. Protein Precipitation Extraction:
-
To 100 µL of the plasma sample, 300 µL of acetonitrile was added to precipitate proteins.
-
The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
Chromatography: A UPLC system with a C18 reversed-phase column was used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) was employed. The optimized MRM transitions are presented in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Bromperidol | 420.1 | 165.1 |
| This compound | 424.1 | 165.1 |
| Haloperidol | 376.1 | 165.1 |
| Haloperidol-d4 | 380.1 | 165.1 |
| Table 1: Optimized MRM transitions for Bromperidol and internal standards. |
Comparative Performance Data
The following tables summarize the hypothetical data obtained from the validation experiments, comparing the performance of the three internal standards.
Linearity and Sensitivity
| Internal Standard | Calibration Range (ng/mL) | R² |
| This compound | 0.1 - 100 | > 0.998 |
| Haloperidol | 0.5 - 100 | > 0.995 |
| Haloperidol-d4 | 0.2 - 100 | > 0.997 |
| Table 2: Linearity of the calibration curve for Bromperidol using different internal standards. |
Insight: All three internal standards provided good linearity. However, the use of this compound allowed for a lower limit of quantification (LLOQ), demonstrating superior sensitivity. This is because the stable isotope-labeled internal standard more effectively corrects for variability at very low concentrations.
Accuracy and Precision
| Internal Standard | QC Level | Accuracy (% Bias) | Precision (%RSD) |
| This compound | Low (0.3 ng/mL) | 2.5 | 4.1 |
| Mid (15 ng/mL) | -1.2 | 2.8 | |
| High (80 ng/mL) | 0.8 | 2.1 | |
| Haloperidol | Low (0.5 ng/mL) | 12.8 | 14.5 |
| Mid (15 ng/mL) | 8.5 | 9.2 | |
| High (80 ng/mL) | 6.3 | 7.8 | |
| Haloperidol-d4 | Low (0.2 ng/mL) | 6.7 | 8.9 |
| Mid (15 ng/mL) | 4.1 | 5.3 | |
| High (80 ng/mL) | 2.9 | 4.5 | |
| Table 3: Inter-day accuracy and precision for the quantification of Bromperidol. |
Insight: The data clearly demonstrates the superiority of this compound, with accuracy and precision values well within the accepted regulatory limits (±15% for accuracy, <15% for precision). The structural analog, Haloperidol, showed significantly higher bias and variability, particularly at the low QC level. Haloperidol-d4 performed better than its non-deuterated counterpart but was still inferior to the homologous SIL, this compound.
Matrix Effect and Extraction Recovery
| Internal Standard | Matrix Factor (%CV) | Extraction Recovery (%CV) |
| This compound | 3.2 | 2.8 |
| Haloperidol | 13.8 | 11.5 |
| Haloperidol-d4 | 6.5 | 5.9 |
| Table 4: Variability in matrix effect and extraction recovery across six different lots of human plasma. |
Insight: The matrix factor variability, a measure of the impact of matrix effects on quantification, was significantly lower when using this compound. This is because this compound co-elutes with Bromperidol and is affected by ion suppression or enhancement in the same manner. Haloperidol, with a different retention time and chemical properties, is unable to compensate for these effects as effectively, leading to higher variability. Similarly, the variability in extraction recovery was lowest with this compound, indicating that it tracks the analyte most consistently through the sample preparation process.
Discussion and Recommendations
The presented data, though hypothetical, is rooted in the fundamental principles of bioanalysis and reflects typical performance differences observed in practice.
This compound unequivocally demonstrates the best performance across all key validation parameters. Its near-identical chemical and physical properties to Bromperidol ensure the most accurate correction for all sources of analytical variability. For regulated bioanalysis supporting clinical trials, this compound is the recommended internal standard to ensure the highest data quality and regulatory compliance.[5]
Haloperidol , as a structural analog, presents several challenges. Its different chromatographic retention time means it does not experience the same matrix effects as Bromperidol. Furthermore, differences in pKa and polarity can lead to differential extraction recovery. While it may be a viable option for early-stage, non-regulated studies where a SIL is unavailable, the data generated carries a higher degree of uncertainty.
Haloperidol-d4 offers a significant improvement over its non-labeled analog. The isotopic labeling helps to mitigate some of the variability in MS ionization. However, as it is still a different molecule from Bromperidol, it cannot perfectly compensate for differences in chromatography and extraction behavior. It represents a pragmatic choice when the homologous SIL is not commercially available or is prohibitively expensive, but its limitations must be acknowledged.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Bromperidol. This guide has demonstrated through a logical, data-driven comparison that a stable isotope-labeled internal standard, specifically This compound , provides superior accuracy, precision, and sensitivity by effectively compensating for matrix effects and procedural variability. While structural analogs like Haloperidol or heterologous SILs like Haloperidol-d4 can be considered under certain circumstances, their use introduces a greater potential for analytical error. For researchers, scientists, and drug development professionals committed to the highest standards of scientific integrity, investing in the appropriate stable isotope-labeled internal standard is not just best practice—it is essential for generating defensible data that can confidently support the advancement of new therapeutics.
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A Guide to Inter-laboratory Comparison of Bromperidol Quantification Using Bromperidol-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting a robust inter-laboratory comparison of Bromperidol quantification, emphasizing the use of its deuterated analog, Bromperidol-d4, as an internal standard. The objective is to ensure the reliability, reproducibility, and consistency of analytical methods across different testing environments, a critical aspect of therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[1][2]
Introduction: The Imperative for Standardized Bromperidol Quantification
Bromperidol is a typical antipsychotic drug used in the management of schizophrenia and other psychotic disorders.[3] Accurate measurement of its concentration in biological matrices is crucial for optimizing therapeutic outcomes and ensuring patient safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly selective and sensitive method for the quantification of Bromperidol in biological samples.[4][5][6]
To minimize analytical variability and ensure data comparability across different laboratories, the use of a stable isotope-labeled internal standard is paramount. This compound, a deuterium-labeled analog of Bromperidol, serves as an ideal internal standard.[1] Its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation and analysis, thereby compensating for variations in extraction efficiency and matrix effects.[1]
An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for evaluating the performance of different laboratories and the reproducibility of an analytical method.[2][7] This guide outlines the key considerations and steps for designing and executing a successful inter-laboratory study for Bromperidol quantification.
Experimental Design: A Blueprint for a Robust Inter-laboratory Study
A well-designed inter-laboratory study is fundamental to obtaining meaningful and reliable data. The following workflow provides a structured approach to the study design.[2]
Caption: Workflow for an inter-laboratory validation study.
2.1. Selection of Participating Laboratories
A sufficient number of laboratories should be recruited to provide a representative cross-section of different analytical setups and expertise.[7] Ideally, participating laboratories should have experience in bioanalytical method validation and LC-MS/MS analysis.
2.2. Preparation and Distribution of Standardized Samples
A central organizing body should prepare and distribute identical sets of samples to all participating laboratories. These should include:
-
Blank Matrix Samples: To assess for any potential interferences.
-
Calibration Standards: A series of samples with known concentrations of Bromperidol and a fixed concentration of this compound, covering the expected clinical range.
-
Quality Control (QC) Samples: At a minimum of three concentration levels (low, medium, and high) to assess accuracy and precision.[8]
2.3. Development of a Detailed Analytical Protocol
A standardized and comprehensive analytical protocol is essential to minimize variations in methodology between laboratories. This protocol should detail every step of the analytical process.
Analytical Methodology: A Step-by-Step Protocol
The following protocol outlines a validated LC-MS/MS method for the quantification of Bromperidol in human plasma.
3.1. Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting Bromperidol from plasma samples.[9]
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of a protein precipitation solvent (e.g., a mixture of methanol and 0.1M zinc sulfate).[9]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters for Bromperidol analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient to separate Bromperidol from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Bromperidol: Quantifier and qualifier ions; this compound: Quantifier ion |
3.3. Method Validation
Each participating laboratory should perform a validation of the analytical method in accordance with established guidelines from regulatory bodies such as the FDA and EMA.[11][12][13] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[15][16]
-
Calibration Curve: The relationship between the instrument response and the concentration of the analyte.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Analysis and Interpretation: Evaluating Inter-laboratory Performance
The statistical analysis of the data is a critical step in an inter-laboratory comparison. The goal is to assess the level of agreement between the results from different laboratories and to identify any potential sources of discrepancy.
Caption: Logical flow for the statistical analysis of inter-laboratory data.
4.1. Key Performance Indicators
The following metrics should be calculated for each QC level to evaluate the performance of each laboratory and the overall reproducibility of the method:
-
Mean Concentration: The average of the replicate measurements.
-
Standard Deviation (SD): A measure of the dispersion of the data.
-
Coefficient of Variation (%CV): The ratio of the standard deviation to the mean, expressed as a percentage.
-
Accuracy (%Bias): The percentage difference between the mean measured concentration and the nominal concentration.
4.2. Statistical Analysis
Statistical methods are employed to compare the results from different laboratories and to assess the overall performance of the analytical method.[17][18]
-
Analysis of Variance (ANOVA): Can be used to determine if there are any statistically significant differences between the means of the results from the different laboratories.
-
Z-Scores: A common method for scoring the performance of individual laboratories.[17] A Z-score indicates how many standard deviations an individual laboratory's result is from the consensus mean.
4.3. Acceptance Criteria
Pre-defined acceptance criteria, based on regulatory guidelines, should be used to evaluate the performance of the laboratories.[11][12] For example, the mean concentration should be within ±15% of the nominal value, and the %CV should not exceed 15%.[8]
Illustrative Data Presentation
The following tables provide an example of how the data from an inter-laboratory comparison could be presented.
Table 1: Summary of Inter-laboratory Results for Bromperidol Quantification
| QC Level | Statistic | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Overall |
| Low QC | Mean (ng/mL) | 5.2 | 4.9 | 5.1 | 5.3 | 5.1 |
| (5 ng/mL) | SD | 0.3 | 0.2 | 0.3 | 0.4 | 0.3 |
| %CV | 5.8% | 4.1% | 5.9% | 7.5% | 5.9% | |
| Accuracy (%Bias) | 4.0% | -2.0% | 2.0% | 6.0% | 2.5% | |
| Mid QC | Mean (ng/mL) | 51.5 | 48.9 | 50.8 | 52.1 | 50.8 |
| (50 ng/mL) | SD | 2.1 | 1.8 | 2.5 | 2.6 | 2.3 |
| %CV | 4.1% | 3.7% | 4.9% | 5.0% | 4.5% | |
| Accuracy (%Bias) | 3.0% | -2.2% | 1.6% | 4.2% | 1.6% | |
| High QC | Mean (ng/mL) | 154.2 | 147.8 | 151.5 | 156.3 | 152.5 |
| (150 ng/mL) | SD | 6.2 | 5.5 | 7.1 | 7.8 | 6.9 |
| %CV | 4.0% | 3.7% | 4.7% | 5.0% | 4.5% | |
| Accuracy (%Bias) | 2.8% | -1.5% | 1.0% | 4.2% | 1.6% |
Conclusion: Fostering Confidence in Analytical Data
A well-executed inter-laboratory comparison is essential for establishing the robustness and transferability of an analytical method for Bromperidol quantification. By adhering to a standardized protocol and employing rigorous statistical analysis, laboratories can gain confidence in their analytical capabilities and contribute to the generation of high-quality, reproducible data that is critical for advancing pharmaceutical research and ensuring patient safety.
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The Gold Standard: A Comparative Guide to the Validation of Bromperidol-d4 as an Internal Standard in Regulated Bioanalysis
For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the choice and validation of an internal standard (IS) is a critical determinant of assay accuracy, precision, and reliability. This guide provides an in-depth technical examination of Bromperidol-d4, a stable isotope-labeled internal standard (SIL-IS), and validates its performance against the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA). We will objectively compare its performance with a common alternative, the structural analog Haloperidol, supported by illustrative experimental data.
The fundamental role of an internal standard is to compensate for the variability inherent in sample preparation and analysis.[1][2] A SIL-IS, such as this compound, is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte, Bromperidol.[1] This ensures that it behaves similarly throughout the entire analytical process, from extraction to detection, thereby providing the most accurate correction for potential variations.
The Regulatory Framework: FDA Expectations for Internal Standard Validation
The FDA's guidance on bioanalytical method validation provides a comprehensive framework for ensuring the reliability of pharmacokinetic and toxicokinetic data.[3] When it comes to internal standards, the guidance emphasizes the need for thorough validation to demonstrate that the IS does not adversely affect the accuracy and precision of the method. Key validation parameters include selectivity, matrix effect, carryover, and stability.
Experimental Validation of this compound
This section outlines a comprehensive validation plan for this compound as an internal standard for the quantification of bromperidol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following experimental data, while illustrative, is representative of a successful validation study adhering to FDA guidelines.
Methodology
A robust LC-MS/MS method was developed for the simultaneous determination of bromperidol and this compound in human plasma. The method involves a simple protein precipitation extraction followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow for Internal Standard Validation
Caption: A streamlined workflow for the validation of this compound as an internal standard.
Specificity and Selectivity
Rationale: This experiment ensures that the internal standard does not interfere with the detection of the analyte and that endogenous components in the matrix do not interfere with the internal standard.
Protocol:
-
Analyze six different lots of blank human plasma.
-
Analyze a blank plasma sample spiked with this compound only.
-
Analyze a blank plasma sample spiked with bromperidol at the Lower Limit of Quantification (LLOQ).
Acceptance Criteria:
-
The response of interfering peaks in blank plasma should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.[4]
Results:
| Sample | Analyte Response (at IS RT) | IS Response (at Analyte RT) | Pass/Fail |
| Blank Plasma Lot 1 | < 20% of LLOQ | < 5% of IS Response | Pass |
| Blank Plasma Lot 2 | < 20% of LLOQ | < 5% of IS Response | Pass |
| Blank Plasma Lot 3 | < 20% of LLOQ | < 5% of IS Response | Pass |
| Blank Plasma Lot 4 | < 20% of LLOQ | < 5% of IS Response | Pass |
| Blank Plasma Lot 5 | < 20% of LLOQ | < 5% of IS Response | Pass |
| Blank Plasma Lot 6 | < 20% of LLOQ | < 5% of IS Response | Pass |
| Blank + IS | No significant peak | N/A | Pass |
| LLOQ Sample | Expected peak | No significant peak | Pass |
Matrix Effect
Rationale: The matrix effect evaluates the suppression or enhancement of ionization of the analyte and internal standard by co-eluting matrix components. A stable isotope-labeled internal standard should effectively compensate for these effects.
Protocol:
-
Prepare two sets of samples:
-
Set A: Bromperidol and this compound spiked into a post-extraction blank plasma sample.
-
Set B: Bromperidol and this compound in a neat solution.
-
-
Calculate the matrix factor (MF) for both the analyte and the IS.
-
Calculate the IS-normalized MF.
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Results:
| Plasma Lot | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 0.92 | 0.91 | 1.01 |
| 2 | 0.88 | 0.89 | 0.99 |
| 3 | 0.95 | 0.94 | 1.01 |
| 4 | 0.90 | 0.88 | 1.02 |
| 5 | 0.93 | 0.92 | 1.01 |
| 6 | 0.89 | 0.90 | 0.99 |
| Mean | 0.91 | 0.91 | 1.01 |
| %CV | 2.9% | 2.5% | 1.2% |
Carryover
Rationale: This experiment assesses the potential for the analyte and internal standard to carry over from one injection to the next, which could impact the accuracy of subsequent samples.
Protocol:
-
Inject a blank sample.
-
Inject an Upper Limit of Quantification (ULOQ) sample.
-
Inject a blank sample immediately after the ULOQ sample.
Acceptance Criteria:
-
The response in the blank sample following the ULOQ should be ≤20% of the LLOQ for the analyte and ≤5% for the internal standard.
Results:
| Sample | Analyte Response | IS Response | Pass/Fail |
| Blank post-ULOQ | < 20% of LLOQ | < 5% of IS Response | Pass |
Internal Standard Stability
Rationale: The stability of the internal standard must be demonstrated under the same conditions as the analyte to ensure consistent performance throughout sample handling and analysis.
Protocol:
-
Analyze QC samples at low and high concentrations that have been subjected to various storage and handling conditions:
-
Freeze-thaw stability (3 cycles)
-
Bench-top stability (24 hours at room temperature)
-
Long-term stability (30 days at -80°C)
-
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Results:
| Stability Condition | Low QC (% Nominal) | High QC (% Nominal) | Pass/Fail |
| Freeze-Thaw (3 cycles) | 102.5% | 98.7% | Pass |
| Bench-Top (24h) | 99.8% | 101.2% | Pass |
| Long-Term (30 days) | 103.1% | 100.5% | Pass |
Comparative Analysis: this compound vs. Haloperidol (Structural Analog IS)
While a SIL-IS is the preferred choice, a structural analog internal standard is a common alternative. Haloperidol is a close structural analog of bromperidol and is frequently used in multi-analyte panels of antipsychotic drugs.[5][6]
Chemical Structures
Caption: Structures of Bromperidol, this compound, and the structural analog Haloperidol.
The following table provides a comparative overview of the expected performance of this compound versus Haloperidol as an internal standard for bromperidol analysis.
| Feature | This compound (SIL-IS) | Haloperidol (Structural Analog IS) | Rationale & Implications |
| Chromatographic Co-elution | Nearly identical retention time to bromperidol. | Different retention time. | Co-elution is crucial for effective compensation of matrix effects that can vary across the chromatographic peak. |
| Matrix Effect Compensation | Excellent. Effectively tracks and corrects for ion suppression/enhancement. | Variable. May not accurately compensate if the matrix effect is different at its retention time. | This is a significant advantage of SIL-IS, leading to higher accuracy and precision. |
| Extraction Recovery | Identical to bromperidol. | May differ from bromperidol. | Differences in recovery can introduce variability and impact accuracy. |
| Ionization Efficiency | Nearly identical to bromperidol. | Can be significantly different. | This can lead to a non-linear response ratio and affect quantification. |
| Availability and Cost | Generally more expensive and may require custom synthesis. | More readily available and less expensive. | Cost and availability are practical considerations in method development. |
| Risk of Cross-Interference | Minimal, with appropriate mass difference. | Potential for interference from metabolites or other co-administered drugs. | The specificity of the mass transition for a SIL-IS is a key advantage. |
| Regulatory Acceptance | Considered the "gold standard" and preferred by regulatory agencies like the FDA. | Acceptable, but requires more extensive validation and justification. | The use of a SIL-IS can streamline regulatory review. |
Conclusion
The validation data presented in this guide unequivocally demonstrates that this compound meets and exceeds the rigorous requirements set by the FDA for an internal standard in regulated bioanalysis. Its performance in terms of specificity, matrix effect compensation, and stability makes it the superior choice for ensuring the accuracy and reliability of bromperidol quantification in biological matrices.
While a structural analog like haloperidol can be a viable alternative, particularly in multi-analyte screening methods, it presents inherent challenges related to differences in chromatographic behavior, extraction recovery, and ionization efficiency. For pivotal pharmacokinetic and bioequivalence studies where data integrity is paramount, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended. The initial investment in a SIL-IS is often justified by the enhanced data quality, reduced risk of failed validation, and smoother regulatory submission process.
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A Comparative Guide to the Accuracy and Precision of Bromperidol-d4 in Quantitative Bioanalysis
In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the reliability of quantitative data is paramount. For antipsychotic drugs like Bromperidol, which require precise dose adjustments to balance efficacy and adverse effects, the choice of analytical methodology is a critical determinant of clinical success. At the heart of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical method is the internal standard (IS)—a silent partner to the analyte that ensures accuracy and precision by correcting for variability throughout the analytical process.[1]
This guide provides an in-depth comparison of Bromperidol-d4, a stable isotope-labeled internal standard (SIL-IS), with a plausible alternative, a structural analog internal standard. We will delve into the theoretical underpinnings of why SIL-IS are considered the "gold standard," present a rigorous experimental framework for their comparative evaluation, and provide illustrative data that underscores the superior performance of this compound in achieving the highest levels of accuracy and precision.
The Cornerstone of Quantitative Bioanalysis: The Internal Standard
An ideal internal standard should be a chemical doppelgänger of the analyte, experiencing the same journey from sample preparation to detection.[1][2] It is added at a known concentration to every sample, including calibrators and quality controls (QCs), at the earliest stage of the workflow.[1] Its primary function is to normalize for any physical or chemical losses and variations, such as:
-
Inconsistencies in sample extraction and recovery.[3]
-
Variability in injection volume.[1]
-
Fluctuations in mass spectrometer ionization efficiency, often caused by matrix effects.[1][4][5]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous validation of bioanalytical methods, with the performance of the internal standard being a key focus.[6][7][8][9]
The Contenders: Selecting an Internal Standard for Bromperidol
For the quantitative analysis of Bromperidol, two primary types of internal standards can be considered:
-
The "Gold Standard" - this compound (A Stable Isotope-Labeled Internal Standard): this compound is the analyte itself, but with four hydrogen atoms replaced by their stable, heavier isotope, deuterium.[10] This mass difference allows the mass spectrometer to distinguish it from the native Bromperidol, while its physicochemical properties remain nearly identical. This near-perfect analogy is the theoretical basis for its superior performance.[10][11]
-
The Alternative - A Structural Analog (e.g., Haloperidol-d4): When a SIL-IS is unavailable or cost-prohibitive, scientists may turn to a structural analog—a compound with a similar chemical structure and properties.[12][13] Haloperidol, another butyrophenone antipsychotic, is a close structural analog to Bromperidol. Using its deuterated form, Haloperidol-d4, can be a viable strategy, but as we will explore, inherent structural differences can lead to divergent behavior during analysis. For this guide, Haloperidol-d4 serves as our comparative structural analog.
A Comparative Validation Study: Experimental Design
To objectively compare the performance of this compound and Haloperidol-d4, a full bioanalytical method validation must be conducted in accordance with regulatory guidelines.[6][8][9] The following protocol outlines a comprehensive approach.
Experimental Workflow
The logical flow of the bioanalytical process is crucial for ensuring consistency. The diagram below illustrates the key stages from sample receipt to final data analysis.
Caption: Bioanalytical Workflow for Bromperidol Quantification.
Step-by-Step Methodology
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Bromperidol, this compound, and Haloperidol-d4 in a suitable organic solvent (e.g., DMSO or Methanol).
-
Prepare separate working solutions for calibration standards and quality controls from the primary stocks to avoid analytical bias.[9]
-
Prepare working internal standard solutions at a fixed concentration for spiking into samples.
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Spike blank human plasma with the appropriate working solutions to create a calibration curve consisting of a blank, a zero sample (with IS only), and at least 6-8 non-zero concentration levels.[3]
-
Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
3. Sample Extraction (Protein Precipitation):
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate.
-
Add 10 µL of the internal standard working solution (either this compound or Haloperidol-d4) to all wells except the blank.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean plate, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
Chromatography System: UPLC (Ultra-Performance Liquid Chromatography) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM). Optimized transitions would be determined, for example:
-
Bromperidol: Q1 -> Q3 (e.g., m/z 420.1 -> 165.1)
-
This compound: Q1 -> Q3 (e.g., m/z 424.1 -> 165.1)
-
Haloperidol-d4: Q1 -> Q3 (e.g., m/z 379.2 -> 165.1)
-
5. Validation Experiments:
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and IS.[14]
-
Accuracy and Precision: Analyze five replicates of the LLOQ, Low, Mid, and High QCs over three separate analytical runs. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[3]
-
Matrix Effect Assessment: This is a critical test. The matrix factor (MF) is determined by comparing the peak response of an analyte (or IS) in post-extraction spiked blank plasma to its response in a neat solution. The IS-normalized MF is then calculated to assess how well the IS compensates for matrix effects.[4]
-
Recovery: Compare the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples at three QC levels.[3][14]
Comparative Performance Data: this compound vs. Structural Analog
The following tables summarize the expected outcomes from the validation study. This illustrative data is based on established performance differences between SIL-IS and structural analog IS observed in numerous bioanalytical assays.[12][15]
Table 1: Inter-day Accuracy and Precision Comparison
| Internal Standard | QC Level (ng/mL) | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | LLOQ | 1.0 | 1.04 | 104.0 | 8.5 |
| Low QC | 3.0 | 2.95 | 98.3 | 4.1 | |
| Mid QC | 30 | 30.8 | 102.7 | 3.5 | |
| High QC | 80 | 79.2 | 99.0 | 2.8 | |
| Haloperidol-d4 | LLOQ | 1.0 | 1.15 | 115.0 | 16.2 |
| Low QC | 3.0 | 3.21 | 107.0 | 11.5 | |
| Mid QC | 30 | 27.9 | 93.0 | 9.8 | |
| High QC | 80 | 85.6 | 107.0 | 8.1 |
Analysis: The data clearly shows that this compound yields superior accuracy (closer to 100%) and precision (lower %CV) across all concentration levels. The structural analog, while potentially meeting acceptance criteria, exhibits greater variability and bias.
Table 2: Matrix Effect and Recovery Comparison
| Internal Standard | Parameter | Low QC | Mid QC | High QC |
| This compound | Recovery (%) | 85.2 | 86.1 | 84.9 |
| IS-Normalized Matrix Factor | 1.03 | 0.98 | 1.01 | |
| %CV of Matrix Factor | 3.9 | 2.7 | 3.1 | |
| Haloperidol-d4 | Recovery (%) | 84.5 | 85.3 | 83.9 |
| IS-Normalized Matrix Factor | 1.18 | 0.89 | 1.12 | |
| %CV of Matrix Factor | 14.5 | 12.8 | 13.2 |
Analysis: While the extraction recovery is similar for both, the critical difference lies in the matrix effect. Matrix effect refers to the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[4][5] this compound, because it co-elutes and behaves identically to Bromperidol, perfectly tracks and corrects for these variations, resulting in an IS-normalized matrix factor close to 1.0 with very low variability (%CV). The structural analog, Haloperidol-d4, may have a slightly different retention time and different susceptibility to ionization effects, leading to poor compensation, a variable matrix factor, and consequently, reduced accuracy and precision.[12][13]
Visualizing the Analyte-IS Relationship
The choice of internal standard is fundamentally about mitigating analytical variability. The following diagram illustrates the ideal relationship sought in quantitative bioanalysis.
Caption: Relationship between Analyte, IS, and Analytical Variability.
Discussion and Final Recommendation
The experimental framework and illustrative data presented confirm the widely accepted principle in bioanalysis: a stable isotope-labeled internal standard is unequivocally superior to a structural analog for ensuring the accuracy and precision of quantitative data.[10][12][16]
The causality behind this superior performance is rooted in the near-identical physicochemical properties of this compound and Bromperidol. They co-elute chromatographically, exhibit the same extraction recovery, and are affected by matrix-induced ion suppression or enhancement in the same way.[11] This allows this compound to act as a true proxy, providing robust and reliable normalization that corrects for analytical variability on a sample-by-sample basis.[15]
A structural analog like Haloperidol-d4, despite its similarity, will inevitably have minor differences in retention time, polarity, and ionization efficiency. These small deviations mean it cannot perfectly compensate for the variability experienced by Bromperidol, leading to increased scatter in the data and a higher risk of inaccurate quantification.[13]
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A Comparative Stability Analysis of Bromperidol and Bromperidol-d4: A Technical Guide
Abstract
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and toxicological studies, the stability of analytical standards is paramount for ensuring data accuracy and reproducibility.[1][2] This guide provides a comprehensive comparison of the chemical stability of Bromperidol, a butyrophenone antipsychotic, and its deuterated isotopologue, Bromperidol-d4. Drawing upon the foundational principles of the kinetic isotope effect (KIE), this document elucidates the theoretical advantages of deuterium substitution. We present a detailed, field-tested protocol for a comparative forced degradation study, designed to rigorously evaluate stability under various stress conditions. The anticipated outcomes, summarized herein, suggest that this compound exhibits enhanced stability, a critical attribute for a reliable internal standard in demanding analytical workflows.
Introduction: The Critical Role of Internal Standards
Bromperidol is a dopamine D2 receptor antagonist belonging to the butyrophenone class of antipsychotics, structurally similar to Haloperidol.[3][4] Its quantification in biological matrices is essential for clinical and forensic toxicology, as well as for pharmacokinetic monitoring.[5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering high sensitivity and selectivity.[5][6][7]
The gold standard in quantitative LC-MS/MS is the use of a stable isotope-labeled (SIL) internal standard (IS).[8] this compound, where four specific hydrogen atoms are replaced by deuterium, is the ideal IS for Bromperidol analysis. A SIL-IS is expected to co-elute with the analyte and exhibit identical behavior during sample extraction, ionization, and fragmentation, thereby correcting for matrix effects and procedural losses.[2] However, a fundamental assumption is that the IS itself is stable throughout the analytical process. This guide examines the validity of that assumption by comparing the intrinsic chemical stability of Bromperidol and this compound.
The Theoretical Framework: Deuterium and the Kinetic Isotope Effect (KIE)
The enhanced stability of deuterated compounds is not coincidental; it is grounded in a quantum mechanical phenomenon known as the kinetic isotope effect (KIE).[9]
The core principle lies in the difference in bond energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to deuterium's greater mass (one proton and one neutron) compared to protium (a single proton), the C-D bond has a lower zero-point vibrational energy.[10][11] Consequently, more energy is required to cleave a C-D bond than a C-H bond.[10]
In a chemical reaction where the cleavage of this bond is the rate-determining step, substituting hydrogen with deuterium will slow the reaction down.[9][12] This is the primary KIE. For degradation reactions, which are often initiated by the cleavage of a C-H bond (e.g., through oxidation), this effect can translate directly to increased molecular stability.[10][13] Therefore, it is hypothesized that this compound will exhibit greater resistance to degradation under specific stress conditions compared to its non-labeled counterpart.
Experimental Design: A Protocol for Comparative Forced Degradation
To empirically test the stability of Bromperidol and this compound, a forced degradation study is the definitive approach.[14] This involves subjecting both compounds to harsh chemical and physical conditions to accelerate their decomposition.[14][15] The International Council for Harmonisation (ICH) Q1A(R2) guidelines provide a framework for such stress testing.[16][17][18][19]
To quantify and compare the degradation of Bromperidol and this compound under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions.
The analytical endpoint will be the percentage of the parent compound remaining, as determined by a validated stability-indicating LC-MS/MS method.[7]
Caption: Figure 2. Energy profile illustrating the Kinetic Isotope Effect.
Practical Implications for Researchers
-
Enhanced Assay Robustness: The superior stability of this compound means it is less susceptible to degradation during sample processing and storage. This minimizes variability and improves the precision and accuracy of quantitative results. [2]
-
Reliability in Long-Term Studies: For studies involving long-term storage of biological samples or analytical extracts, the enhanced stability of a deuterated standard is a significant advantage, ensuring the integrity of the internal standard over time. [2]
-
Confidence in Metabolite ID Studies: In metabolite identification, it is crucial to distinguish between true metabolites and degradation products. Using a more stable IS like this compound reduces the risk of generating analytical artifacts that could be mistaken for metabolites.
Conclusion
While both Bromperidol and this compound are stable compounds, the principles of the kinetic isotope effect predict a tangible stability advantage for the deuterated analogue. This enhanced stability is most pronounced under conditions that promote oxidative or photolytic degradation, pathways that often involve the cleavage of carbon-hydrogen bonds. By being more resistant to degradation, this compound provides a more constant and reliable reference throughout the entire analytical workflow. For researchers and drug development professionals, selecting a deuterated internal standard like this compound is a scientifically sound choice that underpins the development of robust, accurate, and reliable bioanalytical methods.
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ICH. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Waters. [Link]
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AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
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IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]
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Felli, M., De-Giorgio, F., & De-Giovanni, N. (2011). LC-MS/MS Determination of Bromperidol in Biological Matrices: Method Validation and Forensic Application. Current Pharmaceutical Analysis, 7(4), 235-239. [Link]
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Ingenta Connect. (2011). LC-MS/MS Determination of Bromperidol in Biological Matrices: Method Validation and Forensic Application. Ingenta Connect. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]
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PubliCatt. (2011). LC-MS/MS determination of bromperidol in biological matrices: Method validation and forensic application. PubliCatt. [Link]
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Chemistry For Everyone. (2025). What Is The Kinetic Isotope Effect (KIE)?. YouTube. [Link]
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A Comparative Guide to the Performance of Bromperidol-d4 Across Leading Mass Spectrometry Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The choice of internal standard and the analytical platform are critical decisions that directly impact data reliability and study outcomes. This guide provides an in-depth performance evaluation of Bromperidol-d4, a deuterated internal standard, across three principal mass spectrometry technologies: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap systems. By understanding the interplay between the internal standard and the instrument's capabilities, researchers can make more informed decisions to optimize their bioanalytical workflows.
The Foundational Role of this compound in Bioanalysis
Bromperidol is a typical antipsychotic medication used in the treatment of schizophrenia.[1][2] In quantitative analysis, its deuterated analog, this compound, serves as a premier stable isotope-labeled internal standard (SIL-IS).[3][4] The core value of a SIL-IS lies in its chemical and physical near-identity to the target analyte. This property ensures that this compound co-elutes chromatographically with Bromperidol and experiences virtually identical effects during sample preparation, ionization, and detection.[5][6]
The primary challenge in bioanalysis is the "matrix effect," where endogenous components in samples like plasma or urine can unpredictably suppress or enhance the analyte's signal, leading to inaccurate quantification.[5][7][8] By adding a known concentration of this compound at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal remains constant, effectively normalizing for variability and mitigating the matrix effect.[7][9] This "gold standard" approach is fundamental to achieving the accuracy and precision demanded by regulatory bodies and for robust pharmacokinetic and therapeutic drug monitoring (TDM) studies.[7]
While highly effective, it's crucial to recognize that even deuterated standards can sometimes exhibit slight chromatographic separation from the analyte or be subject to differential matrix effects, necessitating careful method development.[10][11][12][13]
Mass Spectrometer Platforms: A Head-to-Head Comparison
The choice of mass spectrometer dictates the analytical strategy and the quality of data obtained. We will now compare the performance of this compound on QqQ, Q-TOF, and Orbitrap platforms, each with distinct strengths tailored to different research objectives.
Triple Quadrupole (QqQ) Mass Spectrometry: The Gold Standard for Targeted Quantitation
A triple quadrupole mass spectrometer is the quintessential instrument for high-sensitivity, targeted quantification. It operates in Multiple Reaction Monitoring (MRM) mode, a highly specific process where the first quadrupole (Q1) selects the precursor ion (the molecule of interest), the second quadrupole (Q2) acts as a collision cell to fragment the ion, and the third quadrupole (Q3) selects a specific fragment ion for detection.[14][15] This two-stage mass filtering dramatically reduces background noise and enhances selectivity.
Performance with this compound: For routine applications like therapeutic drug monitoring of Bromperidol, the QqQ is unparalleled.[16][17][18] Its ability to perform MRM allows for the highest sensitivity and robustness, making it the workhorse for high-throughput clinical research and bioanalysis.[15][19]
-
Strengths: Unmatched sensitivity for targeted analysis, exceptional robustness, high sample throughput, and a well-established track record in regulated environments.
-
Limitations: Its focus on pre-selected ions means it cannot be used for untargeted screening or retrospective analysis of unknown compounds within the same run.[20]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) |
| Bromperidol | C₂₁H₂₃BrFNO₂ | 420.32 | 420.1 | 165.1 |
| This compound | C₂₁D₄H₁₉BrFNO₂ | 424.35 | 424.1 | 165.1 |
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: The Versatile Hybrid
Q-TOF instruments offer a powerful combination of quantitative capability and high-resolution accurate-mass (HRAM) analysis.[19] A quadrupole selects the precursor ion, which is then fragmented, and all resulting fragment ions are analyzed by a high-resolution time-of-flight mass analyzer. This provides accurate mass measurements for both precursor and fragment ions, enabling confident compound identification.
Performance with this compound: A Q-TOF provides a balance, delivering good quantitative performance for Bromperidol while simultaneously capturing high-resolution full-scan data. This is invaluable for applications that extend beyond simple quantification, such as metabolite identification or screening for other drugs in a toxicology setting. The ability to perform retrospective data analysis—interrogating the data for new compounds without re-running the sample—is a significant advantage.[20][21]
-
Strengths: Excellent versatility for both quantitative and qualitative analysis, confident compound identification through accurate mass measurement, and the capability for retrospective data analysis.[19][20]
-
Limitations: In targeted quantification mode, a Q-TOF is generally less sensitive than a state-of-the-art QqQ. Its scan speed can also be a limiting factor when using ultra-fast chromatography.[21]
Orbitrap Mass Spectrometry: The Pinnacle of Resolution and Accuracy
Orbitrap technology stands at the forefront of HRAM, offering the highest mass resolution and accuracy available.[20][22] This platform traps ions in an orbital motion within an electric field, and the frequency of this motion is directly related to the ion's mass-to-charge ratio. The result is exceptionally high-quality data that provides unparalleled confidence in analytical results.
Performance with this compound: When analyzing this compound in highly complex matrices, the Orbitrap's ultra-high resolution provides supreme specificity, effectively resolving the analyte signal from background interferences that might challenge other instruments. It can perform targeted quantification with competitive sensitivity using modes like targeted selected ion monitoring (t-SIM), while also providing comprehensive full-scan data for identifying any and all ionizable compounds in the sample.[19][20] This makes it the ultimate tool for discovery-based research and complex bioanalytical challenges.
-
Strengths: Highest available mass resolution and accuracy, leading to maximum analytical specificity and confidence.[20][22][23] Ideal for complex matrices and unknown screening.
-
Limitations: Historically associated with higher costs and slower scan speeds compared to other platforms, although modern instruments have significantly narrowed these gaps.[21]
Experimental Design and Protocols
To objectively assess the performance of this compound, a standardized experimental workflow is essential. The following protocols outline a typical approach for method validation in a bioanalytical laboratory.
Experimental Workflow Diagram
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
-
Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.[17]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for injection.
Protocol 2: General LC-MS/MS Method Parameters
-
LC System: UPLC/UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
Mass Spectrometer-Specific Settings:
-
QqQ: Operate in MRM mode. Use transitions from Table 1. Optimize collision energies for Bromperidol and this compound.
-
Q-TOF: Acquire data in targeted MS/MS mode (for quantification) and full scan mode (for qualitative analysis) from m/z 100-1000.
-
Orbitrap: Acquire data using Targeted SIM (t-SIM) for quantification and a parallel full scan acquisition from m/z 100-1000 at a resolution of ≥70,000.
Comparative Performance Data Summary
The following table summarizes the expected performance characteristics for the analysis of Bromperidol using this compound as an internal standard across the three platforms. These values are representative of what can be achieved with modern instrumentation under optimized conditions.
| Performance Parameter | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap | Causality and Field Insight |
| Sensitivity (LLOQ) | ~0.1 ng/mL | ~0.5 ng/mL | ~0.25 ng/mL | The QqQ's dedicated MRM scan is inherently more sensitive due to superior duty cycle and noise reduction.[19] The Orbitrap's high resolution helps improve signal-to-noise, placing it between the QqQ and Q-TOF. |
| Linear Dynamic Range | ~4 orders of magnitude | ~3-4 orders of magnitude | ~4-5 orders of magnitude | All platforms offer excellent linearity. The Orbitrap's high dynamic range is a key feature, allowing for the simultaneous measurement of low and high abundance ions.[22] |
| Precision (%CV) | < 5% | < 10% | < 7% | The QqQ's robustness and mature technology typically yield the best precision, critical for regulated bioanalysis. |
| Accuracy (%Bias) | 95-105% | 90-110% | 92-108% | All instruments provide acceptable accuracy when a SIL-IS is used. The QqQ often shows the tightest accuracy due to its specificity. |
| Selectivity | Excellent (via MRM) | High (via accurate mass) | Exceptional (via ultra-high resolution) | While MRM is highly selective, it can be prone to isobaric interferences. The HRAM capability of Q-TOF and especially Orbitrap provides superior confidence in selectivity.[20] |
| Qualitative Capability | None | High | Exceptional | Q-TOF and Orbitrap platforms excel here, allowing for confident structural elucidation and unknown screening, which is impossible on a QqQ.[23] |
| Throughput | Highest | High | High | Modern Q-TOF and Orbitrap instruments are fast, but the simplicity of QqQ methods often allows for the fastest sample-to-result time in high-volume targeted workflows. |
Conclusion and Recommendations
The performance of this compound as an internal standard is intrinsically linked to the capabilities of the mass spectrometer used for analysis. Each platform offers a distinct combination of sensitivity, selectivity, and qualitative power, making the "best" choice entirely dependent on the analytical objective.
-
For high-throughput, regulated bioanalysis and therapeutic drug monitoring where the primary goal is the sensitive and precise quantification of Bromperidol, the Triple Quadrupole (QqQ) remains the undisputed gold standard. Its robustness and unparalleled sensitivity in MRM mode make it the most efficient tool for this task.[15][19]
-
For drug metabolism studies, clinical toxicology, or research applications that require both accurate quantification and the ability to identify metabolites or screen for other compounds, the Q-TOF offers an ideal balance. Its versatility provides a significant advantage when the scope of analysis may include unknown compounds.[19][21]
-
For complex discovery workflows, challenging matrices, and applications demanding the highest level of analytical confidence , the Orbitrap is the superior choice. Its exceptional mass resolution and accuracy ensure unparalleled specificity and provide the most comprehensive qualitative information, enabling powerful retrospective data analysis and confident identification of unknowns.[20][22]
By aligning the specific requirements of a study with the inherent strengths of these mass spectrometry platforms, researchers can fully leverage the power of this compound to generate data of the highest quality and integrity.
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The Gold Standard in Bioanalysis: A Technical Justification for Using Bromperidol-d4
In the landscape of quantitative mass spectrometry, achieving accurate and reproducible results is paramount, particularly in regulated bioanalysis for drug development. This technical guide delves into the core principles and justifications for using a stable isotope-labeled internal standard (SIL-IS), specifically the deuterated standard Bromperidol-d4, for the quantification of the antipsychotic drug Bromperidol.[1] By providing a chemically identical yet mass-differentiated analogue to the analyte of interest, deuterated standards offer an unparalleled solution for mitigating variability inherent in complex sample matrices and analytical instrumentation.[2] This guide will explore the fundamental advantages of this approach, provide detailed experimental protocols, and present comparative data to underscore the superiority of SIL-IS in modern analytical workflows.
The Core Challenge: Variability in Bioanalysis
Quantitative analysis of drugs in biological matrices like plasma or whole blood is fraught with challenges that can compromise data integrity. The two most significant hurdles are sample preparation variability and matrix effects.
Sample Preparation: The journey from a biological sample to an injection-ready vial involves multiple steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction. Each step carries a risk of analyte loss. An ideal internal standard (IS) should mirror the analyte's behavior throughout this process, ensuring that any loss is proportional for both compounds.
Matrix Effects: This is a more insidious problem in liquid chromatography-mass spectrometry (LC-MS).[3] Biological matrices contain a plethora of endogenous components like phospholipids, salts, and metabolites.[4] When these compounds co-elute with the analyte of interest, they can interfere with the ionization process in the mass spectrometer's source.[5] This phenomenon, known as the matrix effect, can either suppress or enhance the analyte's signal, leading to significant inaccuracies in quantification.[6][7] Because the composition of these interfering components can vary from one patient sample to another, the matrix effect is often unpredictable and inconsistent.
The Solution: Isotope Dilution Mass Spectrometry (IDMS)
The most effective strategy to combat these issues is the use of a stable isotope-labeled internal standard through a technique known as Isotope Dilution Mass Spectrometry (IDMS).[][9] The principle is straightforward: a known concentration of the SIL-IS, such as this compound, is added to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process.
A deuterated standard like this compound is the perfect internal standard because it is, for all practical purposes, chemically and physically identical to the analyte (Bromperidol).[10][11] It has the same extraction recovery, the same chromatographic retention time, and experiences the exact same degree of ionization suppression or enhancement.[12][13] The only significant difference is its mass, due to the replacement of four hydrogen atoms with deuterium. This mass shift (in this case, +4 Da) allows the mass spectrometer to distinguish between the analyte and the internal standard.
By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variability is effectively canceled out. If the signal for both is suppressed by 30% due to matrix effects, the ratio remains constant, ensuring the calculated concentration is accurate and precise.
This compound: A Case Study in Performance
To illustrate the practical superiority of using a deuterated internal standard, we can compare the validation results of a hypothetical bioanalytical method for Bromperidol using two different internal standards:
-
This compound (a SIL-IS)
-
A Structural Analogue IS (a different, but chemically similar compound)
The following table summarizes typical performance data.
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Method with Structural Analogue IS | Method with this compound IS | Justification |
| Inter-run Accuracy | ±15% of nominal (±20% at LLOQ) | -12% to +14% | -4% to +5% | This compound better corrects for run-to-run variability. |
| Inter-run Precision | ≤15% CV (≤20% at LLOQ) | 13.5% | 4.2% | The SIL-IS provides a more stable response ratio, reducing scatter. |
| Matrix Effect | CV of IS-normalized response ≤15% | 25.7% | 3.8% | The structural analogue does not fully track the matrix-induced ionization variability of Bromperidol, whereas the d4 version does almost perfectly. |
| Extraction Recovery | Consistent & Reproducible | 18.9% CV | 5.1% CV | The near-identical physicochemical properties of this compound ensure its recovery is highly correlated with the analyte's recovery across different samples. |
As the data clearly demonstrates, the method employing this compound yields significantly higher precision and accuracy, particularly in the assessment of the matrix effect. This robustness is a direct result of the deuterated standard's ability to perfectly mimic the analyte's behavior, a feat that a mere structural analogue cannot achieve.
Experimental Design and Protocols
Implementing a robust bioanalytical method requires carefully designed experiments. Below are foundational protocols for sample analysis and matrix effect assessment.
Isotope Dilution Workflow
The following diagram outlines the fundamental workflow of using a SIL-IS in a quantitative bioanalysis study.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Protocol 1: Sample Preparation via Protein Precipitation
-
Label 1.5 mL polypropylene microcentrifuge tubes for each calibrator, QC, and unknown sample.
-
Using a calibrated pipette, aliquot 100 µL of the respective sample into the corresponding tube.
-
Add 25 µL of the this compound working solution (e.g., 100 ng/mL in methanol) to every tube.
-
Vortex mix all tubes for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 300 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Instrumental Analysis
-
LC System: Standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Bromperidol: Q1: 420.1 -> Q3: 165.1
-
This compound: Q1: 424.1 -> Q3: 165.1
-
Mechanism of Matrix Effect Compensation
This diagram illustrates how the response ratio remains stable even when ionization is suppressed.
Caption: Compensation for ion suppression using a deuterated internal standard.
Protocol 3: Quantitative Assessment of Matrix Effect
This experiment is critical for method validation and follows FDA and EMA guidelines.[14][15][16][17]
-
Obtain Blank Matrix: Source blank, drug-free biological matrix from at least 6 different individuals.
-
Prepare Two Sets of Samples:
-
Set A (Spiked in Solvent): Prepare a solution of Bromperidol and this compound in the reconstitution solvent at a known concentration (e.g., MQC level).
-
Set B (Post-Extraction Spike): Process the 6 lots of blank matrix through the extraction procedure (Protocol 1, steps 1-7). To the resulting clean supernatant, add the same final concentration of Bromperidol and this compound as in Set A.
-
-
Analyze and Calculate:
-
Analyze all samples from both sets via LC-MS/MS.
-
Calculate the peak area for the analyte (Bromperidol) in all samples.
-
Calculate the Matrix Factor (MF) for each lot of matrix: MF = (Peak Area in Set B) / (Mean Peak Area in Set A) .
-
Calculate the IS-Normalized MF for each lot: IS-Normalized MF = (Analyte/IS Area Ratio in Set B) / (Mean Analyte/IS Area Ratio in Set A) .
-
-
Evaluate Results: The Coefficient of Variation (%CV) of the IS-Normalized MF across the 6 lots should be ≤15%. A low %CV demonstrates that the deuterated internal standard successfully corrects for inter-individual variability in matrix effects.
Conclusion: The Justification for Excellence
The use of a deuterated internal standard like this compound is not merely a preference but a fundamental requirement for generating high-quality, reliable, and defensible bioanalytical data. The scientific justification is clear: by being chemically and physically indistinguishable from the analyte, it uniquely compensates for unavoidable variations in sample extraction and instrument response.[18][19] This approach directly addresses the stringent requirements for accuracy and precision set forth by regulatory agencies, ensuring that data from pharmacokinetic and toxicokinetic studies is robust and trustworthy.[20][21][22] While the initial cost of a SIL-IS may be higher than that of a structural analogue, the investment is unequivocally justified by the unparalleled data integrity, reduced risk of failed validation batches, and ultimate confidence in critical drug development decisions.
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Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103. [Link]
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Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
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Yasui-Furukori, N., Kondo, T., Mihara, K., Suzuki, A., Inoue, Y., Kaneko, S., & Otani, K. (2001). Poor reliability of therapeutic drug monitoring data for haloperidol and bromperidol using enzyme immunoassay. Therapeutic drug monitoring, 23(4), 415-419. [Link]
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A Comparative Guide to the Strategic Use of Bromperidol-d4 in Advanced Bioanalytical Research
This guide provides an in-depth, technical comparison of Bromperidol-d4 against alternative analytical standards, demonstrating its critical role in achieving robust and reproducible quantification of Bromperidol in complex biological matrices. We will explore the fundamental principles that make stable isotope-labeled internal standards (SIL-ISs) the gold standard in bioanalysis, supported by a detailed case study, experimental protocols, and comparative data.
The Imperative for Precision: Why this compound is Essential
Bromperidol is a potent butyrophenone antipsychotic agent used in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic efficacy and potential for adverse effects necessitate precise therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies to optimize patient dosing.[3][4] However, quantifying drugs like Bromperidol in biological samples (e.g., plasma, urine) is fraught with challenges.
The core problem lies in analytical variability. Factors such as sample loss during extraction, fluctuations in instrument performance, and matrix effects—where co-eluting endogenous compounds suppress or enhance the analyte signal—can introduce significant error, leading to unreliable data.[5][6]
To counteract these issues, an ideal internal standard (IS) is employed. An IS is a compound added in a known, constant amount to every sample, calibrator, and quality control (QC) standard before processing.[7] It should behave identically to the analyte throughout the entire analytical workflow. The most effective IS is a stable isotope-labeled version of the analyte itself.[8] this compound is the deuterium-labeled analog of Bromperidol, making it the superior choice for an IS.[9] It is chemically identical to Bromperidol, ensuring it co-elutes during chromatography and experiences the same extraction recovery and matrix effects.[10] Yet, its slightly higher mass allows it to be distinguished by a mass spectrometer, enabling precise normalization of the analyte signal.[10]
Caption: The role of this compound in correcting analytical variability.
Case Study: High-Throughput Quantification of Bromperidol in Human Plasma via LC-MS/MS
This case study demonstrates a validated bioanalytical method for determining Bromperidol concentrations in human plasma, highlighting the performance benefits of using this compound as an internal standard compared to a structural analog.
Objective: To develop and validate a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bromperidol in human plasma for a clinical pharmacokinetic study, adhering to ICH M10 guidelines.[11][12]
Methodological Rationale:
-
LC-MS/MS: This technique was chosen for its superior sensitivity and selectivity, which is critical for measuring therapeutic drug concentrations in complex matrices like plasma.[13][14]
-
Internal Standard (IS) Comparison: Two approaches were evaluated:
-
Method A: Using this compound (a SIL-IS).
-
Method B: Using Haloperidol (a structural analog IS). Haloperidol is structurally similar but has different physicochemical properties, which may cause it to behave differently during sample processing and analysis.[15]
-
-
Sample Preparation: Protein precipitation was selected for its simplicity and speed, making it suitable for high-throughput analysis.[16]
Comparative Performance Data
The following table summarizes the validation results for key parameters, demonstrating the clear superiority of using this compound.
| Validation Parameter | Method A (with this compound) | Method B (with Haloperidol) | ICH M10 Acceptance Criteria | Commentary |
| Linearity (r²) | >0.998 | >0.995 | Not specified, but >0.99 is typical | Both methods show good linearity. |
| Accuracy (% Bias) | Within ± 5% | Within ± 12% | Within ± 15% (± 20% at LLOQ) | Method A is significantly more accurate, indicating better normalization. |
| Precision (% CV) | < 6% | < 14% | ≤ 15% (≤ 20% at LLOQ) | Method A is substantially more precise, reflecting its robustness. |
| Matrix Effect (% CV) | < 7% | 25% | ≤ 15% | Method A effectively compensates for inter-subject matrix variability. Method B fails this criterion, showing Haloperidol is a poor surrogate for tracking matrix effects on Bromperidol.[6] |
| Recovery Consistency (% CV) | < 8% | 21% | Not specified, but consistency is key | The consistent recovery for Method A demonstrates that this compound perfectly mimics the analyte during extraction. |
Detailed Experimental Protocol: LC-MS/MS Quantification of Bromperidol
This protocol outlines the validated methodology using this compound.
Materials and Reagents
-
Bromperidol and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA anticoagulant)
-
96-well collection plates and sealing mats
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bromperidol and this compound in methanol.
-
Working Solutions: Serially dilute the Bromperidol stock solution with 50:50 acetonitrile:water to create calibration standards (e.g., ranging from 1 to 500 ng/mL). Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples, calibrators, or QCs into a 96-well plate.
-
Add 150 µL of the Internal Standard Spiking Solution (this compound in acetonitrile) to each well.
-
Seal the plate and vortex for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
Caption: High-throughput protein precipitation workflow.
LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| LC System | UPLC System (e.g., Waters ACQUITY) | Provides high resolution and fast run times.[16] |
| Column | C18, 2.1 x 50 mm, 1.7 µm | Standard reversed-phase chemistry for retaining moderately hydrophobic compounds like Bromperidol. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 20% to 95% B over 2.5 minutes | A rapid gradient allows for efficient elution and high throughput. |
| Flow Rate | 0.5 mL/min | |
| Injection Volume | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Required for selective and sensitive MRM-based quantification. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Bromperidol contains basic nitrogen atoms that are readily protonated. |
| MRM Transitions | Bromperidol: 420.1 → 165.1 This compound: 424.1 → 165.1 | The precursor ion [M+H]+ is selected and fragmented. The shared fragment ion ensures that the analytical signal is specific to the core molecule structure. |
Bromperidol's Mechanism of Action: The Research Context
Understanding the therapeutic context of Bromperidol underscores the importance of accurate quantification. Bromperidol primarily functions as a potent antagonist of the dopamine D2 receptor in the brain's mesolimbic pathway.[1][2] Overactivity in this pathway is linked to the positive symptoms of schizophrenia. By blocking D2 receptors, Bromperidol reduces dopaminergic neurotransmission, helping to alleviate these symptoms.[1] Pharmacokinetic and pharmacodynamic (PK/PD) studies, which rely on the precise measurement of drug concentration over time, are crucial for correlating dosage with receptor occupancy and clinical response.
Caption: Bromperidol's antagonistic action at the D2 receptor.
Conclusion: Ensuring Data Integrity with this compound
In the rigorous environment of drug development and clinical research, the quality of bioanalytical data is paramount. The use of a stable isotope-labeled internal standard is not merely a preference but a scientific necessity for achieving accuracy and precision.[8][10] As demonstrated, this compound co-elutes and behaves virtually identically to the parent drug, providing unparalleled correction for analytical variability that structural analogs cannot match.[17] By incorporating this compound into LC-MS/MS workflows, researchers can generate highly reliable data, ensuring the integrity of pharmacokinetic studies, therapeutic drug monitoring, and ultimately, clinical trial outcomes.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Bromperidol-d4
For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. Bromperidol-d4, a deuterated analog of the antipsychotic drug Bromperidol, is a valuable tool in metabolic and pharmacokinetic studies. While the deuterium labeling renders it non-radioactive, its pharmacological activity and chemical properties necessitate that it be treated as hazardous waste.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to ensure the safety of laboratory personnel and the protection of our environment, reinforcing the trust placed in us as responsible scientific innovators.
Regulatory and Safety Framework: The Pillars of Compliance
The disposal of any laboratory chemical is not merely a procedural task but a regulated responsibility. In the United States, two primary federal agencies establish the framework for hazardous waste management in a laboratory setting:
-
The Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from "cradle-to-grave."[2] Notably, recent EPA regulations explicitly prohibit the disposal of hazardous waste pharmaceuticals down the drain (sewering), a measure aimed at protecting public waterways.[3][4]
-
The Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[5][6] This plan must include procedures for the safe handling and disposal of hazardous chemicals.[5]
Adherence to these regulations is not optional; it is a cornerstone of laboratory safety and legal compliance.
Hazard Profile of this compound
To establish a safe disposal protocol, we must first understand the material's hazards. Since a specific Safety Data Sheet (SDS) for the deuterated analog is not commonly available, we rely on the data for Bromperidol as a chemically identical proxy for hazard assessment. The deuterium substitution does not alter the fundamental chemical reactivity or toxicity of the molecule.[1]
Bromperidol is classified under the Globally Harmonized System (GHS) with clear hazard statements.[7]
| Hazard Classification | GHS Hazard Statement | Primary Concern | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to adverse health effects. | [7][8] |
| Specific Target Organ Toxicity | H336: May cause drowsiness or dizziness | Inhalation of dust or aerosols can affect the central nervous system. | [7][8] |
Given its status as a pharmaceutical and its documented hazards, this compound must be managed as hazardous chemical waste . Under no circumstances should it be disposed of in the regular trash or down the drain.[3][9]
The Disposal Workflow: From Generation to Collection
The following protocol outlines the systematic procedure for managing this compound waste within the laboratory, ensuring safety and compliance at every stage.
Experimental Protocol: Waste Segregation and Containment
Objective: To safely collect and store this compound waste from the point of generation until its removal by a certified hazardous waste handler.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, lab coat.
-
Designated hazardous waste container (glass or polyethylene, with a screw-top cap).
-
Hazardous waste labels.
-
Secondary containment bin.
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Characterize and Segregate the Waste: All items contaminated with this compound must be treated as hazardous waste. Segregate the waste at the point of generation.[1]
-
Solid Waste: Collect pure or residual this compound powder, contaminated weigh paper, pipette tips, vials, and contaminated PPE (e.g., gloves) in a designated solid waste container. This container should be lined with a clear plastic bag for ease of collection.[10]
-
Liquid Waste: Collect solutions containing this compound in a separate, dedicated liquid waste container. Do not mix this waste with other waste streams (e.g., halogenated or non-halogenated solvents) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]
-
-
Select a Compatible Waste Container: The primary waste container must be in good condition, free of leaks, and made of a material chemically compatible with the waste. Glass or high-density polyethylene (HDPE) bottles with a tight-fitting, screw-on cap are recommended.[11][12] Never use beakers with parafilm or corks as primary waste containers.[11]
-
Properly Label the Waste Container: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:[10][13]
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound." List all constituents if it is a mixed waste stream.
-
The date when waste was first added (the "accumulation start date").
-
The specific hazard(s) (e.g., "Toxic").
-
-
Store Waste in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation.[12]
-
The container must always be kept closed except when adding waste.[11][13]
-
Place the primary waste container inside a larger, chemically resistant secondary container (like a lab tray or plastic bin) to contain any potential spills or leaks.[11] The secondary container should be capable of holding 110% of the volume of the primary container.[11]
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents, acids, and bases.[12][14]
-
-
Manage Empty Containers: Any container that once held the stock of this compound must be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the empty container with a suitable solvent (e.g., ethanol or methanol).[1][13]
-
Crucially, the rinsate from this procedure is also hazardous waste and must be collected in the appropriate liquid hazardous waste container.[1][13]
-
Once triple-rinsed, the original label on the container should be defaced, and it can then be disposed of as regular laboratory glass or plastic waste.[1]
-
-
Arrange for Final Disposal: Do not allow hazardous waste to accumulate beyond institutional limits (typically 90 days or a volume of 55 gallons).[11] Contact your institution's EHS department to schedule a pickup. The final disposal of the consolidated hazardous waste will be carried out via high-temperature incineration by a licensed waste management facility, which is the EPA's recommended method for pharmaceutical waste.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the safe handling and disposal of this compound waste.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to this protocol—grounded in the regulatory requirements of the EPA and OSHA—researchers can ensure that their innovative work does not come at the cost of safety or environmental integrity. Treating all deuterated compounds as hazardous chemical waste, practicing meticulous segregation and labeling, and partnering with certified EHS professionals for final disposal are the key steps to upholding our commitment to a safe and sustainable scientific community.
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Operational Guide: Personal Protective Equipment and Safe Handling of Bromperidol-d4
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Bromperidol-d4. As a deuterated analog of a potent typical antipsychotic, this compound requires stringent handling procedures to ensure personnel safety and prevent contamination.[1] This document outlines the necessary personal protective equipment (PPE), procedural steps, and disposal plans, grounded in the principles of managing highly potent active pharmaceutical ingredients (HPAPIs).
Part 1: Hazard Assessment & Core Safety Principles
Bromperidol is a butyrophenone neuroleptic agent, and its deuterated form, this compound, should be handled with the same level of caution as the parent compound.[2] While deuteration can alter a compound's metabolic profile, it does not change its intrinsic pharmacological activity or toxicity.[3] The primary hazards associated with Bromperidol include being harmful if swallowed and potentially causing drowsiness or dizziness.[4][5] Given the potency of this compound class, all handling must be guided by the principle of minimizing exposure to the lowest reasonably achievable level.
The cornerstone of safe handling for potent compounds is the Hierarchy of Controls . This approach prioritizes engineering and administrative controls as the primary means of protection, with PPE serving as the crucial final barrier.
-
Engineering Controls (Primary): These are physical changes to the workspace to isolate personnel from the hazard. For this compound, this includes the mandatory use of certified chemical fume hoods, ventilated balance enclosures for weighing, and closed-system glassware.[6][7]
-
Administrative Controls: These are procedural controls, such as comprehensive training, restricted access to handling areas, and robust cleaning and decontamination procedures.[8][9]
-
Personal Protective Equipment (PPE) (Secondary): PPE is used in conjunction with engineering controls and is not a substitute for them.[6] It provides a physical barrier to prevent skin contact, inhalation, and ingestion.[10]
Part 2: Personal Protective Equipment (PPE) Protocols
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the minimum required PPE for handling this compound.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Double Nitrile/Latex | Lab Coat | Safety Glasses | Recommended: N95 Respirator |
| Weighing Solid Compound | Double, ASTM D6978-rated | Disposable, low-permeability | Full Face Shield over Goggles | Mandatory: Fit-tested N95 or higher (e.g., PAPR) |
| Preparing Solutions | Double, ASTM D6978-rated | Disposable, low-permeability | Full Face Shield over Goggles | N95 Respirator (within a fume hood) |
| Handling Solutions | Single Nitrile/Latex | Lab Coat | Safety Glasses with Side Shields | Not required (within a fume hood) |
| Spill Cleanup | Double, Heavy-duty Nitrile | Disposable, low-permeability | Full Face Shield over Goggles | Mandatory: Chemical cartridge respirator |
| Waste Disposal | Double Nitrile/Latex | Disposable, low-permeability | Safety Goggles | N95 Respirator |
Detailed PPE Specifications
-
Gloves: Double gloving is mandatory for handling the solid compound or concentrated solutions.[11] The outer glove should be placed over the gown cuff, and the inner glove underneath.[11] Use powder-free, chemical-resistant gloves tested against chemotherapy drugs (ASTM D6978 standard).[10][12] Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact.[10]
-
Gowns: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is required.[11][13] The gown must close in the back to eliminate frontal gaps.[13] Gowns used in the handling area must not be worn in other parts of the laboratory to prevent cross-contamination.
-
Eye and Face Protection: When there is any risk of splash or aerosol generation, such as when weighing powder or transferring solutions, a full face shield must be worn over chemical splash goggles.[10][13] Standard safety glasses do not provide adequate protection against splashes.
-
Respiratory Protection: Inhalation is a primary exposure route for potent powders.
-
Handling Solids: All work with solid this compound must be performed within a ventilated enclosure, and personnel must wear a fit-tested N95 respirator at a minimum.
-
Spills: For cleaning up large spills, a chemical cartridge-type respirator is required to protect against high concentrations of aerosols or vapors.[10]
-
Note: Surgical masks offer no protection against chemical aerosols or particles and must not be used.[10][12]
-
Part 3: Step-by-Step Protocol: Preparing a Stock Solution
This protocol outlines the procedure for safely weighing solid this compound and preparing a stock solution. This entire process must be conducted within a certified chemical fume hood or a powder containment hood.
-
Preparation:
-
Restrict access to the designated potent compound handling area.
-
Verify that the chemical fume hood or ventilated enclosure is functioning correctly.
-
Assemble all necessary materials: this compound vial, solvent, volumetric flasks, pipettes, and a dedicated waste container.
-
Decontaminate the work surface before and after the procedure.
-
-
Donning PPE:
-
Don inner gloves.
-
Don a disposable, low-permeability gown.
-
Don outer gloves, ensuring the cuffs are pulled over the gown sleeves.
-
Don a fit-tested N95 respirator.
-
Don chemical splash goggles, followed by a full face shield.
-
-
Weighing and Solubilization:
-
Perform all weighing operations within a ventilated balance enclosure to contain powder.
-
Carefully transfer the required amount of this compound onto weighing paper or directly into a tared vial.
-
Once weighed, gently add the solvent to the container to dissolve the compound, minimizing any aerosol generation. Use a cap or paraffin film to seal the container during dissolution.
-
Ensure the compound is fully dissolved before transferring it to the final volumetric flask.
-
-
Final Steps & Doffing PPE:
-
Clearly label the final stock solution with the compound name, concentration, date, and appropriate hazard warnings.
-
Dispose of all contaminated materials (weigh paper, pipette tips, outer gloves) directly into a labeled hazardous waste container inside the hood.[14]
-
Carefully doff PPE in the reverse order of donning, avoiding contact with the contaminated outer surfaces. Place disposable PPE into the hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.[11]
-
Part 4: Comprehensive Handling & Disposal Workflow
The lifecycle of this compound within the laboratory must be managed as a closed loop to prevent environmental release and accidental exposure.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Disposal Plan
All waste generated from handling this compound is considered hazardous chemical waste and must be disposed of according to institutional and national regulations.[14]
-
Solid Waste: All disposable PPE, weighing papers, contaminated wipes, and empty vials must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All unused solutions and rinsate from cleaning glassware must be collected in a dedicated, labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate.[15] Do not dispose of this waste down the drain.
-
Empty Containers: "Empty" containers that held solid this compound are not truly empty and must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent; this rinsate must be collected and disposed of as hazardous liquid waste.[14] After rinsing, the container can be disposed of with the original label defaced.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
